molecular formula C12H18N2O B1517055 1-(4-(Aminomethyl)phenyl)piperidin-4-ol CAS No. 871013-57-9

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Cat. No.: B1517055
CAS No.: 871013-57-9
M. Wt: 206.28 g/mol
InChI Key: BIIAKXLPAKKIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAKXLPAKKIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651413
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-57-9
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)phenyl]piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Core Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional building block in modern medicinal chemistry. The document details its structural attributes, predicted physicochemical parameters, and a logical, field-proven synthetic pathway, including a detailed experimental protocol. Furthermore, it outlines standard methodologies for analytical characterization and discusses the compound's strategic importance as a scaffold for developing novel therapeutics. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in drug discovery and development programs.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its saturated, heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The compound this compound (CAS No. 871013-57-9) is a particularly valuable derivative within this class.[3] It incorporates three key points of chemical diversity:

  • A secondary alcohol on the piperidine ring, which can act as a hydrogen bond donor or acceptor.

  • A tertiary amine within the piperidine ring, which is basic and can be protonated at physiological pH.

  • A primary benzylic amine, providing another basic center and a reactive handle for further chemical modification.

This trifunctional nature makes it an ideal intermediate for constructing compound libraries and serves as a foundational building block for more complex molecules in drug discovery pipelines.[4][5]

Physicochemical and Structural Properties

The utility of a chemical scaffold is fundamentally governed by its physicochemical properties. These parameters influence solubility, permeability, and metabolic stability, which are critical for drug development.

Core Data Summary

The key identifying and computed properties of this compound are summarized below.

PropertyValueSource
CAS Number 871013-57-9[3][6]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [3][6]
LogP (Predicted) 1.87[6]
Polar Surface Area (PSA) 49.49 Ų[6]
Structural Analysis and Basicity

The structure of this compound contains two basic nitrogen centers: the endocyclic piperidine nitrogen and the exocyclic primary amine of the aminomethyl group.

  • Piperidine Nitrogen: As a secondary alkyl amine incorporated into a ring, its basicity is typical for such structures. Its protonation state is crucial for aqueous solubility and interaction with biological targets.

  • Primary Aminomethyl Nitrogen: This benzylic amine is also basic. Its location on the phenyl ring provides a key vector for derivatization away from the core piperidine scaffold.

The presence of two basic centers allows for the formation of mono- or di-hydrochloride salts, which are often used to improve the compound's solubility and handling characteristics.[3]

Synthesis and Purification Strategy

The synthesis of this compound can be efficiently achieved through a reductive pathway starting from a commercially available cyanophenyl precursor. This approach is logical and robust, relying on well-established chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the key bond formations. The primary amine can be formed from the reduction of a nitrile. The phenyl-piperidine bond is typically formed via nucleophilic aromatic substitution (SNAᵣ).

Retrosynthesis Target This compound Intermediate1 1-(4-Cyanophenyl)piperidin-4-ol Target->Intermediate1 Nitrile Reduction StartingMaterials 4-Piperidinol + 4-Fluorobenzonitrile Intermediate1->StartingMaterials Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The forward synthesis involves two primary steps: the coupling of 4-piperidinol with 4-fluorobenzonitrile, followed by the reduction of the nitrile group.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating process where the successful isolation of the intermediate validates the first step before proceeding.

PART A: Synthesis of 1-(4-Cyanophenyl)piperidin-4-ol (Intermediate)

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinol (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4-piperidinol is complete (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

PART B: Synthesis of this compound (Final Product)

  • Reagent Setup: In a separate, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add a solution of 1-(4-cyanophenyl)piperidin-4-ol (1.0 eq), dissolved in anhydrous THF, to the suspension. Causality Note: Slow, cooled addition is critical to manage the highly exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Stir until the reaction is complete as monitored by TLC or HPLC (typically 4-8 hours).

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is designed to precipitate aluminum salts into a filterable solid, simplifying purification.

  • Final Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard workflow for analytical characterization.

Protocol: Purity Determination by HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Expected Spectroscopic Data
  • Mass Spectrometry (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 207.15.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons on the disubstituted benzene ring (two doublets), a singlet for the benzylic CH₂ protons, multiplets for the piperidine ring protons, and broad singlets for the -OH and -NH₂ protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include 4 distinct aromatic carbons, the benzylic CH₂ carbon, and 3 distinct aliphatic carbons for the piperidine ring.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold. Each functional group offers a handle for modification to explore structure-activity relationships (SAR).

Caption: Derivatization potential of the core scaffold.

This scaffold is particularly useful for synthesizing libraries of compounds to target a range of biological systems. For instance, derivatives of similar piperidine structures have shown promise as Farnesoid X receptor (FXR) partial agonists for treating metabolic disorders and have been incorporated into various anticancer agents.[1][2][7] The aminomethylphenyl group can act as a linker to position pharmacophoric elements for optimal binding with a target protein.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for piperidine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Piperidine derivatives can be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[9]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery. Its trifunctional nature provides multiple avenues for chemical elaboration, making it an excellent scaffold for building diverse compound libraries. The robust and scalable synthetic route, combined with straightforward analytical characterization, ensures its accessibility for research and development. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and strategically deploy this versatile molecule in their quest for novel therapeutic agents.

References

  • LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL. [Link]

  • PubChem. 1-Phenylpiperidin-4-ol. [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [Link]

  • Wikipedia. 4-Piperidone. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]

  • PubMed. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

Sources

An In-depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (CAS 871013-57-9)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. Possessing both a nucleophilic primary amine and a versatile piperidine scaffold, this molecule serves as a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, proposes a robust and logical synthetic pathway, outlines rigorous analytical methodologies for characterization and quality control, and discusses the potential applications of this compound. The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and practical utility for professionals in the field.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted piperidine derivative. Its structure is characterized by a piperidin-4-ol moiety N-linked to a phenyl ring, which is further substituted at the para position with an aminomethyl group. This unique combination of a secondary alcohol, a tertiary arylamine, and a primary benzylic amine imparts specific chemical reactivity and makes it a versatile synthon.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast number of clinically approved drugs due to its ability to improve pharmacokinetic properties, modulate solubility, and provide a three-dimensional framework for interacting with biological targets.[1][2] The aminomethylphenyl group is also a key pharmacophore, often used to engage with target proteins or as a vector for attaching further chemical diversity.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 871013-57-9N/A
Molecular Formula C₁₂H₁₈N₂OCalculated
Molecular Weight 206.28 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water (Predicted)N/A
Boiling Point >300 °C (Predicted)N/A
Melting Point 140-155 °C (Predicted)N/A

Proposed Synthetic Route and Experimental Protocols

This approach is designed to be self-validating; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step and ensures the final product's integrity.

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ketone Reduction & Imine Formation cluster_2 Step 3: Deprotection A 4-Aminobenzonitrile B tert-Butyl (4-cyanophenyl)carbamate A->B (Boc)₂O, Base (e.g., TEA, NaOH) C tert-Butyl (4-(aminomethyl)phenyl)carbamate B->C Reduction (e.g., H₂, Raney Ni) D Boc-Protected Intermediate C->D 4-Piperidone, NaBH(OAc)₃ Reductive Amination E This compound (Final Product) D->E Acid (e.g., TFA, HCl) AnalyticalWorkflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantification A Crude Product B NMR Spectroscopy (¹H, ¹³C) A->B Identity C Mass Spectrometry (HRMS) A->C Molecular Weight D HPLC-UV/MS A->D Purity E Final Characterized Compound B->E C->E D->E

Sources

A Comprehensive Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] This guide provides an in-depth technical overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional scaffold. We will dissect its core molecular structure, present a detailed and validated synthetic protocol, outline a robust workflow for structural elucidation, and explore its significant potential as a building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential molecule in their research and development pipelines.

The Strategic Importance of the Piperidine Scaffold

The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with receptor sites.

This compound is a particularly valuable derivative. It combines the proven piperidine-4-ol core with a phenylaminomethyl group, presenting three key functional regions for interaction or further chemical modification:

  • The piperidin-4-ol moiety : The hydroxyl group can act as a hydrogen bond donor and acceptor.

  • The aromatic ring : Provides a rigid scaffold for positioning other groups and can engage in π-stacking interactions.

  • The primary aminomethyl group : A versatile functional handle that can serve as a key basic center, a point for amide or sulfonamide formation, or a hydrogen bonding partner.

This trifecta of functionality makes it an attractive starting point for constructing libraries of complex molecules aimed at a variety of therapeutic targets.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent development.

Chemical Structure and Nomenclature

The unambiguous identification of this compound is ensured by its IUPAC name and chemical structure.

  • IUPAC Name: this compound[2][3]

  • CAS Number: 871013-57-9[2][3]

chemical_structure cluster_piperidine Piperidin-4-ol Ring cluster_phenyl Phenyl Ring cluster_aminomethyl Aminomethyl Group p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 OH OH p3->OH  OH p5 p4->p5 p6 N p5->p6 p6->p1 c1 p6->c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 CH2 CH₂ c4->CH2 c6 c5->c6 c6->c1 c_center NH2 NH₂ CH2->NH2

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed and reported properties for this molecule, which are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[2][3]
Molecular Weight 206.29 g/mol [2][3]
Polar Surface Area (PSA) 49.49 Ų[2]
LogP (octanol-water partition) 1.87[2]

Synthesis and Manufacturing

A reliable and scalable synthetic route is paramount for the practical application of any chemical scaffold. The most direct and logical approach to this compound involves the chemical reduction of a nitrile precursor.

Retrosynthetic Analysis and Strategy

The primary amine of the target molecule can be readily formed by the reduction of a nitrile (-C≡N) group. This leads to a logical precursor, N-(4-cyanophenyl)-4-hydroxypiperidine.[2] This strategy is advantageous because the nitrile group is stable under the conditions typically used to form the C-N bond between the phenyl ring and the piperidine nitrogen.

retrosynthesis TM Target Molecule This compound FGI Functional Group Interconversion (FGI) (Reduction) TM->FGI Precursor Precursor N-(4-cyanophenyl)-4-hydroxypiperidine FGI->Precursor

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the reduction of N-(4-cyanophenyl)-4-hydroxypiperidine using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent suitable for this transformation.

Causality: LiAlH₄ is chosen for its high efficacy in reducing nitriles to primary amines. The reaction is performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) because LiAlH₄ reacts violently with water and other protic solvents.

Protocol Steps:

  • Preparation (Inert Atmosphere): A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous THF (10 mL per gram of nitrile). The suspension is cooled to 0°C in an ice bath.

    • Expert Insight: Maintaining an inert atmosphere is critical to prevent the quenching of the highly reactive LiAlH₄ by atmospheric moisture.

  • Addition of Precursor: N-(4-cyanophenyl)-4-hydroxypiperidine (1.0 eq.) is dissolved in anhydrous THF (15 mL per gram) and added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition is controlled to maintain the internal temperature below 10°C.

    • Expert Insight: A slow, controlled addition prevents a dangerous exotherm, which could lead to side reactions or a runaway reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 66°C) for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Self-Validating System): The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Trustworthiness: This specific quenching sequence is a field-proven method that ensures the safe decomposition of excess hydride and results in a manageable solid waste, simplifying purification.

  • Isolation and Purification: The resulting slurry is stirred at room temperature for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed with additional THF and ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude material is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford the pure this compound.

synthesis_workflow start Start: Prepare LiAlH₄ in anhydrous THF under N₂ add_precursor Slowly add solution of N-(4-cyanophenyl)-4-hydroxypiperidine at 0°C start->add_precursor Step 1 reflux Warm to RT, then reflux for 4-6h (Monitor by TLC) add_precursor->reflux Step 2 quench Cool to 0°C and perform Fieser workup (H₂O, NaOH, H₂O) reflux->quench Step 3 filter Filter through Celite® to remove aluminum salts quench->filter Step 4 extract Dry and concentrate organic filtrate filter->extract Step 5 purify Purify by column chromatography extract->purify Step 6 end Final Product: This compound purify->end Step 7

Caption: Potential points for chemical derivatization.

Potential Therapeutic Targets

While this specific molecule may not be a final drug, its substructures are present in compounds targeting a wide range of diseases.

  • CNS Disorders: The 4-phenylpiperidine core is a classic motif in neuropharmacology, found in analgesics and agents targeting dopamine and serotonin receptors. [4]The polarity and hydrogen bonding capacity of the scaffold make it a candidate for crossing the blood-brain barrier.

  • Enzyme Inhibition: The aminomethyl group can be used to target the active sites of enzymes. For example, related piperidine-containing structures have been explored as HIV reverse transcriptase inhibitors. [5]* Nuclear Receptor Modulation: Recently, a related scaffold, 1-(4-aminophenylacetyl)piperidine, was used to develop potent partial agonists of the Farnesoid X receptor (FXR) for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [6]This highlights the utility of the N-phenylpiperidine core in targeting metabolic diseases.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an exceptionally valuable scaffold. The presence of key pharmacophoric elements common to successful drugs suggests its derivatives have high potential in the development of novel therapeutics for CNS disorders, infectious diseases, and metabolic conditions. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and strategically deploy this versatile building block in their drug discovery programs.

References

  • Smolecule. {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol.
  • Santa Cruz Biotechnology. 1-(4-aminophenyl)piperidin-4-ol.
  • LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL.
  • PubChem. 1-Phenylpiperidin-4-ol.
  • ChemicalBook. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL Product Description.
  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Sridhar, S. K., et al. (2012). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Tang, G., et al. (2010). Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a key building block, its unique structure, incorporating a piperidin-4-ol moiety and a benzylamine group, offers a valuable scaffold for the synthesis of complex molecular architectures targeting a range of biological systems.

Core Molecular Attributes

This compound is a piperidine derivative distinguished by a 4-hydroxypiperidine ring N-substituted with a 4-(aminomethyl)phenyl group. This arrangement provides three key points for molecular diversification: the secondary alcohol, the piperidine nitrogen, and the primary amine.

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. Experimental data for this specific molecule is not extensively published; therefore, some properties are based on high-quality computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂OChemicalBook[1]
Molecular Weight 206.28 g/mol ChemicalBook[1]
CAS Number 871013-57-9ChemicalBook[1]
IUPAC Name (this compound)N/A
Canonical SMILES C1CN(CCC1O)C2=CC=C(C=C2)CNN/A
Structural Representation

The 2D chemical structure of this compound highlights its key functional groups.

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Piperidin-4-ol C 1-(4-Cyanophenyl)piperidin-4-ol A->C Step 1: Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMSO, heat) B 4-Fluorobenzonitrile B->C Step 1: Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMSO, heat) D This compound C->D Step 2: Catalytic Hydrogenation (e.g., H₂, Pd/C, MeOH)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 1-(4-Cyanophenyl)piperidin-4-ol

This protocol is a representative procedure for the reduction of the nitrile precursor. The key to this transformation is the selection of a suitable catalyst and hydrogen source to achieve complete reduction of the nitrile without affecting the phenyl ring or the secondary alcohol.

Rationale: Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitriles. [2]Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, typically requiring a hydrogen atmosphere. [3]The use of a protic solvent like methanol or ethanol is standard.

Materials:

  • 1-(4-Cyanophenyl)piperidin-4-ol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • Parr shaker or similar hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A Parr hydrogenation vessel is charged with 1-(4-cyanophenyl)piperidin-4-ol (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, 10% Pd/C (0.1 eq by weight) is carefully added to the vessel. The use of a wet catalyst minimizes the risk of ignition.

  • Solvent Addition: Anhydrous methanol is added to the vessel to dissolve/suspend the substrate. The typical concentration is 0.1-0.2 M.

  • Hydrogenation: The vessel is sealed and connected to the Parr apparatus. The atmosphere is purged with hydrogen gas (3-4 cycles of pressurizing and venting). The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: The reaction mixture is agitated vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be carefully removed, filtered through Celite® to remove the catalyst, and analyzed by TLC or LC-MS.

  • Work-up: Upon completion, the hydrogen pressure is carefully vented and the vessel is purged with inert gas.

  • Filtration: The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography or recrystallization.

Self-Validation: The success of the reaction is confirmed by the disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of N-H stretching bands for the primary amine. Mass spectrometry will show a mass increase of 4 Da corresponding to the addition of two molecules of H₂. ¹H NMR spectroscopy will show the disappearance of the aromatic signals adjacent to the nitrile and the appearance of a new singlet for the benzylic -CH₂- group.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of approved pharmaceuticals. [4][5]Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.

This compound serves as a versatile building block for creating more complex molecules with potential therapeutic applications. The primary amine provides a handle for the introduction of a wide variety of functional groups through acylation, sulfonylation, reductive amination, and other C-N bond-forming reactions.

While specific biological activity for this parent compound is not widely reported, its structural motifs are found in compounds targeting a range of diseases:

  • CNS Disorders: The piperidine core is a common feature in drugs targeting the central nervous system. [5]The phenylethynyl analog of the piperidin-4-ol scaffold, for example, has been investigated for its role as an O-GlcNAcase (OGA) inhibitor in the context of Alzheimer's disease. [6]* Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings.

  • Infectious Diseases: The 4-aminopiperidine scaffold has been explored for the development of inhibitors of Hepatitis C Virus (HCV) assembly. [7]* Metabolic Diseases: Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as potent partial agonists of the Farnesoid X receptor (FXR), with potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [1] The utility of this compound lies in its ability to be readily incorporated into drug discovery programs, providing a robust and versatile platform for the synthesis of new chemical entities.

Characterization Data

As of the latest literature review, detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound is limited. Researchers synthesizing this compound would need to perform full characterization to confirm its identity and purity. The expected data would be consistent with the structure provided in Section 1.

References

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed.[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.[Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT.[Link]

  • Method for preparing 4-amino diphenylamine by catalytic hydrogenation.
  • Facile synthesis of rGO-Ni30Pd70 nanocatalysts for the direct hydrogenation of alkenes and alkynes under mild reaction conditions. Royal Society of Chemistry.[Link]

  • Catalytic Hydrogenation of CO2. MDPI.[Link]

  • Method for preparing indigo white by fluidized bed catalytic hydrogenation.
  • Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones.

Sources

An In-Depth Technical Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide on the commercial availability, synthesis, quality control, and potential applications of the versatile building block, 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, for scientists at the forefront of pharmaceutical research.

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. By virtue of its distinct structural features—a piperidin-4-ol moiety linked to a phenyl ring bearing an aminomethyl group—this compound serves as a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The piperidine ring is a well-established privileged structure in drug design, while the primary amine and hydroxyl functionalities offer versatile handles for chemical modification.

This document delves into the commercial landscape of this important research chemical, outlines common synthetic pathways, discusses critical quality control parameters, and explores its established and potential roles in the development of novel therapeutics.

Commercial Availability and Sourcing

This compound, identified by the CAS number 871013-57-9 , is available from a range of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in research quantities, from milligrams to several grams, with a standard purity of 95% or greater.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity SpecificationAvailable QuantitiesNotes
AK Scientific>95%250mg, 2.5gResearch grade chemical supplier.
A2B Chem95%100mg, 250mg, 500mg, 1gOffers a range of research chemicals.
American Custom Chemicals Corporation95.00%5mgSpecializes in custom synthesis and rare chemicals.
Bidepharm95+%Inquire for quantitiesProvides batch-specific quality control data (NMR, HPLC, GC).[1]
Labseeker95%25gA marketplace for research chemicals.
TRC (Toronto Research Chemicals)Inquire for details10mgA well-known supplier of complex organic molecules.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and biological assays.

Table 2: Key Physicochemical Identifiers and Properties

PropertyValueSource
CAS Number 871013-57-9Chemical Abstracts Service
Molecular Formula C₁₂H₁₈N₂ON/A
Molecular Weight 206.28 g/mol N/A
Appearance White to off-white solid (typical)Supplier Data
Purity ≥95%Supplier Data[1]

Synthesis and Potential Impurities

While supplier-specific synthetic routes are proprietary, a plausible and commonly employed method for the preparation of this compound involves the chemical reduction of the corresponding nitrile precursor, N-(4-cyanophenyl)-4-hydroxypiperidine . This transformation is a standard procedure in organic chemistry.

Experimental Protocol: Reduction of N-(4-cyanophenyl)-4-hydroxypiperidine

This protocol is a representative example of a common synthetic route.

Materials:

  • N-(4-cyanophenyl)-4-hydroxypiperidine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., Raney Nickel with H₂)

  • Anhydrous tetrahydrofuran (THF) or other appropriate solvent

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend N-(4-cyanophenyl)-4-hydroxypiperidine in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add a solution of lithium aluminum hydride in THF dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Diagram 1: Synthetic Pathway

G Precursor N-(4-cyanophenyl)-4-hydroxypiperidine Product This compound Precursor->Product Reduction Reagents 1. LiAlH4, THF 2. H2O quench

Caption: A common synthetic route to the target compound.

Potential Impurities:

  • Unreacted Starting Material: Residual N-(4-cyanophenyl)-4-hydroxypiperidine.

  • Over-reduction Products: While less common with LiAlH₄, other reducing agents could potentially affect the phenyl ring.

  • Solvent Residues: Traces of the reaction and purification solvents.

  • Salts: Inorganic salts from the workup procedure.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for its application in research and development. A Certificate of Analysis (CoA) from the supplier should be requested and reviewed. Key analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of novel therapeutic agents due to its versatile functional groups. The piperidine moiety is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties.

Diagram 2: Logical Relationship of Functional Groups to Applications

G Core 1-(4-(Aminomethyl)phenyl) piperidin-4-ol Piperidine Piperidine Scaffold Core->Piperidine provides Amine Primary Amine Core->Amine provides Hydroxyl Hydroxyl Group Core->Hydroxyl provides Applications Drug Discovery Applications Piperidine->Applications improves pharmacokinetics Amine->Applications amide/sulfonamide formation Hydroxyl->Applications ether/ester formation

Caption: Functional groups and their relevance in drug design.

While specific, publicly available research on the direct applications of this compound is limited, its structural motifs are present in compounds investigated for a range of therapeutic targets. The primary amine allows for the facile formation of amides, sulfonamides, and other derivatives, while the hydroxyl group can be functionalized to form ethers or esters. This dual functionality enables the rapid generation of compound libraries for screening against various biological targets.

The broader class of N-phenylpiperidine derivatives has been explored for a multitude of pharmacological activities, including but not limited to:

  • Analgesics: The piperidine scaffold is a core component of many opioid analgesics.

  • Antipsychotics: Certain N-phenylpiperidine derivatives have shown activity at dopamine and serotonin receptors.

  • Antihistamines: The piperidine ring is found in several antihistaminic drugs.

  • Enzyme Inhibitors: The functional groups can be used to target the active sites of various enzymes.

The presence of the aminomethylphenyl group suggests that this building block could be particularly useful for synthesizing ligands that interact with targets requiring a basic nitrogen atom at a specific distance from a hydrophobic phenyl ring.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) or safety data sheet (SDS) should be obtained from the supplier and consulted before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for the discovery of new medicines. Its bifunctional nature, combining a privileged piperidine scaffold with versatile primary amine and hydroxyl groups, makes it an attractive starting material for the creation of diverse chemical libraries. Researchers and drug development professionals can leverage this compound to explore novel chemical space and accelerate their discovery programs. A thorough evaluation of supplier-provided quality control data is essential to ensure the reliability and reproducibility of experimental results.

References

Sources

An In-depth Technical Guide to Aminomethylphenyl Piperidinol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Piperidine in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs and biologically active molecules.[1][2][3][4] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized, allowing for precise control over physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[2] These characteristics enable piperidine-containing compounds to effectively interact with diverse biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][5]

Within this broad class, the aminomethylphenyl piperidinol moiety represents a particularly fruitful pharmacophore. This structural motif combines the conformational rigidity of the piperidine ring with the aromatic nature of the phenyl group and the hydrogen-bonding potential of the piperidinol hydroxyl and aminomethyl groups. This unique combination has led to the development of potent and selective ligands for various targets, most notably sigma (σ) receptors and opioid receptors, which are critical in pain, neurodegenerative disorders, and psychiatric conditions. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of aminomethylphenyl piperidinol derivatives, offering field-proven insights for researchers in drug development.

Core Synthesis Strategies: Constructing the Aminomethylphenyl Piperidinol Scaffold

The synthesis of aminomethylphenyl piperidinol derivatives typically involves a multi-step sequence that builds the core structure through strategic bond formations. A common and reliable approach centers on the conjugate addition to a pyridinone precursor, followed by functional group manipulations.

Rationale Behind the Synthetic Approach

The chosen synthetic pathway is designed for modularity, allowing for the introduction of diversity at multiple points. The use of a dihydropyridinone intermediate (Compound 7 in the workflow below) is advantageous as it readily undergoes conjugate addition with aryl nucleophiles. The subsequent Wittig reaction provides a reliable method for carbon chain extension, and the final reductive amination is a classic and high-yielding transformation for introducing the key amino moiety. This step-wise construction ensures high yields and allows for purification of intermediates, which is critical for producing the final compounds with high purity for biological testing.

Experimental Protocol: General Synthesis of 4-(2-Aminoethyl)-4-phenylpiperidin-4-ol Derivatives
  • Step 1: Conjugate Addition to Dihydropyridin-4(1H)-one (Formation of Ketone 8)

    • To a solution of the appropriate dihydropyridin-4(1H)-one derivative (7 ) in a suitable solvent mixture (e.g., toluene/water), add the desired phenylboronic acid (1.2 equivalents) and a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents) with a suitable ligand (e.g., SPhos).

    • Add a base, typically K₃PO₄ (3.0 equivalents), and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-phenylpiperidin-4-one intermediate (8 ).[6]

  • Step 2: Wittig Reaction for Chain Homologation (Formation of Alkene 9)

    • Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.4 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

    • Cool the ylide solution back to 0 °C and add a solution of the ketone intermediate (8 ) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting alkene (9 ) via column chromatography.

  • Step 3: Hydroboration-Oxidation to Form the Alcohol

    • Dissolve the alkene (9 ) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add a solution of borane-tetrahydrofuran complex (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully add water, followed by aqueous sodium hydroxide (3M), and then slowly add hydrogen peroxide (30% solution).

    • Stir the mixture for 2 hours, then extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the primary alcohol.

  • Step 4: Conversion to Amine via Mesylation and Azide Displacement (Formation of Final Compound)

    • Dissolve the alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents).

    • Stir for 2 hours, then wash with water and brine. Dry and concentrate to yield the crude mesylate.

    • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 equivalents). Heat to 60-80 °C for 4-6 hours.

    • Cool, dilute with water, and extract with ethyl acetate. Dry and concentrate to yield the azide intermediate.

    • Dissolve the azide in methanol, add a palladium on carbon catalyst (10 mol%), and hydrogenate under a balloon of hydrogen gas for 12-16 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate. Purify by column chromatography to yield the final aminomethylphenyl piperidinol derivative.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Key Steps Start Dihydropyridin-4(1H)-one (7) Step1 Conjugate Addition (Phenylboronic Acid, Pd Catalyst) Start->Step1 Intermediate1 Ketone Intermediate (8) Step1->Intermediate1 Step2 Wittig Reaction (CH3PPh3Br, n-BuLi) Intermediate1->Step2 Intermediate2 Alkene Intermediate (9) Step2->Intermediate2 Step3 Hydroboration-Oxidation Intermediate2->Step3 Intermediate3 Alcohol Intermediate Step3->Intermediate3 Step4 Mesylation -> Azide -> Reduction Intermediate3->Step4 End Final Aminomethylphenyl Piperidinol Derivative Step4->End

Caption: General synthetic workflow for aminomethylphenyl piperidinol derivatives.

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, systematically modifying a molecule's structure to understand how these changes affect biological activity.[7] For aminomethylphenyl piperidinol derivatives, SAR exploration has revealed key structural features that govern affinity and selectivity for targets like the sigma-1 (σ₁) receptor.

Key Pharmacophoric Features
  • The Basic Nitrogen: The piperidine nitrogen is a critical feature. In its protonated state at physiological pH, it typically forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.[8] N-substitution on this nitrogen can significantly modulate affinity and selectivity. Small alkyl groups like methyl are often well-tolerated, while larger or more complex substituents can be used to probe deeper into the binding site or to introduce additional interactions.[6]

  • The 4-Phenyl Ring: This aromatic group engages in hydrophobic interactions within the receptor. Substitutions on this ring can fine-tune electronic properties and steric bulk. Electron-withdrawing or electron-donating groups can alter the molecule's interaction with aromatic residues like tyrosine or tryptophan in the binding site.

  • The Piperidinol Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor or acceptor. This interaction often serves to orient the ligand correctly within the binding pocket. The stereochemistry of this hydroxyl group can also be crucial for activity.

  • The Aminomethylphenyl Moiety: The aminomethyl group provides another key interaction point, typically as a hydrogen bond donor. The length and flexibility of the linker connecting the phenyl ring to the piperidine core are also important for achieving the optimal binding conformation.

SAR Data Summary for Sigma-1 (σ₁) Receptor Ligands

The following table summarizes representative SAR data for a series of piperidine derivatives, illustrating the impact of structural modifications on σ₁ receptor affinity.

Compound IDN-Substituent (R₁)Phenyl-Substituent (R₂)σ₁ Ki (nM)Reference
4a -H-H165[6]
20a -CH₃-H1.8[6]
21a -CH₃4-F0.78[6]
22a -CH₃4-OCH₃1.2[6]
3 (Lead) (Cyclohexane ring)-H0.61[6]

Causality Analysis: The data clearly show that replacing the N-H (compound 4a ) with an N-methyl group (compound 20a ) dramatically increases σ₁ affinity by nearly 100-fold. This suggests the presence of a specific hydrophobic pocket that accommodates the methyl group, enhancing binding. Further substitution on the 4-phenyl ring with a small, electron-withdrawing fluorine atom (compound 21a ) provides a further modest increase in affinity, potentially through favorable electronic interactions or by displacing water molecules in the binding site.

SAR Visualization

Caption: Key pharmacophoric features of aminomethylphenyl piperidinol derivatives.

Biological Evaluation: Assessing Target Engagement and Cellular Effects

Once synthesized, the biological activity of these derivatives must be quantified. A standard and essential technique is the radioligand receptor binding assay, which measures the affinity of a compound for its target receptor.

Rationale for the Radioligand Binding Assay

This assay is a cornerstone of pharmacology because it provides a direct measure of the physical interaction between a ligand and a receptor. It is highly sensitive, reproducible, and allows for the determination of the equilibrium dissociation constant (Ki), a fundamental measure of ligand affinity. The choice of radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) is critical; it must be selective and have high affinity for the target to ensure that the measured displacement is specific.[6] The use of a non-specific binding control (e.g., a high concentration of a known ligand like haloperidol) is a self-validating component of the protocol, ensuring that the calculated specific binding is accurate.

Experimental Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
  • Materials:

    • Receptor Source: Guinea pig brain homogenates or membranes from cells stably expressing the human σ₁ receptor.[6][9]

    • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ radioligand).[6]

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Test Compounds: Aminomethylphenyl piperidinol derivatives dissolved in DMSO, then diluted in assay buffer to various concentrations.

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

    • GF/B glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compounds in assay buffer.

    • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

      • Total Binding: 50 µL of assay buffer, 100 µL of receptor membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

      • Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 100 µL of receptor membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

      • Test Compound Displacement: 50 µL of test compound dilution, 100 µL of receptor membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

    • Incubation: Incubate the plate at 37 °C for 120 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Wash each filter 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

      • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

      • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Biological Assay Workflow

Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well plate (Total, Non-specific, Displacement) A->B C Incubate at 37°C for 120 min B->C D Rapid Filtration (Harvest onto GF/B filters) C->D E Wash Filters with Cold Buffer D->E F Scintillation Counting (DPM) E->F G Data Analysis (Calculate IC50 and Ki) F->G H Determine Compound Affinity G->H

Caption: Workflow for a radioligand receptor binding assay.

Mechanism of Action: A Case Study on a Sigma-1 Receptor Agonist

Many aminomethylphenyl piperidinol derivatives function as potent σ₁ receptor ligands. The σ₁ receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, that modulates a wide range of cellular functions, including calcium signaling and oxidative stress.[10][11]

As a case study, the compound 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a well-characterized σ₁ receptor agonist, demonstrates a neuroprotective mechanism by modulating the interaction between neuronal nitric oxide synthase (nNOS) and the NMDA receptor complex.[10][12][13]

Signaling Pathway of PPBP-Mediated Neuroprotection

Under excitotoxic conditions, such as those occurring during a stroke, excessive activation of the NMDA receptor leads to a massive influx of Ca²⁺. This calcium influx activates nNOS, which is coupled to the NMDA receptor via the postsynaptic density-95 (PSD-95) protein.[13] The resulting overproduction of nitric oxide (NO) leads to oxidative stress and neuronal cell death.

PPBP, acting as a σ₁ receptor agonist, intervenes in this pathological cascade. Upon binding, the activated σ₁ receptor is thought to translocate and disrupt the nNOS-PSD-95 protein-protein interaction.[10][13] This uncoupling prevents the excessive activation of nNOS, even in the presence of high intracellular Ca²⁺ levels. The result is an attenuation of NO production, reduced oxidative stress, and ultimately, neuronal protection.[12][13]

Mechanism of Action Diagram

MoA_Pathway cluster_Excitotoxicity Excitotoxic Condition (e.g., Ischemia) cluster_Intervention Therapeutic Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx High Ca²⁺ Influx NMDA_R->Ca_Influx nNOS_PSD95 nNOS-PSD-95 Complex Ca_Influx->nNOS_PSD95 Activates NO_Production Excessive NO Production nNOS_PSD95->NO_Production Cell_Death Oxidative Stress & Neuronal Death NO_Production->Cell_Death Neuroprotection Neuroprotection PPBP PPBP (σ₁ Agonist) Sigma1_R σ₁ Receptor PPBP->Sigma1_R Binds & Activates Sigma1_R->nNOS_PSD95 Disrupts Coupling

Caption: Signaling pathway for PPBP-mediated neuroprotection via σ₁ receptor agonism.

Conclusion and Future Outlook

Aminomethylphenyl piperidinol derivatives remain a highly valuable and versatile scaffold in modern medicinal chemistry. Their modular synthesis allows for extensive SAR exploration, which has led to the development of potent and selective ligands for challenging targets like the sigma and opioid receptors. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to design the next generation of therapeutics based on this privileged core.

Future research will likely focus on refining the selectivity profiles of these compounds, particularly in developing ligands that can distinguish between different receptor subtypes (e.g., σ₁ vs. σ₂) or that possess dual-target activity for synergistic therapeutic effects. Furthermore, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of these derivatives will be crucial for translating their potent in vitro activity into in vivo efficacy and clinical success.

References

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PubMed.
  • Structure–activity relationship of piperidine derivatives with...
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. PubMed.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed.
  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

The Piperidin-4-ol Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-ol moiety, a saturated heterocyclic scaffold, has firmly established itself as a cornerstone in medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates is a testament to its profound biological significance. This technical guide provides an in-depth exploration of the core attributes of the piperidin-4-ol moiety, elucidating its critical role in shaping the pharmacodynamic and pharmacokinetic profiles of therapeutic agents. We will delve into the nuanced molecular interactions facilitated by this scaffold, its influence on absorption, distribution, metabolism, and excretion (ADME) properties, and present practical, field-proven experimental protocols for its evaluation. This guide is intended to serve as a comprehensive resource for drug discovery and development professionals, offering insights to leverage the unique advantages of the piperidin-4-ol core in the design of next-generation therapeutics.

The Piperidin-4-ol Scaffold: A Structural and Functional Analysis

The piperidin-4-ol scaffold, characterized by a piperidine ring with a hydroxyl group at the 4-position, is a versatile building block in drug design.[1][2] Its utility stems from a combination of structural and electronic features that render it a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets.[3]

The six-membered piperidine ring provides a conformationally flexible yet sterically defined scaffold that can effectively orient substituents in three-dimensional space to engage with biological targets.[4] The nitrogen atom, typically protonated at physiological pH, can act as a key hydrogen bond donor and participate in ionic interactions, anchoring the molecule within a binding pocket.

The defining feature, the 4-hydroxyl group, is of paramount importance. It can function as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in protein targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[5] This seemingly simple functional group can significantly enhance binding affinity and selectivity. Furthermore, its introduction can modulate the physicochemical properties of a molecule, influencing solubility and metabolic stability.[6]

The Role of Piperidin-4-ol in Molecular Interactions

The strategic placement of the 4-hydroxyl group allows for specific and potent interactions with biological targets. Molecular docking and crystallographic studies of various ligands containing the piperidin-4-ol moiety have revealed its ability to form key hydrogen bonds that are often critical for biological activity.

For instance, in the context of kinase inhibitors, the hydroxyl group can interact with the hinge region of the ATP-binding site, a common strategy for achieving potent and selective inhibition. In GPCRs, it can form hydrogen bonds with polar residues in the transmembrane helices, contributing to ligand recognition and signal transduction.

The following diagram illustrates a generalized interaction of a piperidin-4-ol-containing ligand within a hypothetical protein binding pocket, highlighting the key interactions.

G Ligand Piperidin-4-ol Moiety Hydroxyl OH Piperidine_N N-H+ Aryl_group Aryl Substituent H_bond_acceptor H-Bond Acceptor (e.g., Asp, Glu COO-) Hydroxyl->H_bond_acceptor H-bond (donor) H_bond_donor H-Bond Donor (e.g., Ser, Thr OH) Hydroxyl->H_bond_donor H-bond (acceptor) Ionic_interaction Ionic Interaction Site (e.g., Asp, Glu COO-) Piperidine_N->Ionic_interaction Ionic bond Receptor Receptor Binding Pocket Hydrophobic_pocket Hydrophobic Pocket Aryl_group->Hydrophobic_pocket Hydrophobic interaction G Start 4-Hydroxypiperidine + Aldehyde/Ketone Step1 Reductive Amination (e.g., STAB, Acetic Acid) Start->Step1 Product N-Substituted Piperidin-4-ol Analog Step1->Product Purification Purification (Column Chromatography) Product->Purification G Start Test Compound + Liver Microsomes Step1 Add NADPH (Initiate Reaction) Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Time-Point Sampling & Reaction Quenching Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 End Calculate t1/2 and CLint Step4->End

Sources

The Aminomethylphenyl Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Aminomethylphenyl Piperidines for Researchers, Scientists, and Drug Development Professionals.

The aminomethylphenyl piperidine core is a versatile and highly privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active molecules. Its unique structural features, comprising a central piperidine ring linked to an aminomethyl-substituted phenyl group, provide a flexible yet constrained framework for interaction with a variety of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this important chemical class, providing field-proven insights and detailed methodologies for researchers engaged in the design and development of novel therapeutics. We will delve into the critical structural modifications that govern the affinity and selectivity of these compounds for key biological targets, including opioid receptors, neurokinin receptors, and the C-C chemokine receptor 5 (CCR5).

The Architectural Logic of the Aminomethylphenyl Piperidine Scaffold

The aminomethylphenyl piperidine moiety presents a trifecta of key pharmacophoric features: a basic piperidine nitrogen, a central phenyl ring, and a flexible aminomethyl side chain. The interplay of these components dictates the molecule's overall conformation, lipophilicity, and hydrogen bonding potential, thereby influencing its interaction with specific receptor binding pockets.

The piperidine ring, a saturated heterocycle, can adopt various chair and boat conformations, with the substituents' stereochemistry playing a crucial role in defining the spatial orientation of other pharmacophoric elements. The basicity of the piperidine nitrogen is a key determinant of its ability to form ionic interactions with acidic residues within a receptor's binding site.

The central phenyl ring acts as a rigid spacer, positioning the piperidine and aminomethyl groups at a defined distance and orientation. Substitutions on this ring can modulate the electronic properties and steric bulk of the molecule, influencing both target affinity and pharmacokinetic properties.

The aminomethyl group, with its inherent basicity and hydrogen bonding capacity, often serves as a critical interaction point with the biological target. The length and substitution of the alkyl chain connecting the amine to the phenyl ring can significantly impact potency and selectivity.

This guide will dissect the SAR of aminomethylphenyl piperidines by examining their activity at three distinct and therapeutically relevant receptor families.

I. Modulators of the Opioid System: A Quest for Safer Analgesics

The opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for the most potent analgesics. However, their activation is also associated with severe side effects, including respiratory depression and addiction. The development of novel opioid receptor modulators with improved safety profiles is a major goal in medicinal chemistry. Aminomethylphenyl piperidine derivatives have emerged as a promising class of MOR agonists.[1]

Key Structural Determinants of Mu-Opioid Receptor Activity

The SAR of aminomethylphenyl piperidines as MOR agonists highlights the importance of specific structural features for achieving high affinity and efficacy.

  • The Phenolic Hydroxyl Group: A hydroxyl group on the phenyl ring, typically at the meta-position, is often crucial for high-affinity binding to the MOR, mimicking the phenolic hydroxyl of morphine.[2]

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is essential for forming a salt bridge with a conserved aspartate residue (Asp147 in the human MOR) in the receptor's binding pocket.

  • Substituents on the Piperidine Ring: The nature and stereochemistry of substituents on the piperidine ring can significantly influence both affinity and efficacy. For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) stereoisomer of compound 23 was found to be a highly potent and selective MOR agonist.[1]

  • The Linker Between the Piperidine and Phenyl Rings: The length and flexibility of the linker connecting the piperidine and phenyl moieties play a pivotal role in optimizing the spatial arrangement of the key pharmacophoric elements for effective receptor interaction.[1]

Quantitative Structure-Activity Relationship of Aminomethylphenyl Piperidine Opioid Agonists

The following table summarizes the in vitro activity of representative aminomethylphenyl piperidine derivatives at the mu-opioid receptor.

CompoundR1 (Piperidine N-substituent)R2 (Piperidine 4-position)Ki (MOR) (nM)EC50 (MOR) (nM)Reference
Compound 23 H3-((dimethylamino)methyl)-4-ol0.00340.68[1]
(3R, 4S)-23 H3-((dimethylamino)methyl)-4-ol0.00210.0013[1]

Caption: Table 1. In vitro activity of selected aminomethylphenyl piperidine derivatives at the mu-opioid receptor.

Experimental Protocol: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor.

  • [³H]DAMGO (a selective MOR radioligand).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds.

Procedure:

  • Prepare cell membranes from HEK293-hMOR cells.

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Add a fixed concentration of [³H]DAMGO to each well.

  • For non-specific binding control wells, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific [³H]DAMGO binding) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for MOR Binding Assay

G prep Prepare Cell Membranes (HEK293-hMOR) plate Plate Assay Components: - Buffer - Membranes - Test Compound prep->plate radioligand Add [3H]DAMGO plate->radioligand controls Add Naloxone (for non-specific binding) plate->controls incubate Incubate to Equilibrium radioligand->incubate controls->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a competitive radioligand binding assay for the mu-opioid receptor.

II. Antagonists of Neurokinin Receptors: Targeting Pain and Inflammation

Neurokinin (NK) receptors, particularly the NK1 and NK2 subtypes, are G-protein coupled receptors involved in a range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for the treatment of pain, emesis, and inflammatory disorders. Aminomethylphenyl piperidine derivatives have been explored as potent neurokinin receptor antagonists.[3]

Key Structural Features for Neurokinin Receptor Antagonism

The SAR of aminomethylphenyl piperidines as neurokinin receptor antagonists reveals distinct structural requirements for potent activity.

  • Spirocyclic Piperidines: The introduction of a spirocyclic system at the 4-position of the piperidine ring has been a successful strategy in developing potent NK2 receptor antagonists.[3]

  • N-Substituents: The nature of the substituent on the piperidine nitrogen is critical for activity. For example, in a series of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides, the N-benzoyl-N-methylamino group was found to be optimal for NK2 receptor binding.[3]

  • Aryl Substituents: The substitution pattern on the phenyl ring attached to the butyl chain significantly influences potency. Dichloro-substitution, for instance, has been shown to enhance NK2 receptor affinity.[3]

Quantitative Structure-Activity Relationship of Aminomethylphenyl Piperidine Neurokinin Antagonists

The following table summarizes the in vitro activity of a representative spiro-substituted piperidine derivative at the NK2 receptor.

CompoundIC50 (NK2) (nM)Reference
YM-38336 8.9[3]

Caption: Table 2. In vitro activity of a selected spiro-substituted piperidine derivative at the neurokinin-2 receptor.

Experimental Protocol: Neurokinin Receptor Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the antagonist activity of test compounds at neurokinin receptors by monitoring changes in intracellular calcium levels.

Materials:

  • CHO-K1 cells stably expressing the human NK1 or NK2 receptor.

  • Substance P (for NK1) or Neurokinin A (for NK2) as the agonist.

  • Fluo-4 AM or another calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

Procedure:

  • Seed the CHO-K1 cells expressing the target neurokinin receptor in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for a defined period.

  • Stimulate the cells by adding a fixed concentration of the appropriate agonist (Substance P or Neurokinin A).

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The antagonist activity is determined by the ability of the test compound to inhibit the agonist-induced increase in fluorescence.

  • Calculate the IC50 value of the test compound from the concentration-response curve.

Workflow for Neurokinin Receptor Functional Assay

G seed Seed CHO-K1 Cells (expressing NK receptor) load Load Cells with Calcium-Sensitive Dye seed->load wash1 Wash Cells load->wash1 add_compound Add Test Compound wash1->add_compound incubate Incubate add_compound->incubate add_agonist Add Agonist (Substance P or NKA) incubate->add_agonist measure Measure Fluorescence add_agonist->measure analyze Data Analysis (IC50 determination) measure->analyze

Caption: Workflow for a calcium mobilization assay to determine the antagonist activity at neurokinin receptors.

III. CCR5 Antagonists: Blocking the Gateway for HIV Entry

The C-C chemokine receptor 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Small-molecule antagonists of CCR5 can effectively block this interaction, preventing viral entry and replication. The aminomethylphenyl piperidine scaffold has been successfully utilized in the development of potent and orally bioavailable CCR5 antagonists.[4][5]

Key Structural Modifications for CCR5 Antagonism

The SAR of aminomethylphenyl piperidine-based CCR5 antagonists is complex, with subtle structural changes leading to significant differences in activity.

  • Piperidine-Piperazine Core: A common structural motif in this class of antagonists is a piperidino-piperazine core. Truncation of a lead structure from a family of muscarinic antagonists led to compounds with improved selectivity for CCR5.[4]

  • N-Carbonyl Group: The introduction of a carbonyl group on the piperidine nitrogen, often as part of a larger heterocyclic system, is a key feature for potent CCR5 antagonism.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for optimizing potency and pharmacokinetic properties. Trifluoromethyl groups are commonly employed to enhance activity.[4]

  • Stereochemistry: The stereochemistry of substituents on the piperazine ring can have a profound impact on CCR5 binding affinity.

Quantitative Structure-Activity Relationship of Aminomethylphenyl Piperidine CCR5 Antagonists

The following table presents the in vitro anti-HIV activity of a representative piperazine-based CCR5 antagonist.

CompoundAnti-HIV-1 Activity (IC50, nM)Reference
Sch-350634 Potent inhibitor of HIV-1 entry and replication[4]

Caption: Table 3. In vitro anti-HIV-1 activity of a selected piperazine-based CCR5 antagonist.

Experimental Protocol: CCR5 Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the affinity of test compounds for the CCR5 receptor.

Materials:

  • Cell membranes from a cell line expressing human CCR5 (e.g., CHO-CCR5).

  • [¹²⁵I]MIP-1α or [¹²⁵I]MIP-1β (radioligands for CCR5).

  • Unlabeled MIP-1α or MIP-1β for determining non-specific binding.

  • Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Test compounds.

Procedure:

  • Prepare cell membranes from CHO-CCR5 cells.

  • In a 96-well filter plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Add a fixed concentration of the radiolabeled chemokine ([¹²⁵I]MIP-1α or [¹²⁵I]MIP-1β).

  • For non-specific binding control wells, add a high concentration of unlabeled chemokine.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

  • Wash the plate with ice-cold wash buffer (assay buffer without BSA) to separate bound and free radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values as described for the MOR binding assay.

Workflow for CCR5 Radioligand Binding Assay

G prep Prepare Cell Membranes (CHO-CCR5) plate Plate Assay Components: - Buffer - Membranes - Test Compound prep->plate radioligand Add Radiolabeled Chemokine ([125I]MIP-1α/β) plate->radioligand controls Add Unlabeled Chemokine (for non-specific binding) plate->controls incubate Incubate radioligand->incubate controls->incubate wash Wash Filter Plate incubate->wash dry Dry Plate wash->dry count Scintillation Counting dry->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a competitive radioligand binding assay for the CCR5 receptor.

IV. Synthetic Strategies for Aminomethylphenyl Piperidines

The synthesis of aminomethylphenyl piperidine derivatives typically involves multi-step sequences, with the construction of the substituted piperidine core being a key challenge.

General Synthetic Approach

A common strategy for the synthesis of 4-(3-aminomethylphenyl)piperidines involves the following key steps:

  • Synthesis of a Substituted Piperidone: This can be achieved through various methods, including the Dieckmann condensation or the Hantzsch pyridine synthesis followed by reduction.

  • Introduction of the Phenyl Ring: The phenyl group is often introduced at the 4-position of the piperidone via a Grignard reaction or a Suzuki coupling.

  • Formation of the Aminomethyl Group: The aminomethyl moiety is typically introduced by reduction of a nitrile or an amide group on the phenyl ring.

  • Derivatization of the Piperidine Nitrogen: The final step often involves the acylation or alkylation of the piperidine nitrogen to introduce the desired substituent.

Representative Synthetic Protocol: Synthesis of N-Acyl-4-(3-cyanophenyl)piperidine

This protocol outlines a general procedure for the synthesis of a key intermediate in the preparation of aminomethylphenyl piperidine derivatives.

Materials:

  • 4-Piperidone monohydrate hydrochloride.

  • 3-Bromobenzonitrile.

  • Magnesium turnings.

  • Iodine.

  • Dry tetrahydrofuran (THF).

  • Acyl chloride or carboxylic acid.

  • Coupling agent (e.g., HATU).

  • Base (e.g., DIPEA).

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent from 3-bromobenzonitrile and magnesium turnings in dry THF.

  • Grignard Addition: Add the Grignard reagent to a solution of 4-piperidone monohydrate hydrochloride in THF at low temperature (e.g., 0 °C).

  • Dehydration: The resulting tertiary alcohol is then dehydrated under acidic conditions to afford 4-(3-cyanophenyl)-1,2,3,6-tetrahydropyridine.

  • Reduction: The double bond of the tetrahydropyridine is reduced, for example, by catalytic hydrogenation, to yield 4-(3-cyanophenyl)piperidine.

  • N-Acylation: The piperidine nitrogen is then acylated using an appropriate acyl chloride in the presence of a base, or by coupling with a carboxylic acid using a coupling agent like HATU.

Synthetic Workflow for N-Acyl-4-(3-cyanophenyl)piperidine

G start1 3-Bromobenzonitrile grignard Grignard Reaction start1->grignard start2 4-Piperidone start2->grignard dehydration Dehydration grignard->dehydration reduction Reduction dehydration->reduction acylation N-Acylation reduction->acylation product N-Acyl-4-(3-cyanophenyl)piperidine acylation->product

Caption: A general synthetic workflow for the preparation of an N-acyl-4-(3-cyanophenyl)piperidine intermediate.

Conclusion

The aminomethylphenyl piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a diverse range of biological targets. The insights into the structure-activity relationships presented in this guide underscore the importance of subtle structural modifications in fine-tuning the pharmacological properties of these compounds. A thorough understanding of the interplay between the piperidine core, the phenyl ring substitutions, and the aminomethyl side chain is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and evaluate new aminomethylphenyl piperidine derivatives, paving the way for the next generation of innovative medicines.

References

  • Yuan, T., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343-3346. [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

  • Costanzo, M. J., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Journal of Medicinal Chemistry, 48(15), 4797-4808. [Link]

  • Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(15), 2573-2577. [Link]

  • Riley, A. P., et al. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(2), 161-173. [Link]

  • Garrison, A. T., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]

  • Palani, A., et al. (2002). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 45(15), 3143-3160. [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. [Link]

  • Chen, C., et al. (2012). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. Molecules, 17(8), 9185-9201. [Link]

  • Organic Chemistry Portal. Piperidine Synthesis. [Link]

  • Zaragoza, F. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. [Link]

  • Strizki, J. M., et al. (2002). Analysis of the mechanism by which the small-molecule CCR5 antagonists SCH-351125 and SCH-350581 inhibit human immunodeficiency virus type 1 entry. Journal of Virology, 76(22), 11456-11465. [Link]

  • StatPearls. (2024). Antiemetic Neurokinin-1 Receptor Blockers. [Link]

  • Ohtake, N., et al. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & Pharmaceutical Bulletin, 46(4), 625-634. [Link]

  • Zare, S., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 22-37. [Link]

  • Muñoz, M., & Coveñas, R. (2014). Safety of neurokinin-1 receptor antagonists. Expert Opinion on Drug Safety, 13(1), 75-86. [Link]

  • Burkhart, D. J., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

  • Hopkins, C. R., et al. (2004). Novel Pyrazinone Inhibitors of Mast Cell Tryptase: Synthesis and SAR Evaluation. Bioorganic & Medicinal Chemistry Letters, 14(22), 5569-5572. [Link]

  • Mokhtary, M., & Faghih, Z. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Costanzo, M. J., et al. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase. Synthesis and biological evaluation of novel spirocyclic piperidine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(6), 2114-2121. [Link]

  • Mokhtary, M., & Najafi, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(20), 7058. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.

Sources

Unlocking the Therapeutic Potential of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: A Technical Guide to Pharmacological Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, with piperidine-containing molecules representing a significant portion of FDA-approved small-molecule drugs.[1] The compound 1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a versatile synthetic building block distinguished by its unique substitution pattern, featuring both aminomethyl and hydroxymethyl groups.[1] While extensive pharmacological data for this specific molecule is not yet publicly available, its structural features suggest a high potential for interaction with various biological targets. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to identify and validate the pharmacological targets of this compound, thereby unlocking its therapeutic potential.

Structural and Physicochemical Properties

The key to understanding the potential pharmacology of this compound lies in its molecular structure.

PropertyValueSource
Molecular Formula C12H18N2O[2]
Molecular Weight 206.28 g/mol [2]
LogP 1.87170[3]
Polar Surface Area (PSA) 49.49 Ų[3]

The molecule's moderate lipophilicity (LogP) and polar surface area suggest a favorable profile for oral bioavailability and cell permeability. The presence of a primary amine, a secondary amine within the piperidine ring, and a hydroxyl group provides multiple points for hydrogen bonding and electrostatic interactions with biological macromolecules.

Hypothesized Pharmacological Target Classes

Based on the structural motifs present in this compound and the known activities of analogous compounds, we can hypothesize several potential target classes. The piperidine ring is a common feature in ligands for a wide array of receptors and enzymes.[4][5][6]

G-Protein Coupled Receptors (GPCRs)

The substituted phenylpiperidine moiety is a classic pharmacophore for many GPCRs, particularly those in the central nervous system.

  • Sigma Receptors (σ1 and σ2): Structurally similar piperidine derivatives have shown high affinity for sigma-1 (σ1) receptors, which are overexpressed in some tumor cells and are implicated in apoptosis.[7] The σ1 receptor is an attractive target for developing novel anti-cancer therapies.[7]

  • Dopamine and Serotonin Receptors: The overall scaffold bears resemblance to atypical antipsychotics and other CNS-active agents that modulate dopaminergic and serotonergic signaling.

Nuclear Receptors

Recent studies have identified 1-(4-aminophenylacetyl)piperidine derivatives as potent and selective partial agonists of the Farnesoid X receptor (FXR), a key regulator in metabolic diseases like non-alcoholic steatohepatitis (NASH).[8] The structural similarity suggests that this compound could also modulate the activity of FXR or other nuclear receptors.

Protein Kinases

The 4-aminopiperidine scaffold is a known hinge-binding motif for several protein kinases. For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as selective inhibitors of Protein Kinase B (Akt), a crucial node in cell growth and survival pathways that is often dysregulated in cancer.[9]

Ion Channels

Piperidine-containing compounds have been investigated as modulators of various ion channels, including hERG potassium channels.[10] While hERG affinity is often a liability to be engineered out, the potential for interaction with other therapeutically relevant channels exists.

Target Identification and Validation Workflow

A systematic approach is crucial for identifying and validating the specific molecular targets of this compound. The following workflow integrates computational and experimental methodologies.

Target_Identification_Workflow cluster_in_silico In Silico & Computational Screening cluster_in_vitro In Vitro Target Identification & Validation cluster_in_vivo Cellular & In Vivo Target Engagement A Pharmacophore Modeling & Virtual Screening D Affinity Chromatography-Mass Spectrometry A->D Hypothesis Generation B Reverse Docking & Target Prediction E Broad-Panel Radioligand Binding Assays B->E Target Prioritization C ADME/Tox Prediction J Animal Models of Disease C->J Safety & PK Prediction G Biophysical Interaction Analysis (SPR, ITC, CETSA) D->G Hit Identification E->G Hit Confirmation F Enzymatic Assays F->G Functional Validation H Cellular Thermal Shift Assay (CETSA) G->H Confirmation of Target Engagement I Phenotypic Screening & Pathway Analysis H->I Cellular Target Validation I->J In Vivo Efficacy Studies

Sources

role of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, emphasizing the identification of low-molecular-weight ligands that bind to biological targets with high efficiency. The subsequent optimization of these fragments into potent drug candidates offers a more efficient exploration of chemical space compared to traditional high-throughput screening. This guide delves into the strategic application of the fragment this compound within the FBDD workflow. We will dissect its structural and chemical attributes, positioning it as a valuable starting point for drug discovery campaigns. This document provides researchers, scientists, and drug development professionals with a technical framework, from initial screening and hit validation to structure-guided lead optimization, underpinned by field-proven insights and detailed experimental protocols.

Introduction to Fragment-Based Drug Discovery (FBDD)

The FBDD Paradigm: Principles and Advantages

Fragment-Based Drug Discovery (FBDD) is a methodology that screens small chemical fragments (typically with a molecular weight of <300 Da) for weak but efficient binding to a biological target. Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments offer a more targeted and efficient sampling of chemical space. The core principle lies in the high "ligand efficiency" (LE) of the initial hits. LE is a metric that normalizes binding affinity for the size of the molecule, providing a measure of binding quality.

The primary advantage of FBDD is that these simple, low-affinity fragments can be elaborated into highly potent and specific lead compounds through a structure-guided process. This "fragment-to-lead" evolution often yields candidates with superior drug-like properties, including better ADME (absorption, distribution, metabolism, and excretion) profiles, compared to leads derived from HTS.

The Anatomy of an Ideal Fragment: Key Physicochemical Properties

An ideal fragment library is curated based on several key principles, often summarized by the "Rule of Three". This rule suggests that fragments should generally have:

  • A molecular weight ≤ 300 Da

  • A number of hydrogen bond donors ≤ 3

  • A number of hydrogen bond acceptors ≤ 3

  • A calculated octanol-water partition coefficient (cLogP) ≤ 3

Beyond these guidelines, the quality of a fragment is defined by its structural complexity, particularly its three-dimensional character, and the presence of vectors for synthetic elaboration.

Unveiling the Core Fragment: this compound

Chemical Structure and Physicochemical Properties

This compound is a compelling candidate for FBDD campaigns. Its structure features a blend of rigidity and flexibility, along with strategically placed functional groups that can engage in key interactions with a protein target.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" Compliance
Molecular Formula C12H18N2ON/A
Molecular Weight 206.28 g/mol Yes (≤ 300)
Hydrogen Bond Donors 2 (amine, hydroxyl)Yes (≤ 3)
Hydrogen Bond Acceptors 2 (amine, hydroxyl)Yes (≤ 3)
cLogP 1.35 (estimated)Yes (≤ 3)
Rotatable Bonds 3Good (provides conformational flexibility)
Synthesis and Availability

This compound is commercially available from various chemical suppliers, making it readily accessible for inclusion in screening libraries without the need for extensive in-house synthesis for initial studies. This accessibility is a crucial logistical advantage in the early stages of a drug discovery project.

Structural Rationale for FBDD: Why This Fragment?

The utility of this fragment lies in its unique combination of structural motifs that are highly relevant in medicinal chemistry.

The piperidin-4-ol ring introduces a significant degree of three-dimensionality. Unlike flat, aromatic systems, this saturated heterocycle can adopt chair or boat conformations, allowing it to probe deeper, more complex pockets on a protein surface. The axial and equatorial positions of the hydroxyl group provide distinct vectors for interaction or growth.

Furthermore, the fragment presents two primary vectors for synthetic elaboration:

  • The Primary Amine (-CH2NH2): This is an excellent handle for amide bond formation, reductive amination, or sulfonylation, allowing for rapid and diverse library generation to explore the surrounding pocket.

  • The Hydroxyl Group (-OH): While a key hydrogen bonding group, it can also be used for ether synthesis or other modifications in later-stage optimization.

The N-aryl piperidine motif is a "privileged structure" in medicinal chemistry, frequently found in centrally active nervous system (CNS) drugs and other therapeutic agents. Its presence suggests a favorable biocompatibility and a proven track record in molecular recognition. The aminomethylphenyl group provides a rigid scaffold to present the amine vector away from the core, which can be ideal for reaching adjacent sub-pockets within a binding site.

The Role of this compound in the FBDD Workflow

Library Design and Curation

In constructing a fragment library, diversity and complexity are paramount. This compound would be included as a representative of 3D-rich, N-aryl heterocyclic fragments. Its properties fit well within the desired chemical space for identifying high-quality hits against a wide range of targets, including kinases, proteases, and epigenetic targets.

Primary Screening: Identifying Initial Hits

Due to the expected low affinity of fragment binding (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for primary screening.

  • Surface Plasmon Resonance (SPR): An optical technique that detects changes in the refractive index at the surface of a sensor chip when a fragment binds to an immobilized target protein. It provides real-time kinetics and affinity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) experiments, can detect the binding of fragments to a protein in solution by observing changes in the NMR signals of the fragment.

  • X-ray Crystallography: A high-resolution method where fragments are soaked into crystals of the target protein. The resulting electron density maps can unambiguously determine the binding mode and pose of the fragment, providing invaluable structural information for optimization.

This protocol outlines a standard approach for screening a fragment library, including this compound, against a target protein.

Objective: To identify fragments that bind to the target protein and estimate their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (~100 µg)

  • Fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Target Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted to 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (~10,000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell is prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (with a final DMSO concentration of ≤1%).

    • Inject the fragment solutions over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

    • A binding response is calculated by subtracting the reference flow cell signal from the target flow cell signal. Hits are identified as fragments giving a reproducible and significant response.

  • Affinity Determination:

    • For identified hits like this compound, perform a dose-response analysis.

    • Prepare a series of concentrations (e.g., from 1 µM to 500 µM) for the fragment.

    • Inject each concentration and measure the steady-state binding response.

    • Fit the response vs. concentration data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).

Hit Validation and Characterization

A hit from a primary screen must be validated using an orthogonal method to ensure it is not an artifact of the initial assay.

If a hit was identified by SPR, it could be validated by NMR to confirm binding in solution. Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat change upon binding, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.

Objective: To confirm the binding of this compound and determine the thermodynamic parameters of the interaction.

Materials:

  • ITC instrument (e.g., MicroCal, Malvern Panalytical)

  • Target protein (at a concentration of ~20 µM)

  • Fragment hit (at a concentration of ~200-500 µM)

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the final running buffer to minimize buffer mismatch effects.

    • Dissolve the fragment in the final dialysis buffer. Degas both solutions immediately before use.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental parameters (e.g., cell temperature at 25°C, stirring speed at 750 rpm, injection volume at 2 µL).

    • Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

From Fragment to Lead: The Optimization Journey

Once this compound is validated as a binder, the next step is to grow it into a more potent lead compound. This process is critically dependent on high-resolution structural information, typically from X-ray crystallography.

The crystal structure of the target protein in complex with the fragment reveals the precise binding mode and identifies unoccupied pockets adjacent to the fragment. The growth strategy then focuses on extending the fragment into these pockets to form additional, favorable interactions.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Validation & Elaboration cluster_2 Optimization Phase Lib Fragment Library (incl. C12H18N2O) Screen Biophysical Screen (SPR, NMR) Lib->Screen ~1k-5k fragments Hit Initial Hit (KD ~ 100 µM) Screen->Hit Identify binders Validate Orthogonal Validation (ITC, NMR) Hit->Validate Xtal X-ray Crystallography Validate->Xtal Confirm binding SBDD Structure-Based Design (Vector Growth) Xtal->SBDD Obtain 3D pose Chem Chemical Synthesis SBDD->Chem Design analogs Assay Potency Assay Chem->Assay Synthesize & test Assay->SBDD Iterate Lead Lead Compound (KD < 100 nM) Assay->Lead

Caption: The iterative workflow in Fragment-Based Drug Discovery.

Let's assume X-ray crystallography reveals that this compound binds in the ATP pocket of a protein kinase. The piperidinol -OH group forms a key hydrogen bond with the hinge region backbone, while the aminomethylphenyl group projects towards the solvent-exposed region.

The growth strategy would leverage the primary amine as a vector. A library of amides would be synthesized to probe the adjacent pocket. For example, coupling the fragment with a small, flat aromatic ring like pyridine could form an additional π-stacking interaction with a phenylalanine residue in the pocket, leading to a significant improvement in affinity.

Fragment_Growth cluster_Fragment Initial Fragment Hit cluster_Pocket Target Binding Pocket cluster_Lead Optimized Lead Frag This compound KD = 150 µM Hinge Hinge Region (H-Bond) Frag->Hinge -OH interaction Solvent Solvent Front Frag->Solvent -CH2NH2 vector Hydrophobic Hydrophobic Pocket (Unoccupied) Lead N-((4-(4-hydroxypiperidin-1-yl)phenyl)methyl)picolinamide KD = 0.5 µM Lead->Hinge -OH interaction Lead->Hydrophobic Amide + Pyridine (New H-bond & π-stacking)

Caption: Structure-guided growth from fragment hit to a more potent lead.

Computational Approaches in Elucidating Fragment Binding

Docking and Molecular Dynamics Simulations

Computational tools are indispensable in FBDD. Molecular docking can be used to predict the binding pose of this compound within a target's active site, helping to prioritize fragments before screening. Following hit identification, molecular dynamics (MD) simulations can provide insights into the stability of the fragment-protein complex and the role of water molecules in mediating the interaction.

In Silico Screening and Library Enhancement

Once a binding mode is confirmed, computational methods can be used to screen virtual libraries of compounds that are synthetically accessible from the initial hit. This in silico screening can help prioritize the synthetic chemistry efforts towards analogs that are most likely to improve binding affinity, accelerating the optimization cycle.

Conclusion and Future Perspectives

This compound serves as an exemplary scaffold for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its 3D-rich structure and versatile synthetic handles, makes it a high-quality starting point for FBDD campaigns. The successful progression from a low-affinity fragment to a potent lead compound is contingent upon the tight integration of biophysical screening, high-resolution structural biology, and medicinal chemistry. As FBDD continues to evolve, fragments like this—which offer a blend of simplicity, novelty, and synthetic tractability—will remain at the forefront of innovation in drug discovery, providing the essential seeds for the development of next-generation therapeutics.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]

  • Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery, 1(1), 45–54. [Link]

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-(aminomethyl)phenyl)piperidin-4-ol, a valuable bifunctional building block in medicinal chemistry and drug development. The synthesis commences with the readily available piperidin-4-one and proceeds through a strategic two-part sequence: initial C-N bond formation via a Buchwald-Hartwig amination, followed by a sequential reduction of the intermediate keto-nitrile. This guide emphasizes the rationale behind methodological choices, offers comprehensive step-by-step protocols, and includes detailed characterization and purification procedures to ensure high purity of the final compound. The protocols described herein are designed for reproducibility and scalability, catering to the needs of researchers in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and its ability to engage with biological targets.[1][2] Specifically, 1-aryl-4-hydroxypiperidines substituted with a benzylamine group are key intermediates for synthesizing potent and selective enzyme inhibitors and receptor modulators. The target molecule, this compound, presents a versatile platform for further derivatization at both the primary amine and the secondary alcohol.

The synthetic challenge lies in constructing the molecule from simple precursors while controlling selectivity. A direct reductive amination between piperidin-4-one and 4-(aminomethyl)aniline, while seemingly straightforward, is complicated by the presence of two nucleophilic amine groups, which could lead to oligomerization or undesired side products.

Therefore, a more robust and controlled strategy is employed, as outlined below. This approach leverages modern palladium-catalyzed cross-coupling chemistry and selective reductions to build the target molecule with high fidelity.

The synthetic strategy involves three key transformations:

  • Buchwald-Hartwig Amination: Formation of the crucial aryl C-N bond by coupling piperidin-4-one with 4-bromobenzonitrile. This reaction introduces the phenyl ring and a nitrile group, which serves as a stable precursor to the desired aminomethyl functionality.[3][4]

  • Selective Ketone Reduction: The ketone of the resulting 1-(4-cyanophenyl)piperidin-4-one is selectively reduced to a hydroxyl group using sodium borohydride, a mild reductant that leaves the nitrile group intact.

  • Nitrile Reduction: The synthesis is completed by the reduction of the nitrile to a primary amine using catalytic hydrogenation, yielding the final product.

This sequence ensures that each functional group is manipulated in a controlled manner, maximizing yield and simplifying purification.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below.

Synthetic_Scheme start Piperidin-4-one reagent1 1. 4-Bromobenzonitrile, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C inter1 1-(4-cyanophenyl)piperidin-4-one reagent2 2. NaBH₄, Methanol, 0 °C to RT inter2 1-(4-cyanophenyl)piperidin-4-ol reagent3 3. H₂ (50 psi), Raney Ni, Methanolic Ammonia, RT final This compound reagent1->inter1 reagent2->inter2 reagent3->final

Figure 1: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols and Methodologies

Part 1: Synthesis of 1-(4-cyanophenyl)piperidin-4-ol

This part is conducted in two distinct steps: the initial C-N coupling followed by a selective reduction.

Step 1.1: Buchwald-Hartwig Amination to form 1-(4-cyanophenyl)piperidin-4-one

Rationale: The Buchwald-Hartwig amination is the method of choice for forming aryl C-N bonds due to its broad substrate scope and high functional group tolerance compared to classical methods.[3][5] The use of a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos) is critical for achieving high catalytic turnover and efficiency. Sodium tert-butoxide (NaOtBu) is employed as a strong, non-nucleophilic base to facilitate the catalytic cycle.[4]

Materials:

Reagent/Material M.W. Quantity Moles
Piperidin-4-one hydrochloride 135.61 10.0 g 73.7 mmol
4-Bromobenzonitrile 182.02 14.8 g 81.1 mmol
Pd₂(dba)₃ 915.72 675 mg 0.737 mmol
Xantphos 578.68 1.28 g 2.21 mmol
Sodium tert-butoxide (NaOtBu) 96.10 21.3 g 221 mmol

| Toluene (anhydrous) | - | 400 mL | - |

Protocol:

  • To a 1 L oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add piperidin-4-one hydrochloride (10.0 g), 4-bromobenzonitrile (14.8 g), Pd₂(dba)₃ (675 mg), Xantphos (1.28 g), and sodium tert-butoxide (21.3 g).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (400 mL) via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 60% ethyl acetate in hexanes) to afford 1-(4-cyanophenyl)piperidin-4-one as a white to off-white solid.

    • Expected Yield: 85-92%.

    • Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure.

Step 1.2: Selective Ketone Reduction to form 1-(4-cyanophenyl)piperidin-4-ol

Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards less electrophilic functional groups like nitriles under these conditions. Methanol serves as both the solvent and a proton source for the workup.

Materials:

Reagent/Material M.W. Quantity Moles
1-(4-cyanophenyl)piperidin-4-one 200.25 12.5 g 62.4 mmol
Sodium borohydride (NaBH₄) 37.83 3.54 g 93.6 mmol

| Methanol | - | 250 mL | - |

Protocol:

  • Dissolve 1-(4-cyanophenyl)piperidin-4-one (12.5 g) in methanol (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (3.54 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate/Hexanes) until the starting material is fully consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding acetone (20 mL) to consume excess NaBH₄.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (100 mL) and ethyl acetate (150 mL) to the residue. Stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate to dryness to yield 1-(4-cyanophenyl)piperidin-4-ol as a white solid. This product is often of sufficient purity for the next step without further purification.

    • Expected Yield: 95-99%.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and IR spectroscopy (disappearance of C=O stretch, appearance of O-H stretch).

Part 2: Nitrile Reduction to this compound

Rationale: The reduction of a nitrile to a primary amine can be complicated by the formation of secondary amine byproducts. Catalytic hydrogenation using Raney Nickel in the presence of ammonia is a classic and highly effective method to suppress this side reaction.[6] Ammonia shifts the equilibrium away from imine intermediates reacting with the product amine.

Materials:

Reagent/Material Quantity
1-(4-cyanophenyl)piperidin-4-ol 11.8 g
Raney Nickel (50% slurry in water) ~5 g (washed)
Methanolic Ammonia (7N solution) 200 mL

| Hydrogen Gas (H₂) | High Pressure |

Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (~10 g, which is ~5 g of catalyst) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL) to remove water. Do not allow the catalyst to dry, as it can be pyrophoric.

  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr shaker apparatus), add the solution of 1-(4-cyanophenyl)piperidin-4-ol (11.8 g) in 7N methanolic ammonia (200 mL).

  • Under a stream of nitrogen, carefully add the washed, ethanol-wet Raney Nickel catalyst to the vessel.

  • Seal the vessel, evacuate, and purge with nitrogen three times, then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Shake the reaction mixture at room temperature. The reaction is typically complete in 6-12 hours. Monitor hydrogen uptake to gauge progress.

  • Work-up: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad and the reaction vessel with methanol (2 x 50 mL). Caution: The Celite® pad with the catalyst should be kept wet with water and disposed of properly, as it can ignite upon drying.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

  • The crude This compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield a crystalline solid.

    • Expected Yield: 80-90%.

    • Final Product CAS: 871013-57-9.[7]

Characterization of Final Product

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Technique Expected Results for this compound
¹H-NMR (400 MHz, DMSO-d₆)δ 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.50 (d, 1H, OH), 3.70 (s, 2H, CH₂-NH₂), 3.60-3.50 (m, 1H, CH-OH), 3.45-3.35 (m, 2H, piperidine-H), 2.70-2.60 (m, 2H, piperidine-H), 1.80-1.70 (m, 2H, piperidine-H), 1.50-1.40 (m, 2H, piperidine-H), 2.10 (br s, 2H, NH₂).
¹³C-NMR (100 MHz, DMSO-d₆)δ 148.5, 130.0, 128.0, 115.0, 65.5, 49.0, 45.0, 34.5.
IR (KBr, cm⁻¹) 3400-3200 (O-H, N-H stretch), 2950-2800 (C-H stretch), 1610 (aromatic C=C), 1520 (N-H bend), 1100 (C-O stretch).
HRMS (ESI+) Calculated for C₁₂H₁₉N₂O⁺ [M+H]⁺: 207.1492; Found: 207.1495.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and analysis process.

Workflow cluster_0 Part 1: Synthesis of Keto-Alcohol Intermediate cluster_1 Part 2: Final Product Synthesis cluster_2 Final Analysis A1 Setup Buchwald-Hartwig Reaction A2 Monitor by TLC A1->A2 A3 Aqueous Work-up & Extraction A2->A3 A4 Purify by Column Chromatography A3->A4 A5 Characterize Intermediate 1 (1-(4-cyanophenyl)piperidin-4-one) A4->A5 A6 Setup Ketone Reduction with NaBH₄ A5->A6 A7 Monitor by TLC A6->A7 A8 Quench & Aqueous Work-up A7->A8 A9 Characterize Intermediate 2 (1-(4-cyanophenyl)piperidin-4-ol) A8->A9 B1 Setup Catalytic Hydrogenation (Parr Shaker) A9->B1 B2 Monitor H₂ Uptake B1->B2 B3 Filter Catalyst (Celite®) B2->B3 B4 Concentrate Filtrate B3->B4 B5 Purify by Recrystallization B4->B5 C1 ¹H & ¹³C NMR B5->C1 C2 HRMS B5->C2 C3 IR Spectroscopy B5->C3

Figure 2: Step-by-step experimental and analytical workflow.

Conclusion

This application note details a reliable and high-yielding synthetic route to this compound from piperidin-4-one. The three-step sequence, beginning with a Buchwald-Hartwig amination and followed by sequential, selective reductions, provides excellent control over the chemical transformations. The protocols are robust and include clear instructions for reaction setup, work-up, purification, and characterization, making this guide a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • Wikipedia. Buchwald–Hartwig amination . Wikipedia, the free encyclopedia. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone . Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Chemical Review and Letters. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Defense Technical Information Center. Piperidine Synthesis . DTIC. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore . Mini Reviews in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals . Chemical Reviews. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines . [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . [Link]

  • Chem-Impex. 4-(aminometil)piperidina . [Link]

  • Organic Chemistry Portal. 4-Piperidone synthesis . [Link]

  • LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL . [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine . [Link]

  • Google Patents. Process for the reduction of cyano-substituted sulfones to aminoalkylene....
  • National Institutes of Health. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper . [Link]

  • Chem-Impex. 4-Methylpiperidin-4-ol . [Link]

  • ResearchGate. How to prevent secondary amine formation in nitrile reduction? . [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt . [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium? . [Link]

  • ChemRxiv. 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper . [Link]

  • SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum . [Link]

  • Molbase. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL Product Description . [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction . [Link]

Sources

Introduction: The Strategic Importance of N-Aryl-4-Hydroxypiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the N-Arylation of 4-Hydroxypiperidine

The N-aryl-4-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its prevalence stems from a combination of favorable properties: the piperidine ring provides a three-dimensional architecture that can improve metabolic stability and aqueous solubility, while the N-aryl group allows for precise modulation of pharmacological activity through interactions with target proteins. The hydroxyl group at the C4 position serves as a versatile synthetic handle for further functionalization, enabling the exploration of chemical space and the optimization of drug-like properties. Consequently, robust and scalable methods for the synthesis of these core structures are of paramount importance to the pharmaceutical industry.

This guide provides a detailed examination of the primary methodologies for the N-arylation of 4-hydroxypiperidine, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of each reaction, offer step-by-step experimental procedures, and provide a troubleshooting framework to address common challenges, ensuring researchers can confidently and successfully implement these transformations.

Comparative Overview of N-Arylation Methodologies

The formation of the C-N bond between an aryl group and the nitrogen of 4-hydroxypiperidine is typically accomplished through transition-metal-catalyzed cross-coupling reactions. The three most prominent methods are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

Methodology Metal Catalyst Aryl Source Key Advantages Common Challenges
Buchwald-Hartwig Amination Palladium (Pd)Aryl halides (Cl, Br, I), triflates, tosylatesBroad substrate scope, high functional group tolerance, generally high yields, mild reaction conditions.Catalyst/ligand cost, potential for O-arylation side products, sensitivity to air and moisture.
Ullmann Condensation Copper (Cu)Aryl halides (I, Br)Lower catalyst cost, effective for electron-deficient aryl halides.Requires high temperatures, often requires stoichiometric copper, narrower substrate scope than Buchwald-Hartwig.
Chan-Lam Coupling Copper (Cu)Aryl boronic acidsMild, often aerobic conditions, broad functional group tolerance.Can be sensitive to substrate electronics, potential for amine homocoupling.

Part 1: The Buchwald-Hartwig Amination Protocol

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile and widely adopted method for N-arylation due to its exceptional reliability and broad scope. The reaction's success hinges on the careful selection of the palladium precursor, the phosphine ligand, the base, and the solvent.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-established pathway. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical; it promotes the crucial reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The base plays a vital role in deprotonating the piperidine nitrogen, forming the active nucleophile.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Ar-X Ligand_Exchange Ligand Exchange (Piperidine-OH) Amine_Complex [Ar-Pd(II)-N(H)PipOH(L₂)]⁺X⁻ Ligand_Exchange->Amine_Complex + Piperidine-OH Deprotonation Deprotonation (Base) Amido_Complex Ar-Pd(II)-NPipOH(L₂) Deprotonation->Amido_Complex + Base Amido_Complex->Pd0 Reduct_Elim Reductive Elimination Product Ar-N-Piperidine-OH Reduct_Elim->Product Ullmann_Condensation_Cycle Plausible Cu(I)/Cu(III) Catalytic Cycle for Ullmann Condensation cluster_cycle CuI Cu(I)X OxAdd Oxidative Addition (Ar-I) CuIII_Complex Ar-Cu(III)-X(I) OxAdd->CuIII_Complex Ar-I Ligand_Exch Ligand Exchange Amine_Complex [Ar-Cu(III)-N(H)PipOH(I)]⁺X⁻ Ligand_Exch->Amine_Complex + Piperidine-OH Deprotonation Deprotonation (Base) Amido_Complex Ar-Cu(III)-NPipOH(I) Deprotonation->Amido_Complex + Base Amido_Complex->CuI Reduct_Elim Reductive Elimination Product Ar-N-Piperidine-OH Reduct_Elim->Product Experimental_Workflow General Laboratory Workflow for N-Arylation Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, Amine, Aryl Source Setup->Reagents Solvent Add Anhydrous Solvent & Degas Reagents->Solvent Reaction Heat & Stir (e.g., 80-120 °C) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Application Notes and Protocols for Piperidine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine Scaffold and the Efficiency of Reductive Amination

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for three-dimensional diversification. Consequently, the development of robust and efficient methods for the synthesis of substituted piperidines is of paramount importance to the drug discovery and development pipeline.[2][3]

Among the myriad of synthetic strategies, reductive amination stands out as a powerful and widely adopted method for the construction of the piperidine nucleus.[4][5][6] This one-pot reaction, which transforms a carbonyl group and an amine into a more substituted amine, is prized for its operational simplicity, broad substrate scope, and the use of readily available starting materials.[4][7] This guide provides an in-depth exploration of reductive amination methodologies for piperidine synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers at the bench.

Core Principles: Understanding the Reductive Amination Cascade

Reductive amination is fundamentally a two-step process that is often performed in a single reaction vessel.[2][5] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine. This intermediate is then reduced in situ by a suitable reducing agent to yield the final amine product.[5][8] The key to a successful reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl group.[6][8]

Mildly acidic conditions are typically employed to catalyze the formation of the imine by facilitating the dehydration of the hemiaminal intermediate.[5] However, the pH must be carefully controlled, as overly acidic conditions can lead to the protonation of the starting amine, rendering it non-nucleophilic.

Mechanism of Reductive Amination

The generally accepted mechanism for reductive amination involves the following key steps:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, forming an iminium ion.

  • Reduction: A hydride reagent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

// Reactants RCOR' [label="R(C=O)R'"]; R2NH [label="R''₂NH"]; H_plus [label="H⁺", fontcolor="#EA4335"]; Hydride [label="[H]⁻ (from reducing agent)", fontcolor="#34A853"];

// Intermediates Hemiaminal [label="R(C(OH)(NR''₂))R'"]; Protonated_Hemiaminal [label="R(C(OH₂⁺)(NR''₂))R'"]; Iminium [label="[R(C=NR''₂)R']⁺", fontcolor="#4285F4"];

// Product Amine [label="R(CH(NR''₂))R'"]; H2O [label="H₂O"];

// Edges RCOR' -> Hemiaminal [label=" + R''₂NH"]; Hemiaminal -> Protonated_Hemiaminal [label=" + H⁺"]; Protonated_Hemiaminal -> Iminium [label=" - H₂O"]; Iminium -> Amine [label=" + [H]⁻"]; } .dot Figure 1: Generalized mechanism of reductive amination.

Strategic Approaches to Piperidine Synthesis via Reductive Amination

The construction of the piperidine ring using reductive amination can be broadly categorized into two main strategies: intramolecular and intermolecular approaches.

Intramolecular Reductive Amination: The Cyclization Strategy

Intramolecular reductive amination is a powerful strategy for the synthesis of piperidines from linear precursors containing both an amine and a carbonyl group (or a masked carbonyl). This approach is particularly advantageous for controlling stereochemistry.

A common precursor for this strategy is a δ-amino aldehyde or ketone. Upon exposure to the reaction conditions, the terminal amine undergoes an intramolecular condensation with the carbonyl group to form a cyclic iminium ion, which is then reduced to the piperidine ring.

// Reactants Amino_Aldehyde [label="H₂N-(CH₂)₄-CHO"]; Reducing_Agent [label="Reducing Agent", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Intermediates Cyclic_Iminium [label="Cyclic Iminium Ion", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product Piperidine [label="Piperidine"];

// Workflow Amino_Aldehyde -> Cyclic_Iminium [label="Intramolecular\nCondensation"]; Cyclic_Iminium -> Piperidine [label="Reduction"]; Reducing_Agent -> Piperidine [style=dashed]; } .dot Figure 2: Workflow for intramolecular reductive amination.

Intermolecular Double Reductive Amination: A Convergent Approach

The intermolecular double reductive amination (DRA) is a highly efficient method for constructing the piperidine skeleton in a single step from a 1,5-dicarbonyl compound and a primary amine or ammonia. This convergent approach involves two sequential reductive amination events. The first forms an initial amine, which then undergoes a second, intramolecular reductive amination to close the ring.[7]

This method is particularly valuable for the synthesis of polyhydroxylated piperidines, also known as iminosugars, where the 1,5-dicarbonyl precursor is often derived from a carbohydrate.[7]

Key Reagents and Reaction Conditions: A Comparative Overview

The success of a reductive amination reaction is critically dependent on the choice of the reducing agent. Several reagents are commonly employed, each with its own advantages and limitations.

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups. Does not reduce aldehydes and ketones under the reaction conditions.[5][9][10][11]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective at mildly acidic pH. Highly toxic and generates cyanide waste.[8][9]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent; can reduce the starting carbonyl if not added after imine formation is complete.[6][9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)"Green" and scalable method. May not be suitable for substrates with other reducible functional groups.[5]

Detailed Protocols: A Practical Guide

The following protocols provide detailed, step-by-step procedures for the synthesis of piperidines using the highly versatile and selective sodium triacetoxyborohydride.

Protocol 1: General Procedure for the Reductive Amination of a Ketone with a Primary Amine

This protocol is exemplified by the reaction of a generic ketone with a primary amine to form an N-substituted piperidine derivative.

Materials:

  • Ketone (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.5 M).

  • If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a separate flask, weigh out sodium triacetoxyborohydride (1.5 eq).

  • Add the solid sodium triacetoxyborohydride to the reaction mixture in one portion. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine derivative.

Protocol 2: One-Pot Double Reductive Amination for Piperidine Synthesis

This protocol outlines the synthesis of an N-benzylpiperidine from glutaraldehyde (a 1,5-dicarbonyl compound) and benzylamine.

Materials:

  • Glutaraldehyde (50% aqueous solution, 1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Add benzylamine (1.0 eq) to the methanol and stir.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aqueous solution of glutaraldehyde (1.0 eq) to the reaction mixture.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, suspend sodium triacetoxyborohydride (3.0 eq) in anhydrous methanol.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-benzylpiperidine.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete imine formationAdd a catalytic amount of acetic acid. Increase the reaction time for imine formation before adding the reducing agent.
Decomposition of the reducing agentEnsure anhydrous conditions, especially when using NaBH(OAc)₃.[9]
Formation of Byproducts Reduction of the starting carbonylUse a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before addition.
Over-alkylation of the amineThis is less common with reductive amination but can occur. Consider using a larger excess of the starting amine.
Reaction Stalls Poorly reactive carbonyl or amineIncrease the reaction temperature. Use a Lewis acid catalyst such as Ti(OiPr)₄ or ZnCl₂.[9]

Conclusion: A Versatile Tool for Modern Synthesis

Reductive amination is an indispensable tool in the synthetic chemist's arsenal for the construction of piperidine rings. Its operational simplicity, functional group tolerance, and the availability of a range of selective reducing agents make it a highly attractive method for both academic research and industrial applications.[3][12] By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently access a diverse array of piperidine derivatives for the development of new therapeutics and functional molecules.

References

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(8), 836-858. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness.org. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 227-250. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Li, W., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(11), 3233. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR-Based Structural Characterization of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, methodology-driven guide for the comprehensive structural elucidation of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a narrative that combines foundational NMR principles with practical, field-proven protocols. This guide is designed to empower researchers to confidently characterize this and structurally related molecules, ensuring data integrity and accelerating drug discovery and development pipelines.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a bifunctional organic molecule featuring a substituted phenyl ring and a piperidinol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with multiple biological targets. The precise arrangement of atoms and their connectivity are paramount to its pharmacological activity, safety, and patentability. Therefore, unambiguous structural characterization is a non-negotiable prerequisite in its development lifecycle.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation.[1] Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level blueprint of the molecule. This application note will detail the systematic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments for the complete and confident assignment of all proton and carbon signals of this compound.

Foundational Principles: A Strategic Approach to NMR Analysis

  • ¹H NMR: This is the initial and most sensitive NMR experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, it is significantly less sensitive than ¹H NMR.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This is instrumental in mapping out spin systems within the molecule, such as the protons on the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to a specific carbon atom.[2][4][5] This provides a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[4][6][7][8] This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

The logical workflow for this analysis is visualized in the following diagram:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation 1H_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Assigns Protonated Carbons 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Confirms Connectivity Structure Complete Structural Assignment of This compound HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols: Ensuring High-Quality Data Acquisition

The quality of the final NMR data is intrinsically linked to the meticulousness of the sample preparation and the appropriateness of the acquisition parameters.

Sample Preparation Protocol
  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral analysis.[9][10]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signal.[11][12] The residual proton signal of DMSO-d₆ at ~2.50 ppm can be used as a secondary chemical shift reference.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[11][13][14] For less sensitive experiments like ¹³C NMR and 2D NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[11]

  • Sample Preparation:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11][15]

    • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments for optimal sensitivity in 2D correlations.

Table 1: Suggested NMR Acquisition Parameters

ExperimentKey ParametersRationale
¹H NMR Spectral Width: -2 to 12 ppmNumber of Scans: 16-32Relaxation Delay (d1): 2 sA wide spectral width ensures all proton signals are captured. A sufficient number of scans improves the signal-to-noise ratio. A 2-second relaxation delay allows for adequate relaxation of most protons.
¹³C NMR Spectral Width: 0 to 200 ppmNumber of Scans: 1024-4096Relaxation Delay (d1): 2 sProton Decoupling: OnA wide spectral width is necessary to observe all carbon signals, including those in aromatic and aliphatic regions. A higher number of scans is required due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum to singlets.
COSY Spectral Width (F1 & F2): Same as ¹H NMRNumber of Scans: 4-8Increments in F1: 256-512Correlates coupled protons. The number of increments in the indirect dimension (F1) determines the resolution.
HSQC F2 (¹H) Spectral Width: Same as ¹H NMRF1 (¹³C) Spectral Width: 0 to 160 ppmNumber of Scans: 8-16Increments in F1: 256-512Correlates directly bonded ¹H and ¹³C nuclei. The F1 spectral width is focused on the expected chemical shift range of protonated carbons.
HMBC F2 (¹H) Spectral Width: Same as ¹H NMRF1 (¹³C) Spectral Width: 0 to 200 ppmNumber of Scans: 16-64Increments in F1: 256-512Long-range coupling delay (d6): Optimized for 8 HzCorrelates ¹H and ¹³C nuclei over 2-3 bonds. A wider F1 spectral width is used to include quaternary carbons. The long-range coupling delay is optimized for typical C-H coupling constants.

Data Analysis and Structural Assignment

The following sections detail the interpretation of the NMR data, leading to the complete structural assignment of this compound. The numbering scheme used for assignment is as follows:

(Note: A placeholder image is used here. In a real application, a chemical drawing with proper numbering would be inserted.)

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. The expected signals are:

  • Aromatic protons on the phenyl ring.

  • Protons of the aminomethyl group.

  • Protons on the piperidine ring, including the methine proton at the 4-position and the methylene protons at the 2, 3, 5, and 6-positions.

  • Protons of the hydroxyl and amino groups. These are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show the number of unique carbon environments. Based on the structure, we expect to see signals corresponding to:

  • The four distinct carbons of the disubstituted phenyl ring.

  • The aminomethyl carbon.

  • The three distinct carbons of the piperidine ring (C4, C2/C6, and C3/C5).

2D NMR Correlation Analysis

The 2D NMR spectra are pivotal for the unambiguous assignment of the ¹H and ¹³C signals.

G cluster_cosy COSY Correlations cluster_hsqc HSQC Correlations cluster_hmbc Key HMBC Correlations H2_H6 H2/H6 H3_H5 H3/H5 H2_H6->H3_H5 J-coupling H4 H4 H3_H5->H4 J-coupling C2_C6 C2/C6 C3_C5 C3/C5 C4_node C4 H2_H6_hsqc H2/H6 H2_H6_hsqc->C2_C6 H3_H5_hsqc H3/H5 H3_H5_hsqc->C3_C5 H4_hsqc H4 H4_hsqc->C4_node H_aminomethyl H_aminomethyl C_phenyl_ipso C_phenyl_ipso H_aminomethyl->C_phenyl_ipso H2_H6_hmbc H2/H6 C_phenyl_para C_phenyl_para H2_H6_hmbc->C_phenyl_para

Caption: Key 2D NMR correlations for structural assignment.

  • COSY: The COSY spectrum will reveal the connectivity within the piperidine ring. We expect to see correlations between H2/H6 and H3/H5, and between H3/H5 and H4.

  • HSQC: The HSQC spectrum will directly link the proton signals of the piperidine ring and the aminomethyl group to their corresponding carbon signals.

  • HMBC: The HMBC spectrum is crucial for confirming the overall connectivity. Key correlations to look for include:

    • A correlation from the aminomethyl protons to the ipso-carbon of the phenyl ring.

    • Correlations from the H2/H6 protons of the piperidine ring to the para-carbon of the phenyl ring, confirming the attachment point.

Tabulated NMR Data

The following tables summarize the expected chemical shifts and correlations for this compound in DMSO-d₆. Note: These are predicted values and may vary slightly in an experimental setting.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Phenyl-H ~7.1 (d)Doublet~145 (C-q)
Phenyl-H ~6.8 (d)Doublet~128
Aminomethyl-CH₂ ~3.7 (s)Singlet~45
Piperidine-H4 ~3.5 (m)Multiplet~65
Piperidine-H2/H6 ~3.0 (m)Multiplet~50
Piperidine-H3/H5 ~1.8 (m)Multiplet~35
Piperidine-H3/H5 ~1.4 (m)Multiplet
OH BroadSinglet
NH₂ BroadSinglet

Table 3: Key 2D NMR Correlations

Proton(s)COSY CorrelationsHSQC Correlation (Carbon)Key HMBC Correlations (Carbons)
Phenyl-H Phenyl-HPhenyl-CPhenyl-C (q), Aminomethyl-C
Aminomethyl-CH₂ -Aminomethyl-CPhenyl-C (q)
Piperidine-H4 H3/H5C4C2/C6, C3/C5
Piperidine-H2/H6 H3/H5C2/C6C4, Phenyl-C (q)
Piperidine-H3/H5 H2/H6, H4C3/C5C4, C2/C6

Conclusion: A Self-Validating Approach to Structural Integrity

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This methodical approach, from sample preparation to data interpretation, ensures the generation of high-quality, reliable data. The interlocking nature of the information provided by COSY, HSQC, and HMBC experiments creates a self-validating dataset, providing the highest level of confidence in the proposed structure. This rigorous analytical characterization is an essential component of the drug development process, underpinning all subsequent biological and toxicological evaluations.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Patel, R. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Emory University. Small molecule NMR sample preparation. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Jia, Y. et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Chanda, A. et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Clendinen, C. S. et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites. [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Chemistry For Everyone. (2023). What Is HMBC NMR?[Link]

  • National Institutes of Health. (2020). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Journal of Magnetic Resonance. [Link]

  • University of Sheffield. NMR Chemical Shifts. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??[Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

using 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Implementation of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in High-Throughput Screening for Novel Modulator Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenyl-piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its inherent three-dimensional character and amenability to chemical modification make it an ideal starting point for library synthesis and drug discovery campaigns. This application note provides a comprehensive guide for the strategic use of a representative member of this class, this compound, in high-throughput screening (HTS). We delve into the scientific rationale for its selection, present a detailed, self-validating protocol for a cell-based Gq-coupled G-protein coupled receptor (GPCR) screening assay, and provide a framework for robust data analysis and hit validation. The methodologies described herein are designed to maximize the discovery of potent and selective modulators, leveraging the unique structural attributes of this compound class.

Introduction: The Value Proposition of the Phenyl-Piperidin-4-ol Scaffold

The piperidine ring is a foundational heterocyclic motif in drug design, present in a wide array of pharmaceuticals.[1] Its non-planar, chair-like conformation allows for the precise spatial projection of substituents, enabling high-affinity interactions with complex biological targets. Introducing chiral centers to the piperidine scaffold can further enhance biological activity and selectivity.[2][3] The 4-phenyl-piperidin-4-ol moiety, in particular, has been identified in compounds with diverse bioactivities, including antifungal, antibacterial, and mu-opioid receptor agonism, highlighting its versatility as a pharmacophore.[4][5]

The subject of this guide, this compound, combines this privileged core with a reactive primary amine. This functional group not only serves as a critical hydrogen bonding partner but also provides a synthetic handle for combinatorial library generation, making it an excellent candidate for both primary screening and fragment-based lead discovery.[6] This document serves as a Senior Application Scientist's guide to effectively deploy this molecule in an HTS campaign.

Compound Profile: this compound
PropertyValueSource
CAS Number 142752-12-3[7]
Molecular Formula C₁₁H₁₆N₂O[7]
Molecular Weight 192.26 g/mol [7]
Structure (Structure rendered based on CAS)
Key Features Phenyl-piperidin-4-ol core, primary aminomethyl group-
Potential Utility GPCR modulator, Ion channel modulator, Enzyme inhibitor[8][9]

High-Throughput Screening (HTS) Workflow: A Strategic Overview

The goal of any HTS campaign is to efficiently identify active compounds ("hits") from large chemical libraries that modulate a specific biological target.[10] A successful campaign is built on a foundation of rigorous assay development, automated execution, and stringent quality control.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation Assay_Dev Assay Principle Definition (e.g., Calcium Flux, BRET) Miniaturization Miniaturization to 384/1536-well Format Assay_Dev->Miniaturization QC_Dev QC Metric Establishment (Z'-Factor, S/B Ratio) Miniaturization->QC_Dev Library_Prep Compound Library Plating (Single Concentration) QC_Dev->Library_Prep Assay Ready Screening Automated HTS Execution Library_Prep->Screening Data_Acq Raw Data Acquisition Screening->Data_Acq Data_Analysis Data Normalization & Hit Selection Data_Acq->Data_Analysis Primary Data Hit_Picking Hit 'Cherry-Picking' Data_Analysis->Hit_Picking Dose_Response Dose-Response (EC50/IC50) Confirmation Hit_Picking->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Confirmed Hits Counter_Screen Selectivity & Off-Target Screening SAR->Counter_Screen Lead_Opt Lead Optimization Counter_Screen->Lead_Opt

Caption: High-level workflow for a typical drug discovery HTS campaign.

Application Protocol: Screening for Gq-Coupled GPCR Modulators

This protocol details the use of this compound within a library to screen for modulators of a Gq-coupled GPCR, a common target class for drugs containing the piperidine scaffold.[8] The assay leverages a fluorescent calcium indicator to measure receptor activation in a high-throughput format.

Principle of the Gq-GPCR Calcium Flux Assay

Many GPCRs, upon activation by an agonist, couple to the Gαq protein subunit. This initiates a signaling cascade that results in the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in cytosolic Ca²⁺ is a direct and measurable hallmark of Gq-coupled receptor activation. We can detect this flux using a calcium-sensitive fluorescent dye that is pre-loaded into the cells.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR Gq-Coupled GPCR Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Response Increased Cytosolic Ca²⁺ (Fluorescent Signal) Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Store->Ca_Response Ca²⁺ Release Ligand Ligand (e.g., Test Compound) Ligand->GPCR Binds

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound dilution.

  • Reagents:

    • This compound and other library compounds dissolved in 100% DMSO.

    • Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium-6) with a probenecid solution.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Positive Control: A known agonist for the target GPCR.

    • Negative Control: Vehicle (e.g., 0.1% DMSO in Assay Buffer).

  • Equipment:

    • Automated liquid handler (e.g., Janus G3, FlexDrop iQ).[11]

    • Plate reader capable of kinetic fluorescence reading (e.g., FLIPR, PHERAstar).

    • Cell culture incubator (37°C, 5% CO₂).

Step-by-Step Screening Protocol

Day 1: Cell Plating

  • Harvest logarithmically growing cells expressing the target GPCR.

  • Perform a cell count and determine viability (should be >95%).

  • Resuspend cells in culture medium to a final density of 250,000 cells/mL (optimize for cell line).

  • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).

  • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Prepare serial dilutions of the positive control agonist in DMSO.

    • Prepare a master plate containing this compound and other library compounds at a high concentration (e.g., 10 mM) in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of compounds from the master plate to a dilution plate containing Assay Buffer to create the working compound plate. The final screening concentration is typically 10 µM with a final DMSO concentration of ≤0.1%.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, including the probenecid solution to prevent dye extrusion.

    • Remove assay plates from the incubator. Aspirate the culture medium.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay Reading (FLIPR or similar):

    • Place the assay plate and the working compound plate into the plate reader.

    • Set the instrument parameters: Excitation/Emission wavelengths appropriate for the dye, kinetic read mode.

    • Program the instrument to perform a "plate-to-plate" transfer.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 10 µL of compound/control from the compound plate to the assay plate.

    • Continue to read fluorescence kinetically for 90-180 seconds to capture the calcium flux peak.

Controls and Quality Control (QC)

A self-validating protocol requires stringent QC on every plate.[12]

  • Negative Control (n=32 wells): Cells treated with vehicle (0.1% DMSO). Defines the baseline (0% activity).

  • Positive Control (n=32 wells): Cells treated with an EC₈₀ concentration of a known agonist. Defines the maximum signal (100% activity).

Key QC Metrics: The following metrics must be calculated for each assay plate to ensure data quality.[13] Plates that fail to meet these criteria should be repeated.

QC MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - ( (3SD_pos + 3SD_neg) /Mean_pos - Mean_neg)
Signal-to-Background (S/B) Mean_pos / Mean_neg≥ 5 Indicates the dynamic range of the assay. A higher ratio signifies a more robust signal.
Coefficient of Variation (%CV) (SD_neg / Mean_neg) * 100≤ 15% Measures the variability within the negative control wells, reflecting the precision of the assay.

Data Analysis and Hit Identification

Proper data analysis is critical to minimize false positives and false negatives.[14]

  • Data Normalization: Raw fluorescence values (or peak height) from each test well are normalized relative to the on-plate controls:

    • % Activity = ( (Value_test - Mean_neg) / (Mean_pos - Mean_neg) ) * 100

  • Hit Selection: A compound is typically classified as a primary "hit" if its activity exceeds a defined threshold. A common and robust method is to use a threshold based on the standard deviation of the sample population.

    • Hit Threshold: Mean_sample + (3 * SD_sample)

    • Any compound with a % Activity above this threshold is flagged as a hit.

  • Hit Confirmation and Potency:

    • Primary hits are "cherry-picked" from the original library plates.

    • A dose-response curve is generated by testing the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • The resulting data are fitted to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value, which represents the compound's potency.

Conclusion

The compound this compound and its structural analogs represent a valuable chemical class for drug discovery. By implementing the robust, quality-controlled HTS protocol detailed in these notes, researchers can effectively screen this compound within larger libraries to identify novel modulators for therapeutically relevant targets like GPCRs. The principles of assay design, execution, and data analysis outlined here provide a self-validating framework to ensure the generation of high-quality, actionable data, thereby accelerating the journey from initial hit to promising lead candidate.

References

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Wiley Online Library. (n.d.). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. [Link]

  • PubMed. (n.d.). High throughput screening technologies for ion channels. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-4-ol. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • National Institutes of Health (NIH). (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. [Link]

  • PubMed. (n.d.). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. [Link]

  • National Institutes of Health (NIH). (2019). Quality Control of Quantitative High Throughput Screening Data. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • UQAM. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • MDPI. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. [Link]

  • ResearchGate. (n.d.). Bioactive compounds from medicinal plants: Focus on Piper species. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Nuvisan. (n.d.). Compound screening. [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. [Link]

  • ACS Publications. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]

  • National Institutes of Health (NIH). (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine. [Link]

  • MDPI. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]

  • PubMed. (n.d.). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. [Link]

  • University of Arizona. (n.d.). High-Throughput Discovery Sciences. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

Sources

The Strategic Role of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in the Synthesis of Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a dominant class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for novel, potent, and selective agents is perpetual. A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity.[1] These scaffolds serve as versatile starting points for creating focused libraries of compounds, accelerating the discovery of clinical candidates.[2][3]

The 1-(4-(aminomethyl)phenyl)piperidin-4-ol moiety has emerged as a particularly valuable privileged scaffold in the design of kinase inhibitors.[4][5] Its structure is a masterful convergence of key pharmacophoric features:

  • A rigid piperidine ring: This common motif in medicinal chemistry helps to position substituents in a defined three-dimensional space, improving target engagement and modulating physicochemical properties such as solubility and membrane permeability.[6][7][8]

  • A primary aminomethyl group: This functional handle is a versatile anchor for derivatization, allowing for the introduction of diverse chemical functionalities through robust reactions like amide bond formation.

  • A secondary alcohol on the piperidine ring: This group can act as a hydrogen bond donor or acceptor, forming critical interactions within the kinase active site. It also provides another vector for chemical modification.

  • A phenylpiperidine core: This substructure is frequently found in inhibitors targeting the ATP-binding site of kinases, contributing to favorable binding interactions.[9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of focused kinase inhibitor libraries. We will detail a representative synthetic protocol, outline a high-throughput screening workflow, and discuss the causality behind key experimental choices.

PART 1: Synthesis of a Focused Kinase Inhibitor Library

The true power of a privileged scaffold lies in its synthetic tractability, allowing for the creation of a diverse library of analogues from a common intermediate.[10] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in this process, enabling the efficient formation of carbon-nitrogen bonds.[11][12]

Here, we present a representative protocol for the synthesis of a library based on the this compound core, targeting the linkage of various heterocyclic systems to the aniline nitrogen. This approach is exemplified by the synthesis of potent inhibitors of the serine/threonine kinase Akt (Protein Kinase B).[5][13]

Workflow for Library Synthesis

The overall workflow involves a two-step process: protection of the primary amine followed by a parallel synthesis approach using a Buchwald-Hartwig amination reaction with a diverse set of chloro- or bromo-heterocycles.

G cluster_0 Step 1: Protection cluster_1 Step 2: Parallel Synthesis (Buchwald-Hartwig Amination) cluster_2 Step 3: Deprotection A This compound B Boc-Protected Intermediate A->B Boc2O, Et3N, DCM D Focused Kinase Inhibitor Library B->D Pd2(dba)3, Xantphos, Cs2CO3, Dioxane C Diverse Chloro/Bromo-Heterocycles (R-X) C->D E Final Library (Free Amine) D->E TFA or HCl

Caption: Synthetic workflow for the kinase inhibitor library.

Detailed Experimental Protocol: Synthesis of a Pyrrolopyrimidine-Piperidine Conjugate

This protocol details the synthesis of a single, representative library member by coupling the protected core with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key pharmacophore in many Akt inhibitors.[13]

Step 1: Boc Protection of the Primary Amine

  • Rationale: The primary aminomethyl group is more nucleophilic than the aniline nitrogen and would compete in the subsequent Buchwald-Hartwig reaction. Protection with a tert-butyloxycarbonyl (Boc) group masks its reactivity and can be easily removed under acidic conditions.

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
This compound206.281.01.0206 mg
Di-tert-butyl dicarbonate (Boc₂O)218.251.11.1240 mg
Triethylamine (Et₃N)101.191.51.50.21 mL
Dichloromethane (DCM)---10 mL

Procedure:

  • Dissolve this compound in 10 mL of dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Wash the reaction mixture with 1N HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond between the aniline of our scaffold and the heterocyclic partner.[14][15] The choice of ligand (Xantphos) and base (cesium carbonate) is crucial for achieving high yields with sterically demanding coupling partners.[16]

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Boc-Protected Intermediate306.410.51.0153 mg
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.580.551.184 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0250.0523 mg
Xantphos578.680.050.129 mg
Cesium Carbonate (Cs₂CO₃)325.821.02.0326 mg
1,4-Dioxane (anhydrous)---5 mL

Procedure:

  • To a dry Schlenk tube, add the Boc-protected intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired coupled product.

PART 2: Library Screening and Biological Evaluation

Once the focused library is synthesized, the next critical phase is to evaluate its biological activity. Kinase screening and profiling are essential to identify potent inhibitors and understand their selectivity across the kinome.[17][18] Off-target activity can lead to toxicity, so early assessment of selectivity is a cornerstone of modern drug discovery.[19]

Workflow for Kinase Inhibition Screening

A typical screening cascade begins with a primary screen of the entire library at a single concentration against the target kinase. Hits from this screen are then subjected to secondary screening to determine their potency (e.g., IC₅₀ value).

G A Synthesized Inhibitor Library B Primary Screen (Single Concentration, e.g., 1µM) A->B Target Kinase Assay C Data Analysis: Identify 'Hits' (% Inhibition > 50%) B->C D Secondary Screen: IC50 Determination (Dose-Response Curve) C->D E Potent Hits (Low IC50) D->E F Selectivity Profiling (Kinome-wide Panel) E->F G Selective & Potent Lead Compounds F->G

Caption: High-throughput screening cascade for a kinase inhibitor library.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard radiometric filter-binding assay using [γ-³³P]-ATP to measure the activity of a target kinase (e.g., Akt1) in the presence of library compounds.[17]

Materials:

  • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA.

  • Target Kinase: Recombinant human Akt1 enzyme.

  • Substrate: A specific peptide substrate for Akt1 (e.g., Crosstide).

  • ATP: A mixture of non-radioactive ATP and [γ-³³P]-ATP.

  • Test Compounds: Library compounds dissolved in DMSO.

  • Stop Solution: 75 mM phosphoric acid.

  • Filter Plates: 96-well phosphocellulose filter plates.

  • Scintillation Counter: For measuring radioactivity.

ComponentFinal Concentration
Kinase (e.g., Akt1)5-10 nM
Peptide Substrate100 µM
ATP (with [γ-³³P]-ATP)10 µM (at Km)
Test Compound (Primary Screen)1 µM

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds (from a 100 µM stock in DMSO) into a 96-well assay plate. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add 50 µL of this mix to each well of the assay plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer containing [γ-³³P]-ATP. Initiate the kinase reaction by adding 50 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well.

  • Filter and Wash: Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter. Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add liquid scintillant to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.

PART 3: Mechanism of Action & The Importance of Selectivity

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the kinase's active site and prevent the binding of ATP, the phosphate donor for the phosphorylation reaction.[20] These are often classified as Type I or Type II inhibitors.

  • Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase.

  • Type II Inhibitors: Bind to and stabilize an inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket.[21][22] Type II inhibitors can offer greater selectivity as the inactive conformation and the adjacent pocket are less conserved across the kinome.[23]

The this compound scaffold is versatile and can be elaborated to generate both Type I and Type II inhibitors, depending on the nature of the appended groups.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[5] Its hyperactivation is a common driver in many human cancers, making it a prime target for therapeutic intervention. Inhibitors developed from the this compound scaffold, such as the clinical candidate Capivasertib (AZD5363), have shown potent inhibition of Akt.[13][24]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Scaffold-based Akt Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a powerful and versatile starting point for the construction of kinase inhibitor libraries. Its inherent drug-like properties and synthetic accessibility allow for the rapid generation of diverse chemical matter. By combining rational design, efficient parallel synthesis, and robust high-throughput screening protocols, researchers can effectively leverage this privileged scaffold to discover and optimize novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • de Beer, H. P. M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. (2014). ACS Chemical Biology. Retrieved January 21, 2026, from [Link]

  • Privileged Structures. (n.d.). OpenOChem Learn. Retrieved January 21, 2026, from [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. Retrieved January 21, 2026, from [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). Journal of Biological Chemistry. Retrieved January 21, 2026, from [Link]

  • Dawn of a New Era for Kinase Drug Discovery: Kinome Wide Profiling and Screening Solutions Coupled to Functional Cell-based Assays Enable Launch of Selective and Functional Kinase Inhibitors. (2016). Technology Networks. Retrieved January 21, 2026, from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Retrieved January 21, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved January 21, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. (2009). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Special Issue : Design and Study of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2016). LASSBIO. Retrieved January 21, 2026, from [Link]

  • Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). OSTI.GOV. Retrieved January 21, 2026, from [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (2014). ACS Chemical Biology. Retrieved January 21, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Retrieved January 21, 2026, from [Link]

  • Synthesis of piperidine, morpholine and piperazine analogues of GK13S... (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved January 21, 2026, from [Link]

  • Novel Piperidine Substituted Pyrazolopyrimidine Derivatives as SGK1 Inhibitors for Treating Cardiovascular Diseases. (2025). ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • 1-Phenylpiperidin-4-ol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules. Retrieved January 21, 2026, from [Link]

  • piperidin-4-ol. (2022). ChemBK. Retrieved January 21, 2026, from [Link]

  • Method for preparing 4-amino-4-phenylpiperidines. (2004). Google Patents.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Applications of piperazine scaffold in drug design. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • 4-Piperidinol, 1-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols for GPCR Ligand Binding Assays Utilizing Aminomethylphenyl Piperidinol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting GPCRs with Precision using Privileged Scaffolds

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes.[1][2] Their involvement in cellular signaling pathways that govern everything from neurotransmission to immune responses makes them a major focus of pharmaceutical research and the target of a significant portion of all approved drugs.[3][4][5] The interaction of a ligand with a GPCR is the crucial first step in a signaling cascade that can modulate cellular function.[1][2] Therefore, the accurate characterization of this binding event is fundamental to the discovery and development of novel therapeutics.

This application note provides a comprehensive guide to performing GPCR ligand binding assays with a focus on compounds built around the aminomethylphenyl piperidinol scaffold. This and similar piperidine-containing structures are considered "privileged scaffolds" in medicinal chemistry due to their proven success in yielding potent and selective ligands for a variety of GPCRs, particularly aminergic receptors like dopamine and serotonin.[3][4] The versatility of the piperidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.[3][4]

Herein, we will delve into the theoretical underpinnings of ligand binding assays, provide detailed, step-by-step protocols for both radioligand and fluorescent-based approaches, and offer insights into data analysis and interpretation. The goal is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to successfully characterize the binding of aminomethylphenyl piperidinol-based compounds to their GPCR targets.

The Aminomethylphenyl Piperidinol Scaffold: A Versatile Framework for GPCR Ligand Design

The aminomethylphenyl piperidinol scaffold is a chemical framework that incorporates several key features known to be important for interaction with GPCRs. While specific data for this exact scaffold is emerging, its structural components are well-represented in a multitude of established GPCR ligands. The core piperidine ring is a common motif in many centrally active drugs, offering a versatile anchor for various substituents.[3][4] The aminomethylphenyl group provides a combination of aromatic and basic functionalities that can engage in a variety of interactions with the receptor's binding pocket, including hydrogen bonding, and electrostatic interactions. The piperidinol moiety adds a hydroxyl group, which can also participate in hydrogen bonding and influence the compound's solubility and metabolic stability.

The modular nature of this scaffold allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a given GPCR target.[6][7]

Fundamental Principles of GPCR Ligand Binding Assays

Ligand binding assays are designed to quantify the interaction between a ligand and its receptor. These assays can be broadly categorized into two main types: saturation binding assays and competition binding assays.

  • Saturation Binding Assays: These assays are used to determine the equilibrium dissociation constant (Kd) of a labeled ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. In a saturation experiment, increasing concentrations of a labeled ligand are incubated with the receptor preparation until equilibrium is reached. The amount of bound ligand is then measured.

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for a receptor. In a competition experiment, a fixed concentration of a labeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the labeled ligand for binding to the receptor, and the extent of this competition is used to calculate the inhibitory constant (Ki) of the test compound.

Visualizing GPCR Signaling and Assay Workflow

To better understand the context of these assays, the following diagrams illustrate a typical GPCR signaling pathway and the workflow of a competition binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Aminomethylphenyl Piperidinol Scaffold) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Labeled Ligand, and varying concentrations of Test Compound Receptor->Incubation Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation Test_Compound Test Compound (Aminomethylphenyl Piperidinol Scaffold) Test_Compound->Incubation Separation Separate Bound from Free Labeled Ligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Labeled Ligand (e.g., Scintillation Counting or Fluorescence Reading) Separation->Detection Analysis Data Analysis (IC50 and Ki determination) Detection->Analysis

Caption: A schematic workflow of a competition ligand binding assay.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing radioligand and fluorescent ligand binding assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound from the aminomethylphenyl piperidinol scaffold.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the GPCR of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: A compound from the aminomethylphenyl piperidinol scaffold, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice.

    • Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd value.

    • Prepare the NSB control solution in assay buffer at a concentration at least 100-fold higher than the Kd of the radioligand.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the receptor membrane preparation.

    • Non-specific Binding (NSB) wells: Add 50 µL of the NSB control solution, 50 µL of radioligand solution, and 100 µL of the receptor membrane preparation.

    • Test Compound wells: Add 50 µL of each concentration of the test compound serial dilution, 50 µL of radioligand solution, and 100 µL of the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression program to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

ParameterDescription
IC₅₀ The concentration of an unlabeled drug that causes 50% inhibition of the specific binding of a labeled ligand.
Kd The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor.
Ki The inhibitory constant; a measure of the affinity of a competing ligand.
Bmax The maximum number of binding sites.
Protocol 2: Fluorescent Ligand Competition Binding Assay

This protocol offers a non-radioactive alternative for determining the Ki of a test compound.

Materials:

  • Receptor Source: Live cells expressing the GPCR of interest, or cell membranes.

  • Fluorescent Ligand: A ligand for the target receptor conjugated to a fluorophore (e.g., a derivative of the aminomethylphenyl piperidinol scaffold itself, or another known ligand).

  • Test Compound: A compound from the aminomethylphenyl piperidinol scaffold.

  • Assay Buffer: A physiologically compatible buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence Microplate Reader.

Procedure:

  • Cell Plating (for live-cell assays):

    • Seed cells expressing the target GPCR into the wells of a black, clear-bottom microplate and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the fluorescent ligand solution in assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • For live-cell assays: Remove the cell culture medium and wash the cells with assay buffer.

    • Add the test compound dilutions to the appropriate wells.

    • Add the fluorescent ligand to all wells.

    • For membrane-based assays: Similar to the radioligand assay, add the receptor membranes, test compound dilutions, and fluorescent ligand to the wells of a black microplate.

  • Incubation:

    • Incubate the plate at the desired temperature for a time sufficient to reach equilibrium, protected from light.

  • Detection:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filter settings. For some assays, like fluorescence polarization, specific readers and settings are required.

Data Analysis:

  • Subtract the background fluorescence (from wells without fluorescent ligand or cells/membranes) from all other readings.

  • Plot the fluorescence intensity against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation as described in the radioligand assay protocol.

Trustworthiness and Self-Validation in Ligand Binding Assays

To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating systems into your experimental design. This includes:

  • Appropriate Controls: Always include total binding, non-specific binding, and vehicle controls in every experiment.

  • Assay Validation: Before screening new compounds, validate your assay by determining the Kd and Bmax of your labeled ligand and ensuring a sufficient signal-to-noise ratio.

  • Reproducibility: Perform experiments in triplicate and repeat the entire experiment on different days to ensure the reproducibility of your findings.

  • Orthogonal Assays: Whenever possible, confirm your binding assay results with a functional assay to correlate binding affinity with functional activity (agonist, antagonist, or inverse agonist).

Conclusion

The aminomethylphenyl piperidinol scaffold represents a promising starting point for the design of novel GPCR ligands. The ligand binding assays detailed in this application note provide robust and reliable methods for characterizing the affinity of these compounds for their target receptors. By carefully following these protocols and incorporating appropriate controls, researchers can generate high-quality data to guide their drug discovery efforts and ultimately contribute to the development of new and improved therapeutics.

References

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3563. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed, 34204963. [Link]

  • de Ligt, R. A., Kourounakis, A. P., & IJzerman, A. P. (2000). Aminergic GPCR-ligand interactions: a chemical and structural map of receptor mutation data. Journal of medicinal chemistry, 43(16), 3049–3057. [Link]

  • Wünsch, B., & Höfner, G. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed, 35380295. [Link]

  • Trudell, M. L., Lallow, S., & Basile, A. S. (1998). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of medicinal chemistry, 41(4), 558–561. [Link]

  • Perrone, R., Lacivita, E., & Leopoldo, M. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 64(18), 13247-13277. [Link]

  • Butini, S., Gemma, S., & Campiani, G. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3166. [Link]

  • Wünsch, B., & Höfner, G. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(22), e202104391. [Link]

  • Wang, R., Li, Y., & Zhang, Y. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(2), 1139–1155. [Link]

  • Oprea, T. I., & Bologa, C. G. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-1-adamantanamine and Memantine Derivatives. Molecules, 27(6), 1785. [Link]

  • Johnson, D. S., & Li, J. J. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & medicinal chemistry letters, 17(22), 6245–6249. [Link]

  • Nichols, D. E., & Roth, B. L. (2007). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of medicinal chemistry, 50(4), 793–801. [Link]

  • Banfi, L., Basso, A., & Riva, R. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS combinatorial science, 20(10), 596–606. [Link]

  • Cordeaux, Y., & Hill, S. J. (2002). Discovery of GPCR ligands for probing signal transduction pathways. British journal of pharmacology, 135(4), 883–893. [Link]

  • Tang, Y., & He, L. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3785–3788. [Link]

  • Carhart-Harris, R., & Nutt, D. J. (2021). What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. Psychedelic Medicine, 1(1), 1-10. [Link]

  • Roth, B. L. (2018). How ligands illuminate GPCR molecular pharmacology. Molecular pharmacology, 94(5), 1135–1143. [Link]

  • Newman-Tancredi, A., & Kleven, M. S. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Neuropharmacology, 37(4-5), 493–504. [Link]

  • Leopoldo, M., Lacivita, E., & Perrone, R. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(1), 305. [Link]

  • Gether, U. (2000). Structure-activity relationships of G protein-coupled receptors. Endocrine reviews, 21(1), 90–113. [Link]

  • DeMarinis, R. M., & Hieble, J. P. (1989). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of medicinal chemistry, 32(4), 773–779. [Link]

  • Special Issue: Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(4-(Aminomethyl)phenyl)piperidin-4-ol in their experiments. The stability of stock solutions is paramount for generating reliable and reproducible data. This document provides in-depth answers to frequently asked questions and troubleshooting guidance regarding the stability of this compound when prepared as a stock solution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in DMSO?

A1: The chemical structure of this compound contains several functional groups that can be susceptible to degradation over time in a DMSO stock solution. The primary concerns are:

  • Oxidation: The primary benzylic amine and the secondary amine within the piperidine ring are susceptible to oxidation. This can be exacerbated by the presence of atmospheric oxygen.

  • Reaction with DMSO Degradation Products: DMSO can slowly decompose, especially when exposed to light, heat, or acidic/basic impurities, to form reactive species. These byproducts could potentially react with the amine functionalities of the molecule.[1][2]

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Water can facilitate hydrolytic degradation pathways or alter the solubility of the compound, potentially leading to precipitation.[5][6]

Q2: What are the ideal storage conditions for a DMSO stock solution of this compound?

A2: To maximize the shelf-life of your stock solution, we recommend the following storage conditions. These are based on general best practices for storing small molecules in DMSO.[7]

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical degradation reactions.[7][8]
Light Exposure Store in amber or opaque vialsProtects the compound and the DMSO solvent from light-induced degradation.[8]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Container Glass or polypropylene vials with tight-fitting capsThese materials are generally inert and will not leach contaminants into the solution.[5][9]
Q3: How many freeze-thaw cycles can I subject my stock solution to?

A3: While some studies on diverse compound libraries have shown no significant loss after multiple freeze-thaw cycles, it is a best practice to minimize them.[5][9] Each cycle increases the risk of water condensation into the DMSO stock due to its hygroscopic nature.[3] For this compound, which has functional groups sensitive to water, we strongly recommend aliquoting the stock solution into single-use volumes after initial preparation. This avoids the potential for degradation introduced by repeated temperature changes and moisture absorption.[7]

Q4: I observed precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can be due to several factors:

  • Poor Solubility: The concentration of your stock solution may exceed the solubility of the compound at lower temperatures.

  • Water Absorption: The presence of absorbed water can decrease the solubility of your compound in DMSO.[5][6]

  • Degradation: The precipitate could be a degradation product that is less soluble in DMSO.

Troubleshooting Steps:

  • Gentle Warming and Vortexing: Warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.

  • Sonication: If vortexing is insufficient, sonicate the vial for a short period.

  • Solubility Check: If the precipitate does not redissolve, it may indicate that the compound has degraded or that the concentration is too high. It is advisable to prepare a fresh stock solution at a slightly lower concentration.

  • Purity Analysis: If you have access to analytical instrumentation such as HPLC-MS, you can analyze the solution to determine the purity of the compound and identify any potential degradation products.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common indicator that your stock solution may have degraded.

Potential Causes & Solutions:

  • Degradation due to Improper Storage: Review your storage conditions against the recommendations in Q2. Ensure the stock solution has been protected from light and stored at a consistent, low temperature.

  • Multiple Freeze-Thaw Cycles: If the stock has been subjected to numerous freeze-thaw cycles, prepare a fresh stock and aliquot it into single-use vials.

  • Age of Stock Solution: Even under ideal conditions, stock solutions have a finite shelf-life. For piperidine-containing compounds, degradation may become noticeable after several months to a year.[8] If your stock is old, it is best to prepare a fresh solution. General guidelines suggest that DMSO stock solutions stored at -20°C should be re-evaluated for efficacy after one month, and those at -80°C after six months.[7]

Issue 2: Change in color of the DMSO stock solution.

A change in the color of your stock solution is a visual indicator of potential chemical degradation.

Potential Causes & Solutions:

  • Oxidation: Oxidation of the amine groups can lead to the formation of colored byproducts. Storing under an inert atmosphere can mitigate this.

  • Reaction with Impurities: Impurities in the DMSO or on the storage vessel could react with the compound. Always use high-purity, anhydrous DMSO and clean storage vials.[10]

  • Confirmation of Degradation: A color change strongly suggests that the integrity of the compound has been compromised. It is highly recommended to discard the stock solution and prepare a fresh one. You can confirm degradation with analytical methods like HPLC-MS if necessary.

Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO (≥99.9%)[10]

    • Sterile, amber or opaque glass or polypropylene vials with screw caps

    • Calibrated balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid compound into a vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 30°C) may be applied if necessary.

    • (Optional but recommended) Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Aliquot the stock solution into single-use volumes in separate, appropriately labeled vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Stock Solution Stability via HPLC-MS

This protocol outlines a method to periodically check the purity of your stock solution.

  • Sample Preparation:

    • At time zero (immediately after preparation), dilute a small aliquot of your stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC-MS analysis. This will be your reference standard.

    • Store the remaining aliquots under the desired conditions (e.g., -20°C).

    • At specified time points (e.g., 1, 3, and 6 months), thaw a new aliquot and prepare a sample for analysis in the same manner as the reference standard.

  • HPLC-MS Analysis:

    • Use a validated reverse-phase HPLC method coupled with a mass spectrometer.

    • Inject the reference and time-point samples.

    • Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks that could indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

    • A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Visualizations

G cluster_compound This compound cluster_stressors Potential Stressors cluster_degradation Potential Degradation Pathways Compound C12H18N2O Oxidation Oxidation of Amines (N-oxides, dimers, etc.) Hydrolysis Hydrolysis (if applicable) Photodegradation Photolytic Reactions Thermal_Deg Thermal Decomposition Oxygen Oxygen (Air) Oxygen->Oxidation promotes Water Water (Moisture) Water->Hydrolysis enables Light Light (UV/Visible) Light->Photodegradation initiates Heat Elevated Temperature Heat->Thermal_Deg accelerates

Caption: Potential degradation pathways for this compound.

G cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use Weigh Weigh Compound Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Protect Protect from Light Inert Store under Inert Gas Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow for handling DMSO stock solutions.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Engeloch, C., Schopfer, U., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog.
  • Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Reddit r/labrats. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • Popov, M., Schopfer, U., et al. (2005). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-aminophenyl)piperidin-4-ol.
  • BenchChem. (2025). Application Notes and Protocols for Acadesine Stability in DMSO and Aqueous Solutions. BenchChem.
  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • ChemicalBook. (n.d.). 871013-57-9(1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL) Product Description.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009).
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?.
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperidin-4-ol. PubChem.
  • ChemBK. (2022). piperidin-4-ol.
  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide, DMSO.
  • ACS Publications. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem.
  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)piperidine. PubChem.
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem.

Sources

Technical Support Center: Purification of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the comprehensive technical support guide for the purification of 1-(4-(aminomethyl)phenyl)piperidin-4-ol. This document is intended for researchers, medicinal chemists, and process development professionals who are working with this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common challenges and achieve high purity for your target compound.

Understanding the Compound and Its Synthesis-Related Impurities

This compound is a bifunctional molecule featuring a primary benzylic amine and a secondary aliphatic amine within a piperidine ring, in addition to a polar hydroxyl group. Its synthesis often involves multi-step sequences where impurities can be introduced or generated. A common synthetic route involves the reduction of a nitrile precursor, N-(4-cyanophenyl)-4-hydroxypiperidine, or the deprotection of a protected amine, such as an N-Boc derivative.

Understanding the potential byproducts from your specific synthetic route is the first critical step in designing an effective purification strategy.

Common Synthesis-Related Impurities:

Impurity ClassSpecific ExamplesOrigin Story
Unreacted Starting Material N-(4-cyanophenyl)-4-hydroxypiperidine; N-Boc-1-(4-(aminomethyl)phenyl)piperidin-4-olIncomplete nitrile reduction or incomplete deprotection.[1]
Iminium Intermediates Partially reduced imine speciesIncomplete reduction during a reductive amination pathway.[2]
Over-alkylation Byproducts Dialkylation or trialkylation productsCan occur in reductive amination if reaction conditions are not controlled.[3]
Solvent/Reagent Adducts Trifluoroacetate (TFA) salts; formylated species from DMFUse of TFA for Boc deprotection; reactions run at high temperatures in DMF.[1][4]
Decomposition Products Oxidized species (e.g., corresponding aldehyde or carboxylic acid)Air sensitivity of the primary amine, especially during workup or on storage.[3]
Troubleshooting Guide: Common Purification Issues

This section is formatted as a direct Q&A to address the most pressing issues encountered during the purification workflow.

Question 1: My crude product is an intractable oil or gum and won't crystallize. What's wrong and how do I fix it?

Answer: This is a classic problem known as "oiling out," which occurs when the compound separates from the solution at a temperature above its melting point or when significant impurities are present, depressing the melting point.[5]

  • Causality: Your compound is likely too impure to form a stable crystal lattice. The presence of unreacted starting materials, solvent adducts, or other byproducts disrupts the ordering process required for crystallization. High supersaturation can also be a cause.[5]

  • Troubleshooting Steps:

    • Pre-Purification is Key: Do not attempt to crystallize a very crude mixture. First, perform an acid-base extraction to remove non-basic impurities and unreacted starting materials that lack a basic handle.

    • Solvent Selection: Your current solvent system may be inappropriate. For a polar molecule like this, consider solvent systems like ethanol/water, isopropanol/heptane, or methanol/MTBE. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold.[6][7][8]

    • Control the Cooling Rate: Slow, controlled cooling is paramount. A rapid crash-cooling in an ice bath often promotes oiling out. Allow the solution to cool slowly to room temperature, and then move it to a refrigerator.[5]

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Question 2: I performed an acid-base extraction, but my yield is very low. Where did my product go?

Answer: Low yield after an acid-base extraction typically points to one of two issues: incorrect pH adjustment or the formation of an emulsion.

  • Causality: this compound has two basic centers: the primary aminomethyl group (pKa ~9-10) and the piperidine nitrogen (pKa ~10-11). To extract it into the aqueous phase, the pH must be sufficiently acidic to protonate both nitrogens, forming a water-soluble salt.[9][10][11] Conversely, to recover the free base, the pH must be raised sufficiently to deprotonate both, making it soluble again in an organic solvent.

  • Troubleshooting Steps:

    • Verify pH with Paper: Do not rely on stoichiometric calculations alone. When acidifying, use pH paper to ensure the aqueous layer is pH 1-2. When basifying to recover the product, ensure the pH is >11.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is significantly more efficient at recovering the product.[9]

    • Breaking Emulsions: If an emulsion (a stable layer of organic and aqueous phases that won't separate) forms, it can trap your product. To break it, add a small amount of brine (saturated NaCl solution) or gently warm the separatory funnel.

    • Back-Extraction: After recovering your product into the organic layer, consider a "back-wash" with brine to remove residual water-soluble impurities.

Question 3: My TLC plate shows streaking and my column chromatography purification gives poor separation.

Answer: Streaking on silica gel TLC plates is a hallmark of basic amines. The acidic nature of silica gel interacts strongly with the basic amine, causing it to "stick" and streak rather than elute cleanly.[12]

  • Causality: The silanol groups (Si-OH) on the surface of silica are acidic and form strong acid-base interactions with your basic compound. This leads to poor peak shape, tailing, and sometimes irreversible adsorption onto the column.[12]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanols. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your eluent (e.g., Dichloromethane/Methanol/TEA).[3][12]

    • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, switch to a more inert or basic stationary phase.

      • Basic Alumina: Alumina is less acidic than silica and is a good alternative for purifying basic compounds.[3]

      • Amine-Functionalized Silica: This is an excellent but more expensive option, providing an inert surface for the separation of basic molecules.[12]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) chromatography can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium hydroxide to control the ionization state of the amine.[12]

Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the basic target compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer.[9][10]

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery. Combine all aqueous extracts.

  • Wash (Optional): Wash the original organic layer with brine to recover any emulsified aqueous phase, and add this to the combined aqueous extracts. The organic layer can now be discarded (it contains neutral/acidic impurities).

  • Basification & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >11, as confirmed by pH paper. The deprotonated free base will often precipitate or make the solution cloudy.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of DCM or ethyl acetate. The purified amine product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free-based product.[1]

Protocol 2: Recrystallization for Final Polishing

This protocol is suitable for obtaining highly pure, crystalline material after initial cleanup.

  • Solvent Selection: In a small test tube, test solvent systems. A good starting point for this molecule is an ethanol/water or isopropanol/heptane mixture.

  • Dissolution: Place the product from the acid-base extraction into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating gently (e.g., on a steam bath) until the solid just dissolves.

  • Induce Cloudiness: Add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[7]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product extraction Acid-Base Extraction start->extraction purity_check1 TLC / LC-MS Purity Check extraction->purity_check1 crystallization Recrystallization purity_check1->crystallization  High Purity (>95%) chromatography Column Chromatography (Silica + TEA or Alumina) purity_check1->chromatography Low Purity or Multiple Spots purity_check2 Final Purity Analysis (HPLC, NMR) crystallization->purity_check2 chromatography->purity_check1 Re-analyze purity_check2->chromatography Impurities Remain final_product Pure Product (>99%) purity_check2->final_product  Purity OK

Caption: Decision workflow for purification.

Analytical Methods for Purity Assessment

Verifying the purity of your final compound is as important as the purification itself.

Analytical TechniquePurpose & Insights
Thin-Layer Chromatography (TLC) A rapid, qualitative method to monitor reaction progress and assess the number of components in a mixture. Use a mobile phase with a base additive (e.g., 1% TEA) to prevent streaking.
High-Performance Liquid Chromatography (HPLC) The gold standard for quantitative purity analysis.[13] A reversed-phase method (C18 column) with an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) can provide high-resolution separation and allow for purity determination by peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection power of mass spectrometry. Invaluable for identifying unknown impurities by their mass-to-charge ratio, confirming the mass of the desired product, and assessing purity.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the final product. The absence of signals corresponding to starting materials or byproducts in the ¹H and ¹³C NMR spectra is a strong indicator of high purity. Integration of signals can also be used for quantitative analysis.
Frequently Asked Questions (FAQs)

Q: What is the best way to store the purified this compound? A: As a primary amine, the compound can be sensitive to air and light over long periods. It is best stored as a solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Q: My final product is a hydrochloride salt. How do I convert it to the free base? A: To convert the HCl salt to the free base, dissolve the salt in water, basify the solution to pH >11 with a strong base like NaOH, and then extract the free base into an organic solvent like DCM or ethyl acetate, as detailed in the acid-base extraction protocol.

Q: Can I use a Boc protecting group on one of the amines to simplify purification? A: Yes, this is a common strategy in synthesis.[15][16] For example, starting with a Boc-protected aminomethyl group allows you to perform reactions on the piperidine nitrogen. The Boc group is stable to many reaction conditions but can be easily removed at the end of the synthesis with an acid like TFA or HCl.[1][17][18] This simplifies purification as the Boc-protected intermediate has very different polarity and basicity compared to the final deprotected product.

References
  • BenchChem. (2025).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Wang, J., et al. (2018). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Organic Process Research & Development, 22(10), 1416-1423. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • BenchChem. (2025).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 8(4). [Link]

  • ResearchGate. (2018). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP) | Request PDF. [Link]

  • Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Chavan, A., & Gandhimathi, R. (2022). MODERN ANALYTICAL TOOLS FOR THE DETERMINATION OF THE ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 13(1), 61-69. [Link]

  • Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (n.d.).
  • Cronin, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 1989-1996. [Link]

  • Moody, T. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Pro-Peptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 12(3), 115. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8306-8314. [Link]

  • BenchChem. (2025).
  • Ilyin, A. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at.... [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Chemistry, 365, 130537. [Link]

  • LookChem. (n.d.). 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL. [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Molbase. (n.d.). 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL Product Description. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]

Sources

optimizing reaction conditions for the synthesis of aminomethylphenyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Aminomethylphenyl Piperidines

Welcome to the technical support center for the synthesis of aminomethylphenyl piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists. Aminomethylphenyl piperidines are a critical structural motif in numerous pharmacologically active compounds.[1][2][3][4] Their synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Core Synthetic Strategies: An Overview

The construction of the C(aryl)-N(piperidine) bond is the cornerstone of this synthesis. Two powerful, commonly employed methods are:

  • Reductive Amination: This classic reaction involves the condensation of a piperidinone with an aminomethylphenyl derivative (or vice-versa) to form an imine/enamine, which is then reduced in situ to the desired amine. It is a robust and versatile method, particularly for constructing the piperidine ring itself or for attaching sidechains.[5][6][7]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a piperidine. This method is highly valued for its broad functional group tolerance and is often the go-to strategy for directly forming the aryl-piperidine bond.[8][9][10][11]

The choice between these routes depends on starting material availability, desired substitution patterns, and scalability considerations.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. A logical workflow ensures that potential causes are investigated efficiently without unnecessary repetition of experiments.

G Start Reaction Underperforming? (Low Yield, Impurities, Stalled) Analyze Analyze Crude Reaction Mixture (LC-MS, TLC, 1H NMR) Start->Analyze Identify Identify Species Present: Starting Materials, Product, Byproducts Analyze->Identify NoProduct No Product Formed? Identify->NoProduct All SM LowConversion Low Conversion? Identify->LowConversion SM + Product Impurity Major Impurities? Identify->Impurity Product + Byproducts Catalyst Check Catalyst Activity / Reagent Purity NoProduct->Catalyst Yes Conditions Optimize Reaction Conditions (Temp, Time, Conc.) LowConversion->Conditions Yes SideReaction Address Specific Side Reactions (e.g., Hydrolysis, Dimerization) Impurity->SideReaction Yes Catalyst->Conditions Success Problem Solved Conditions->Success Purification Optimize Purification Method SideReaction->Purification Purification->Success

Caption: A systematic workflow for diagnosing and resolving common issues in synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of aminomethylphenyl piperidines.

Category 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination has stalled. LC-MS shows mostly unreacted aryl bromide and piperidine. What is the likely cause?

Answer: This issue almost always points to catalyst deactivation or inefficient catalyst activation.

  • Causality: The catalytic cycle for the Buchwald-Hartwig reaction begins with the formation of an active Pd(0) species from a Pd(II) precatalyst.[8] This species then undergoes oxidative addition with the aryl halide. If the Pd(0) species does not form or is poisoned, the cycle never starts.

  • Troubleshooting Steps:

    • Check the Palladium Precatalyst: Ensure your Pd source is from a reliable vendor and has been stored properly. Older catalysts can be less active. Consider using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles), which are designed for rapid and efficient activation.[8]

    • Evaluate the Ligand: The choice of phosphine ligand is critical. For coupling piperidines (aliphatic cyclic amines), bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are often required to promote the rate-limiting reductive elimination step.[8] Ensure the ligand is not degraded (phosphine oxides are a common impurity).

    • Base and Solvent Quality: The base (commonly NaOtBu or LHMDS) must be strong and anhydrous. Use freshly opened bottles or material from a glovebox. The solvent (typically toluene or dioxane) must be rigorously dried. Water can hydrolyze the base and poison the catalyst.[12]

    • Oxygen Contamination: The catalytic cycle is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

Question: My reductive amination is giving very low yields. What factors should I investigate first?

Answer: Low yields in reductive amination typically stem from inefficient imine/iminium ion formation or issues with the reducing agent.

  • Causality: The reaction proceeds via a pH-sensitive equilibrium between the carbonyl, the amine, and the resulting imine. The imine (or its protonated iminium form) is the species that is actually reduced. If this intermediate doesn't form in sufficient concentration, the reaction will be slow or fail.[5][13]

  • Troubleshooting Steps:

    • pH Control: Imine formation is catalyzed by mild acid (typically pH 4-6).[5] If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl won't be activated and the final carbinolamine dehydration step will be slow. Adding a catalytic amount of acetic acid is a common strategy.

    • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl.

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes or ketones.[14][15]

      • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, but more toxic. It is effective at a pH where imine formation is favorable.[5][13][14]

      • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde/ketone if added too early.[5][16] If using NaBH₄, it's best to allow the imine to form first (e.g., stir aldehyde and amine for 30-60 minutes) before adding the reductant.[16]

    • Water Sequestration: Imine formation is a condensation reaction that releases water. In some cases, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine and improve yields.

Category 2: Impurity Formation and Side Reactions

Question: In my Buchwald-Hartwig reaction, I'm observing a significant amount of a hydrodehalogenated byproduct (the aryl bromide is replaced by -H). Why is this happening?

Answer: Hydrodehalogenation is a known side reaction in Pd-catalyzed couplings. It's often caused by β-hydride elimination from the palladium-alkoxide complex formed from the base (e.g., NaOtBu) or by other competitive reduction pathways.

  • Causality: Instead of the amine displacing the halide on the palladium complex, a competing pathway reduces the aryl halide to an arene. This consumes the active catalyst and starting material.

  • Troubleshooting Steps:

    • Lower the Temperature: This side reaction often has a higher activation energy than the desired C-N coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can suppress it, albeit at the cost of a longer reaction time.

    • Change the Base: If using t-butoxide, consider switching to a non-β-hydride containing base like LHMDS or K₃PO₄. However, these bases are often less reactive, so re-optimization of other parameters may be necessary.

    • Ligand Choice: Some ligands are more prone to promoting this side reaction. Screening different ligands (e.g., switching from a biarylphosphine to an NHC-based ligand) might be beneficial.[10][17]

Question: My reductive amination produces a significant amount of a dialkylated tertiary amine byproduct. How can I improve selectivity for the secondary amine?

Answer: This is a classic problem of over-alkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the carbonyl.

  • Causality: Once the desired secondary amine is formed, it can compete with the starting primary amine, react with another molecule of the aldehyde/ketone, and get reduced to form a tertiary amine.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents) to outcompete the secondary amine product for the carbonyl.

    • Stepwise Procedure: A highly effective method is to perform the reaction in two distinct steps.[16] First, form the imine by mixing the carbonyl and amine (often 1:1) in a solvent like methanol. Monitor by TLC/LC-MS until the starting materials are consumed. Then, add the reducing agent (NaBH₄ is excellent for this) to reduce the isolated or in-situ imine.[16]

    • Slow Addition: Slowly adding the carbonyl compound to a solution of the amine and the reducing agent can help maintain a low concentration of the carbonyl, disfavoring the second alkylation.

Data Summary Tables

For quick reference, the following tables summarize key parameters for initial reaction screening.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterAryl Bromide/ChlorideAryl IodideAryl Triflate
Pd Precatalyst RuPhos-Pd-G3 (1-2 mol%)XPhos-Pd-G3 (1-2 mol%)BrettPhos-Pd-G3 (1-2 mol%)
Ligand RuPhos (1.1-1.2 eq to Pd)XPhos (1.1-1.2 eq to Pd)BrettPhos (1.1-1.2 eq to Pd)
Base NaOtBu (1.5 eq)LHMDS (1.5 eq)K₃PO₄ (2.0 eq)
Solvent Toluene or DioxaneTolueneToluene or 2-MeTHF
Temperature 80-110 °C60-100 °C80-110 °C

Note: Aryl iodides can sometimes inhibit the catalyst; using a different halide may be preferable.[8]

Table 2: Guide to Reducing Agents for Reductive Amination

Reducing AgentKey AdvantagesCommon Issues & Mitigation
NaB(OAc)₃H (STAB) High selectivity for imines; tolerant of mild acid.Can be slow with hindered ketones. Increase temp or use a catalyst (e.g., Ti(i-PrO)₄).
NaBH₃CN High selectivity; effective at optimal pH for imine formation.Highly toxic (releases HCN in strong acid). Maintain pH > 6.
NaBH₄ Inexpensive, powerful.Reduces aldehydes/ketones. Add after imine formation is complete.
H₂ / Catalyst (Pd/C, PtO₂) "Clean" reduction, scalable.May reduce other functional groups (e.g., nitro, C=C). Requires pressure equipment.

Key Mechanistic Visualizations

Understanding the underlying mechanisms is key to rational optimization.

Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Binding & Base-mediated Deprotonation RedElim L-Pd(0) AmineCoord->RedElim Reductive Elimination HXBase [H-Base]+X- AmineCoord->HXBase RedElim->Pd0 Regeneration Product Ar-NR2 (Product) RedElim->Product Product Release ArX Ar-X ArX->OxAdd Amine Piperidine (H-NR2) Amine->AmineCoord Base Base Base->AmineCoord Precat Pd(II) Precat. Precat->Pd0 Activation (Reduction)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Reductive Amination Pathway

G Start Ketone/Aldehyde + Piperidine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Imine Imine / Iminium Ion Carbinolamine->Imine Dehydration H2O - H2O Carbinolamine->H2O Product Aminomethylphenyl Piperidine Imine->Product Reduction Reductant [H-] (e.g., STAB) H_plus cat. H+ H_plus->Carbinolamine Proton Transfer Reductant->Product

Caption: Key steps in the reductive amination pathway.

Experimental Protocols

The following are starting-point protocols. They should be optimized for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), the piperidine derivative (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%) and the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for One-Pot Reductive Amination (using STAB)
  • Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add the aldehyde/ketone (1.0 mmol, 1.0 eq) and the piperidine derivative (1.1 mmol, 1.1 eq).

  • Solvent Addition: Dissolve the components in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalyst (Optional): Add acetic acid (0.1 mmol, 0.1 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 21, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved January 21, 2026, from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved January 21, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved January 21, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 89(13), 9352-9359.
  • Krska, S. W., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1493–1501.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines.
  • Fevig, J. M., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Bioorganic & Medicinal Chemistry Letters, 15(14), 3334-3339.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved January 21, 2026, from [Link]

  • PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved January 21, 2026, from [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organometallic Chemistry, 690(24-25), 5841-5848.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Retrieved January 21, 2026, from [Link]

  • Radosevich, A. T., et al. (2013). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 135(46), 17429–17432.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved January 21, 2026, from [Link]

  • Myers, A. (n.d.).
  • Laschat, S., & Kunz, H. (2022).
  • Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved January 21, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common yet significant challenge of poor cell permeability in piperidine-containing compounds. We will move beyond simple protocols to explain the underlying scientific principles, helping you to troubleshoot effectively and design more permeable molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers often have about piperidine and its impact on permeability.

Q1: Why do my piperidine-containing compounds consistently show low permeability?

A: The primary reason is the high basicity of the piperidine nitrogen. The pKa of piperidine's conjugate acid is approximately 11.1-11.2.[1] This means that at physiological pH (around 7.4), the piperidine ring is overwhelmingly protonated and carries a positive charge. According to the pH-partition hypothesis, only the neutral, unionized form of a drug can efficiently pass through the lipid bilayer of a cell membrane via passive diffusion.[2] The ionized, charged form is highly polar and has a strong affinity for the aqueous environment, preventing it from entering the lipophilic membrane core.[2][3][4] This high pKa is a critical liability that often leads to poor absorption and low cell permeability.[5][6]

Q2: I have a low permeability reading from a PAMPA assay. Is this definitive?

A: Not necessarily. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput screen for passive diffusion only.[7] It uses a synthetic lipid layer and does not account for active transport mechanisms (uptake or efflux) or paracellular (between cells) routes that exist in cellular models.[7]

  • If your compound is poorly permeable in PAMPA: It strongly suggests a fundamental issue with its ability to passively cross a lipid membrane, likely due to properties like high pKa or excessive hydrogen bond donors.[8]

  • If your compound is permeable in PAMPA but not in a cell-based assay (like Caco-2): This points towards active efflux, where transporters on the cell surface are actively pumping your compound out. The piperidine scaffold is a known substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Using PAMPA and Caco-2 assays together is a powerful strategy to diagnose the specific reason for poor permeability.[7]

Q3: What is "efflux," and how do I know if it's affecting my compound?

A: Efflux is the process by which cellular transporters, such as P-glycoprotein (P-gp), actively pump substrates out of the cell, preventing them from reaching their intracellular target. This is a major cause of low apparent permeability and drug resistance.

To determine if your compound is an efflux substrate, you need to perform a bidirectional Caco-2 assay.[10] In this assay, permeability is measured in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Measures the rate of efflux back into the gut lumen.

The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[10]

Section 2: Troubleshooting Guide: Low Permeability Data

This section provides a structured workflow for diagnosing and addressing poor permeability results from common experimental assays.

Scenario 1: Low Permeability in Both PAMPA and Caco-2 Assays

This result strongly indicates a problem with the fundamental physicochemical properties of your molecule, preventing passive diffusion.

G start Low Papp in PAMPA & Caco-2 check_pka Is the piperidine pKa > 9.0? start->check_pka check_hbond Can I introduce an Intramolecular Hydrogen Bond (IHB)? check_pka->check_hbond No mod_pka Strategy: Lower pKa (e.g., add EWG, bioisostere) check_pka->mod_pka Yes check_logd Is LogD at pH 7.4 < 1? check_hbond->check_logd No mod_hbond Strategy: Mask Polarity with IHB (e.g., add ortho-OH/NH2 to aryl ring) check_hbond->mod_hbond Yes mod_lipophilicity Strategy: Increase Lipophilicity (e.g., add non-polar groups) check_logd->mod_lipophilicity Yes remeasure Re-synthesize & Re-measure check_logd->remeasure No (Re-evaluate scaffold) mod_pka->remeasure mod_hbond->remeasure mod_lipophilicity->remeasure

Caption: Troubleshooting workflow for low passive permeability.

Step-by-Step Troubleshooting:

  • Confirm Physicochemical Properties: Before extensive re-synthesis, confirm the experimental solubility and lipophilicity (LogD at pH 7.4). Poor aqueous solubility can lead to artificially low permeability readings because the compound isn't fully dissolved in the assay buffer.[9]

  • Prioritize pKa Modulation: The high basicity of piperidine is the most common offender.[5] The goal is to reduce the pKa to a range of 7.5-9.0, which increases the proportion of the neutral species at physiological pH without eliminating the basicity that may be required for target engagement.

    • Actionable Strategy: Introduce electron-withdrawing groups (EWGs) near the piperidine nitrogen. Adding a fluorine atom to the ring or adjacent carbons can significantly lower pKa.[11] For example, replacing a carbon with a more electronegative atom (e.g., moving to a morpholine) can also reduce basicity.[11]

  • Mask Polarity with Intramolecular Hydrogen Bonds (IHBs): An IHB can "hide" polar hydrogen bond donors from the solvent, effectively making the molecule less polar and more membrane-permeable.[12][13] This strategy creates a "closed" conformation that is favored in a lipid environment, compensating for the energy penalty of desolvation.[14]

    • Actionable Strategy: Design analogues where a hydrogen bond donor on the piperidine or a substituent can form a stable, low-energy ring with a nearby acceptor. NMR spectroscopy can provide evidence for the formation of IHBs.[15][16]

  • Optimize Lipophilicity (LogD): While lipophilicity is necessary for membrane partitioning, there is a delicate balance. A LogD (pH 7.4) between 1 and 3 is often considered optimal.

    • If LogD is too low (<1): The compound is too polar. Systematically add small, non-polar groups.

    • If LogD is too high (>3.5): The compound may get stuck in the lipid membrane ("membrane retention") or suffer from poor solubility. Consider replacing lipophilic groups with more polar ones.

Modification Strategy Example Expected Outcome Potential Liability
pKa Reduction Add α-fluoro substituentpKa: 11.2 → ~9.5May alter target binding affinity.
IHB Formation Introduce ortho-hydroxyl on an N-phenyl ringIncreased Papp by shielding polarityConformational rigidity may impact target binding.
Lipophilicity Increase Replace N-H with N-CH3LogD: 1.0 → 1.5May increase off-target effects or metabolic liability.
Scenario 2: High PAMPA Permeability, Low Caco-2 A→B Permeability

This classic profile points directly to active efflux. Your compound can passively diffuse across a membrane, but it is being actively removed by transporters in a cellular environment.

G start High PAMPA, Low Caco-2 (A→B) Papp confirm_efflux Perform Bidirectional Caco-2 Assay start->confirm_efflux check_er Is Efflux Ratio (ER) > 2? confirm_efflux->check_er strategy_scaffold Strategy 1: Scaffold Hopping or Remove P-gp Pharmacophore Features check_er->strategy_scaffold Yes strategy_prodrug Strategy 2: Prodrug Approach (Mask transporter recognition sites) check_er->strategy_prodrug Yes remeasure Re-synthesize & Re-measure check_er->remeasure No (Re-evaluate assay integrity) strategy_scaffold->remeasure strategy_prodrug->remeasure

Caption: Diagnostic workflow for suspected active efflux.

Step-by-Step Troubleshooting:

  • Confirm and Identify the Transporter: Run a bidirectional Caco-2 assay to confirm an ER > 2.[10] To identify the specific transporter (e.g., P-gp, BCRP), you can repeat the assay in the presence of known, potent inhibitors of these transporters. If the A→B permeability increases and the ER decreases in the presence of a P-gp inhibitor like verapamil, you have confirmed P-gp mediated efflux.[17]

  • Structural Modification to Evade Recognition: The most effective long-term strategy is to modify the molecule to remove the structural features recognized by the efflux transporter.

    • Actionable Strategy: Reduce the number of hydrogen bond acceptors and/or reduce the overall polarity. Sometimes, simply changing the position of a substituent or altering the conformation of the molecule is enough to disrupt recognition by the transporter.

  • Employ a Prodrug Strategy: A prodrug is an inactive derivative of your compound that is designed to be converted into the active form in vivo.[18] This approach can be used to temporarily mask the functional groups that are recognized by efflux transporters.[19]

    • Actionable Strategy: Create an ester or amide prodrug of a key hydroxyl or amine group on your molecule.[20][21] The prodrug moiety should be designed to be cleaved by intracellular enzymes (like esterases), releasing the active compound inside the cell and bypassing the efflux pumps on the membrane surface.[19]

Section 3: Key Experimental Protocols

Protocol 1: High-Throughput PAMPA

This protocol provides a general framework for assessing passive permeability.

Materials:

  • MultiScreen-IP PAMPA filter plate (96-well)

  • Acceptor plate (96-well)

  • Lecithin/dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • UV/Vis spectrophotometer or LC-MS system

Methodology:

  • Prepare Donor Solutions: Dilute the 10 mM DMSO stock of your compounds into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.

  • Coat the Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the filter of each well of the Donor plate. Allow it to permeate for 5 minutes.

  • Prepare the Assay Plate: Add 300 µL of fresh PBS to each well of the Acceptor plate.

  • Start the Assay: Add 150 µL of your compound donor solution to each well of the coated Donor plate. Carefully place the Donor plate onto the Acceptor plate, ensuring the filter bottoms are in contact with the buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS is preferred for accuracy and sensitivity).[22]

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using established equations that account for compound loss and flux.[23] Compounds with Pe > 1.5 x 10-6 cm/s are generally considered to have high passive permeability.[7]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is essential for identifying active transport phenomena.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4 and pH 6.5

  • TEER (Transepithelial Electrical Resistance) meter

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates a confluent and intact barrier.[24][25]

  • Prepare Dosing Solutions: Prepare your test compound in transport buffer (e.g., 10 µM in HBSS).

  • Transport Experiment (A→B):

    • Add fresh transport buffer (pH 7.4) to the basolateral (bottom) chamber.

    • Add the compound dosing solution (e.g., at pH 6.5 or 7.4 to mimic intestinal conditions) to the apical (top) chamber.[17]

  • Transport Experiment (B→A):

    • Add fresh transport buffer (pH 7.4) to the apical chamber.

    • Add the compound dosing solution to the basolateral chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).[10] Replace the removed volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analysis and Calculation: Quantify the concentration of the compound in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

  • Calculate Efflux Ratio: ER = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[10]

References

  • Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space Source: RSC Publishing URL
  • Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: NIH URL
  • Title: Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH Source: JoVE URL
  • Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space Source: SciSpace URL
  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL
  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: PMC - NIH URL
  • Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: PubMed Central URL
  • Title: What is pKa and how is it used in drug development?
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL
  • Title: Prodrugs for Amines Source: MDPI URL
  • Title: Drug's pKa and its absorption Source: YouTube URL
  • Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL
  • Title: Caco-2 Permeability Assay Source: Evotec URL
  • Title: The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer Source: PMC - NIH URL
  • Title: Caco-2 Permeability Assay Source: Enamine URL
  • Title: Caco2 assay protocol Source: Unknown Source URL
  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: ResearchGate URL
  • Title: Basicity of Piperidine & Pyridine Source: Scribd URL
  • Title: PIPERIDINE Source: Ataman Kimya URL
  • Title: Tuning basicity Source: Cambridge MedChem Consulting URL
  • Title: Prodrugs with Improved Lipophilicity and Permeability Source: Unknown Source URL
  • Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL
  • Title: Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Source: Sites@Rutgers URL
  • Title: Technical Support Center: Enhancing Cell Permeability of 1-(4-Aminophenyl)
  • Title: Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer Source: PubMed URL
  • Title: Piperine and Its Various Physicochemical and Biological Aspects: A Review Source: ResearchGate URL
  • Title: Piperidine | C5H11N Source: PubChem - NIH URL
  • Title: Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach Source: ACS Publications URL
  • Title: Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures Source: Request PDF URL
  • Title: Piperine modulates permeability characteristics of intestine by inducing alterations in membrane dynamics: influence on brush border membrane fluidity, ultrastructure and enzyme kinetics Source: PubMed URL
  • Title: Designing Cell-Permeable Macrocyclic Peptides Source: PMC - NIH URL
  • Title: Piperidine-renin inhibitors compounds with improved physicochemical properties Source: PubMed URL
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC - PubMed Central URL
  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Title: Highly Predictive and Interpretable Models for PAMPA Permeability Source: PMC - NIH URL
  • Title: Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA)
  • Title: Understanding and Improving the Membrane Permeability of VH032-Based PROTACs Source: ACS Medicinal Chemistry Letters URL
  • Title: In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection Source: Request PDF URL

Sources

Technical Support Center: Addressing Off-Target Effects of Piperidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you navigate and mitigate the off-target effects commonly associated with piperidine-containing molecules.

Introduction: The "Privileged Scaffold" Paradox

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its frequent appearance in approved drugs and biologically active compounds.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating solubility and lipophilicity, and to provide a three-dimensional framework that can be strategically modified to engage a wide array of biological targets.[1][3][4][5]

However, the very features that make the piperidine motif so versatile—particularly its basic nitrogen atom—are also what predispose it to a range of unintended interactions, or "off-target effects."[1] These interactions can lead to adverse drug reactions, toxicity, or diminished efficacy, making their early identification and mitigation critical for successful drug development.[6] This guide is designed to provide the field-proven insights and technical protocols needed to address these challenges head-on.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the off-target liabilities of piperidine-containing molecules.

Q1: What are the most common off-target liabilities for piperidine-containing molecules?

A1: The basic nitrogen atom in the piperidine ring is often protonated at physiological pH. This positive charge facilitates electrostatic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pockets of various proteins. This leads to a predictable, yet challenging, set of off-target liabilities, most notably:

  • hERG Potassium Channel Inhibition: A primary cause of acquired long QT syndrome and a major focus of safety pharmacology.[7][8][9]

  • Sigma Receptor (σ1 and σ2) Binding: These receptors are known for their promiscuity and can mediate a variety of CNS side effects.[10][11][12][13][14] Piperidine is a common structural feature in high-affinity sigma ligands.[10][12]

  • Muscarinic Acetylcholine Receptor (M1-M5) Interactions: Antagonism at these receptors can lead to classic anticholinergic side effects (e.g., dry mouth, blurred vision, cognitive impairment).[15][16][17]

  • Monoamine Receptor Interactions: Structural resemblance to endogenous neurotransmitters can cause unintended binding to dopamine, serotonin, and adrenergic receptors.[18]

Q2: My compound is highly selective in my primary biochemical assay, but shows a different phenotype in cells or in vivo. Could this be an off-target effect?

A2: Absolutely. This is a classic scenario. A high-potency, selective interaction in a purified, recombinant protein system does not guarantee the same selectivity in the complex environment of a cell or a whole organism. The unexpected phenotype could arise from a lower-affinity interaction with an off-target that has a powerful downstream signaling effect, or from the compound engaging a target you haven't yet tested. This underscores the importance of secondary and profiling screens early in the discovery process.

Q3: How can I proactively design piperidine-containing molecules to avoid these liabilities?

A3: Rational drug design is a key strategy for minimizing off-target effects.[6] Consider these approaches during the design phase:

  • Basicity (pKa) Modulation: Reducing the basicity of the piperidine nitrogen can significantly decrease hERG affinity.[9] This can be achieved by introducing electron-withdrawing groups near the nitrogen (e.g., fluorine) or by replacing the piperidine with a less basic heterocycle like piperazine or morpholine.[9]

  • Conformational Constraint: Introducing rigidity into the molecule, for instance by creating a spirocyclic system or adding chiral centers, can lock the molecule into a conformation that is optimal for the on-target but sterically clashes with the binding sites of off-targets.[2][19][20]

  • Reducing Lipophilicity: High lipophilicity (often measured as logP or logD) is correlated with promiscuity and hERG inhibition.[9] Adding polar functional groups can help mitigate this risk.

  • Structure-Based Design: If the crystal structures of your on-target and key off-targets are known, you can design molecules that maximize interactions with the on-target's unique residues while avoiding interactions with conserved residues in the off-target binding pockets.

Troubleshooting Guides

This section provides specific, problem-oriented advice for researchers encountering common issues.

Issue 1: Unexpected Cardiovascular Phenotype (e.g., QT Prolongation in vivo)
  • Most Probable Cause: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. The piperidine's positively charged nitrogen can interact with key aromatic (Tyr652, Phe656) and acidic (Asp540) residues within the channel's inner pore.

  • Troubleshooting Workflow:

    G start Unexpected Cardio Phenotype (e.g., QT Prolongation) qep_patch Quantitative Electrophysiology: Automated Patch-Clamp (APC) for hERG IC50 start->qep_patch ic50_high hERG IC50 is potent (e.g., < 1 µM or <30x on-target IC50) qep_patch->ic50_high ic50_low hERG IC50 is weak (> 10 µM) qep_patch->ic50_low mitigate Action: MedChem Mitigation Strategy - Reduce pKa - Decrease Lipophilicity - Introduce steric hindrance ic50_high->mitigate High Risk Confirmed other_channels Investigate Other Ion Channels (e.g., Nav1.5, Cav1.2) ic50_low->other_channels Low hERG Risk end Problem Resolved / Re-evaluate mitigate->end other_channels->end

    Troubleshooting workflow for suspected hERG-related cardiotoxicity.
  • Causality Explained: The first step is to definitively quantify the compound's activity at the hERG channel. An automated patch-clamp (APC) assay is the industry standard for generating a precise IC50 value. If the IC50 is potent and within a concerning margin (e.g., less than 30-fold) of your on-target potency, hERG inhibition is the confirmed cause. The solution lies in medicinal chemistry to design out this activity. If hERG activity is weak, the phenotype may be caused by interactions with other cardiac ion channels, which should be investigated next.

Issue 2: Unexpected CNS Side Effects (e.g., Dizziness, Hallucinations, Sedation)
  • Most Probable Cause: Binding to Sigma receptors (σ1/σ2) or other CNS receptors (serotonergic, dopaminergic, muscarinic). The piperidine motif is a well-established pharmacophore for sigma receptors.[10][11][12][21]

  • Troubleshooting Workflow:

    G start Unexpected CNS Phenotype screen Broad CNS Receptor Panel Screen (Radioligand Binding Assays) start->screen hit_sigma Hit on Sigma Receptors (σ1/σ2)? screen->hit_sigma hit_other Hit on other CNS receptors (5-HT, DA, M)? screen->hit_other no_hit No significant hits in panel? screen->no_hit action_sigma Action: Confirm with functional assay and begin SAR to remove σ binding hit_sigma->action_sigma Yes action_other Action: Evaluate functional activity (agonist/antagonist) at hit receptor hit_other->action_other Yes action_phenotypic Consider phenotypic or target-agnostic approaches to identify novel target no_hit->action_phenotypic Yes end Off-target liability identified action_sigma->end action_other->end

    Decision tree for deconvoluting CNS-related off-target effects.
  • Causality Explained: Since multiple receptors could be responsible, a broad screening approach is the most efficient first step. A commercially available CNS receptor panel using radioligand binding assays will quickly identify unintended binding partners. A "hit" is typically defined as >50% displacement of the radioligand at a 1 µM or 10 µM concentration of your compound. Once a hit is identified, you must determine if your compound is acting as an agonist or antagonist at that receptor, as this dictates the physiological outcome. This requires a specific functional assay (e.g., calcium flux, cAMP).

Key Experimental Protocols

This section provides validated, step-by-step protocols for cornerstone assays.

Protocol 1: Automated Patch-Clamp (APC) Assay for hERG Inhibition
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.

  • Principle: This electrophysiology technique measures the flow of ions through the hERG channel in a voltage-clamped cell. Inhibition of this current by the compound is measured at various concentrations to determine the IC50.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG) and culture to ~80% confluency.

    • Cell Preparation: Harvest and suspend cells in the appropriate external buffer solution for the APC platform (e.g., Sophion QPatch, Nanion SyncroPatch).

    • Compound Preparation: Prepare a serial dilution of the test compound in the external buffer, typically starting from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • APC Run:

      • Load the cell suspension and compound plate into the APC instrument.

      • The instrument will achieve a high-resistance seal ("gigaseal") between a single cell and the measurement aperture.

      • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. This typically involves a depolarizing step to open the channels followed by a repolarizing step where the tail current is measured.

      • Establish a stable baseline current with the vehicle control.

      • Sequentially apply increasing concentrations of the test compound and measure the percentage of current inhibition at each concentration.

    • Data Analysis:

      • Plot the percent inhibition against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Self-Validation System:

    • Positive Control: Include a known potent hERG inhibitor (e.g., Dofetilide, E-4031) in each run to confirm assay sensitivity and performance.

    • Vehicle Control: The vehicle (e.g., DMSO) should show minimal (<5%) inhibition of the hERG current.

    • Seal Resistance: Only accept data from cells that maintain a gigaseal (>1 GΩ) throughout the experiment to ensure data quality.

Protocol 2: Radioligand Binding Assay for Sigma-1 (σ1) Receptor
  • Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to membranes prepared from a source rich in σ1 receptors (e.g., rat liver, CHO-σ1 cells).[14]

  • Methodology:

    • Membrane Preparation: Homogenize rat liver tissue or σ1-expressing cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction via centrifugation. Resuspend the membrane pellet and determine the total protein concentration (e.g., via Bradford assay).

    • Assay Setup (in a 96-well plate):

      • Total Binding Wells: Add membrane homogenate, radioligand (e.g., [³H]-(+)-pentazocine at its Kd concentration), and assay buffer.

      • Non-Specific Binding (NSB) Wells: Add membrane homogenate, radioligand, and a high concentration of a known non-radioactive σ1 ligand (e.g., 10 µM Haloperidol) to saturate the receptors.

      • Test Compound Wells: Add membrane homogenate, radioligand, and serial dilutions of the test compound.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

      • Calculate the percent inhibition caused by the test compound at each concentration.

      • Determine the IC50 using non-linear regression.

      • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation System:

    • Reference Compound: Include a known σ1 ligand with a well-characterized Ki (e.g., Haloperidol) as a positive control.

    • Saturation Kinetics: The Kd of the radioligand should be determined in your system to ensure accurate Ki calculations.

Data Summary Table

The following table provides representative data for common off-target interactions of piperidine-containing compounds to serve as a reference.

TargetCommon Ligand TypeTypical Affinity Range (Ki/IC50)Key Assay
hERG Channel Cationic amphiphilic10 nM - >30 µMAutomated Patch-Clamp
Sigma-1 Receptor Piperidine-based1 nM - 10 µMRadioligand Binding (-pentazocine)
Sigma-2 Receptor Piperidine-based10 nM - 10 µMRadioligand Binding ([³H]DTG)
M1 Muscarinic Receptor Cationic amine5 nM - >10 µMRadioligand Binding ([³H]NMS) / Ca²⁺ Flux
M2 Muscarinic Receptor Cationic amine5 nM - >10 µMRadioligand Binding ([³H]AF-DX 384) / cAMP
Dopamine D2 Receptor Cationic amine1 nM - 5 µMRadioligand Binding ([³H]Spiperone)

References

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?[Link]

  • National Institutes of Health (NIH). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • PubMed. (1991). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed. (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. [Link]

  • PubMed. (2015). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]

  • ResearchGate. Strategies to reduce off-target effects. | Download Scientific Diagram. [Link]

  • ResearchGate. The influence of introducing chiral center on piperidine ring on hERG...[Link]

  • ArTS - UniTS. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed Central (PMC). (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]

  • University of Bari Aldo Moro Institutional Research Repository. (2023). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...[Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. (1995). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. [Link]

  • ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Request PDF. [Link]

  • ResearchGate. The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways.[Link]

  • PubChem - NIH. Piperidine | C5H11N | CID 8082. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • MDPI. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

  • National Institutes of Health (NIH). (2014). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. [Link]

  • PubMed Central. (2022). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]

  • Sci-Hub. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

  • ResearchGate. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. [Link]

  • PubMed Central (PMC). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • MDPI. (2018). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. [Link]

Sources

Navigating the Scale-Up Synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol. As a key building block in the development of various pharmaceutical agents, the robust and scalable synthesis of this intermediate is of paramount importance. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this synthesis. We aim to bridge the gap between laboratory-scale procedures and the demands of industrial production by explaining the causality behind experimental choices and offering field-proven solutions.

Synthetic Landscape and Core Challenges

The synthesis of this compound typically proceeds through a multi-step sequence. A common and economically viable route commences with the reaction of 4-cyanobenzaldehyde with piperidin-4-ol, followed by the reduction of the resulting nitrile intermediate. While conceptually straightforward, scaling up this synthesis introduces a host of challenges that can impact yield, purity, and overall process efficiency.

This guide will primarily focus on the challenges arising from a two-step synthetic sequence:

  • Reductive Amination: Formation of the precursor, 1-(4-cyanophenyl)piperidin-4-ol.

  • Nitrile Reduction: Conversion of the cyano group to the primary amine to yield the final product.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"4-Cyanobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Piperidin-4-ol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reductive_Amination" [label="Reductive Amination", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Precursor" [label="1-(4-cyanophenyl)piperidin-4-ol", shape="box", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nitrile_Reduction" [label="Nitrile Reduction", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Cyanobenzaldehyde" -> "Reductive_Amination"; "Piperidin-4-ol" -> "Reductive_Amination"; "Reductive_Amination" -> "Precursor"; "Precursor" -> "Nitrile_Reduction"; "Nitrile_Reduction" -> "Final_Product"; }

Caption: General synthetic workflow.

Troubleshooting Guide: From Precursor to Product

This section addresses specific issues that may arise during the scale-up synthesis, offering explanations and actionable solutions.

Part 1: Reductive Amination for 1-(4-cyanophenyl)piperidin-4-ol

Q1: My reductive amination reaction is sluggish and gives low yields on a larger scale. What are the likely causes and how can I optimize it?

A1: Slow reaction rates and diminished yields during the scale-up of the reductive amination between 4-cyanobenzaldehyde and piperidin-4-ol often stem from several factors:

  • Inefficient Imine Formation: The initial condensation to form the iminium ion intermediate can be a rate-limiting step. On a larger scale, mass transfer limitations can hinder this equilibrium-driven reaction.

    • Solution: Ensure efficient mixing and consider a modest increase in reaction temperature (e.g., from room temperature to 40-50 °C) to favor imine formation. The choice of solvent is also critical; a solvent that can azeotropically remove water, such as toluene, can drive the equilibrium forward, though this may complicate downstream processing.

  • Suboptimal Reducing Agent Addition: The rate and method of adding the reducing agent, commonly sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄), are crucial. A rapid, bulk addition can lead to localized high concentrations, causing side reactions or decomposition of the reducing agent.

    • Solution: Implement a controlled, portion-wise addition of the reducing agent. This maintains a steady, manageable reaction rate and minimizes exotherms. For larger batches, a controlled feed via a solids-dosing system is ideal.

  • pH Control: The pH of the reaction medium is critical for both imine formation and the stability of the reducing agent.

    • Solution: The reaction is typically run under slightly acidic conditions to promote imine formation. A catalytic amount of acetic acid is often employed. However, excessively acidic conditions can decompose the borohydride reducing agent. Careful monitoring and control of the pH are therefore necessary.

ParameterLaboratory Scale (Typical)Scale-Up RecommendationRationale
Temperature Room Temperature40-50 °C (with monitoring)Improves imine formation kinetics.
Reducing Agent Addition Single portionPortion-wise or continuous feedBetter temperature control and minimizes side reactions.
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Higher boiling point for better temperature control and often considered a "greener" solvent.

Q2: I am observing significant amounts of a dimeric impurity after the reductive amination. What is it and how can I prevent its formation?

A2: A common impurity is the formation of a dimer resulting from the reaction of the product amine with a second molecule of 4-cyanobenzaldehyde. This is more prevalent on scale-up due to longer reaction times and potential localized excesses of the aldehyde.

dot graph "dimer_formation" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"Product" [label="1-(4-cyanophenyl)piperidin-4-ol"]; "Aldehyde" [label="4-cyanobenzaldehyde"]; "Reaction" [label="Further Reductive Amination", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Dimer" [label="Dimeric Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Product" -> "Reaction"; "Aldehyde" -> "Reaction"; "Reaction" -> "Dimer"; }

Caption: Dimer impurity formation pathway.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of piperidin-4-ol (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the aldehyde.

    • Reverse Addition: Consider adding the 4-cyanobenzaldehyde solution slowly to the mixture of piperidin-4-ol and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of the secondary reaction.

    • Reaction Monitoring: Closely monitor the reaction by HPLC. Once the starting aldehyde is consumed, proceed with the workup promptly to avoid post-reaction impurity formation.

Part 2: Nitrile Reduction to this compound

Q3: My catalytic hydrogenation for the nitrile reduction is stalling or incomplete on a large scale. What factors should I investigate?

A3: Catalytic hydrogenation is a preferred method for nitrile reduction on an industrial scale due to its cost-effectiveness and atom economy. However, several parameters are critical for its success, especially in larger reactors.

  • Catalyst Activity and Loading: The activity of the catalyst (e.g., Raney Nickel, Palladium on Carbon) can vary between batches. On a larger scale, ensuring uniform suspension of the catalyst is crucial for efficient contact with the substrate and hydrogen.

    • Solution:

      • Catalyst Screening: Screen different catalysts and suppliers to identify the most robust one for your process.

      • Agitation: Ensure adequate agitation to keep the catalyst suspended. Baffles in the reactor can improve mixing.

      • Catalyst Loading: While minimizing catalyst loading is desirable for cost and downstream removal, a slightly higher loading might be necessary on scale-up to compensate for potential mass transfer limitations.

  • Hydrogen Pressure and Availability: In a large reactor, the headspace-to-liquid volume ratio changes, which can affect hydrogen availability at the catalyst surface.

    • Solution: Increase the hydrogen pressure within safe operational limits of the equipment. Ensure a continuous and well-dispersed supply of hydrogen into the reaction mixture.

  • Solvent and Additives: The choice of solvent can significantly impact the reaction rate. The presence of additives like ammonia or a base is often necessary to suppress the formation of secondary and tertiary amine byproducts.

    • Solution: Methanolic ammonia is a common solvent system for this reduction. The ammonia helps to prevent the intermediate imine from reacting with the product amine. Ensure the ammonia concentration is optimized and consistent between batches.

Q4: I am observing over-reduction of the aromatic ring as a side product during the nitrile hydrogenation. How can I improve the selectivity?

A4: Over-reduction of the phenyl ring to a cyclohexyl ring can occur under harsh hydrogenation conditions.

  • Mitigation Strategies:

    • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.

    • Catalyst Choice: Palladium-based catalysts are generally more prone to aromatic ring reduction than Raney Nickel under forcing conditions. Evaluate different catalysts to find one with better selectivity for the nitrile group.

    • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) for the final product, this compound?

A: The primary CQAs are:

  • Purity: Typically >98.5% by HPLC.

  • Impurities: Specific limits on known impurities (e.g., the dimeric impurity, starting materials) and total impurities.

  • Residual Solvents: Must be below the limits defined by ICH guidelines.

  • Heavy Metals: Content of catalyst residues (e.g., Palladium, Nickel) must be strictly controlled.

Q: What is the most effective method for purifying the final product on a large scale?

A: Crystallization is the most common and scalable method for purifying this compound.[1] The choice of solvent system is critical. A mixed solvent system, such as isopropanol/water or ethanol/heptane, often provides good recovery and excellent impurity purging.[2]

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C).

  • Charcoal Treatment (Optional): If the solution is colored, a charcoal treatment can be performed to remove colored impurities.

  • Filtration: Filter the hot solution to remove any insoluble materials, including the charcoal if used.

  • Crystallization: Cool the filtrate slowly to induce crystallization. The cooling rate can significantly impact crystal size and purity. A slower cooling rate generally results in larger, purer crystals. An anti-solvent (e.g., heptane) can be added to increase the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a cold solvent or a mixture of the crystallization solvents to remove any residual mother liquor.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Q: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A: Yes, several safety aspects are critical:

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriately rated equipment and adherence to all safety protocols for handling pressurized hydrogen. Raney Nickel can be pyrophoric and must be handled with care.

  • Exothermic Reactions: Both the reductive amination and nitrile reduction can be exothermic. Implement controlled addition of reagents and have an adequate cooling system in place to manage the heat generated.

  • Reagent Handling: Handle all chemicals, especially corrosive acids, bases, and flammable solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).

References

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 21, 2026, from [Link]

  • Yasmeen, A., Sofi, G., & Khan, K. (2020). A Review on Impurity Profiling and its Regulatory Aspects-An Important and Necessary Tool in Stability Studies.Indo Global Journal of Pharmaceutical Sciences, 10(1), 57-68.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch, 16(2).
  • Myerson, A. S., & Krumme, M. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.Organic Process Research & Development, 24(10), 2059-2067.
  • CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters, 4(4), 192-199.
  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (n.d.). Patsnap Eureka. Retrieved January 21, 2026, from [Link]

  • 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Piperidine Synthesis. (1992). DTIC.
  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (2016).
  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). Journal of Chemical Research, 40(3), 152-155.
  • Mirabile, S., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase.Molecules, 26(15), 4479.

Sources

minimizing degradation of piperidin-4-ol derivatives during storage

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Storage and Handling of Piperidin-4-ol Derivatives

Welcome to the technical support center for piperidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical heterocyclic scaffolds. The inherent reactivity of the secondary amine and the hygroscopic nature of the hydroxyl group present unique stability challenges.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting protocols to minimize degradation during storage, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My once white, crystalline piperidin-4-ol derivative has turned yellow or brown. What happened and is it still usable?

A1: A color change from white/off-white to yellow or brown is a primary visual indicator of degradation, most commonly due to oxidation. The lone pair of electrons on the piperidine nitrogen is susceptible to air oxidation, forming N-oxides and other chromophoric impurities. Light can accelerate this process.

Whether it is usable depends on the tolerance of your specific application. For sensitive applications like pharmacology or GMP synthesis, the material should be re-purified or discarded. For less sensitive discovery chemistry, its purity should be verified by analytical methods like HPLC or LC-MS before use.

Q2: What are the ideal storage conditions for a generic N-substituted piperidin-4-ol?

A2: The ideal conditions aim to mitigate the primary degradation pathways: oxidation and moisture absorption.[2][4] General best practices include storing the compound in a cool, dry, and dark place under an inert atmosphere.[1][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation pathways.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the amine.[1][6]
Light Amber glass vial or opaque containerPrevents photolytic degradation.[6][7]
Humidity Tightly sealed container in a desiccatorPiperidin-4-ol derivatives are often hygroscopic; moisture can lead to hydrolysis or physical changes.[1][2][3]
Q3: My solid sample has become sticky and difficult to weigh. What is the cause?

A3: This is a classic sign of moisture absorption (hygroscopicity).[1][2] The hydroxyl group and the polar amine functionality attract water molecules from the atmosphere, causing the solid to deliquesce into a sticky or oily state. This can compromise weighing accuracy and accelerate hydrolytic degradation pathways if other sensitive functional groups are present. Always store in a desiccator and handle quickly in a low-humidity environment.[2]

Q4: Does forming a hydrochloride (HCl) salt improve the stability of my piperidin-4-ol derivative?

A4: Yes, significantly. Protonating the basic piperidine nitrogen to form a salt, such as an HCl salt, sequesters the lone pair of electrons involved in oxidation. This makes the amine much less susceptible to air oxidation. Salts are also typically more crystalline and less hygroscopic than the corresponding free base, which further enhances storage stability.

Troubleshooting Guides

This section provides systematic approaches to address common degradation-related issues encountered during research and development.

Guide 1: Investigating Unexpected Impurities in HPLC Analysis

You observe a new, significant peak in your HPLC chromatogram that was not present when the batch was first received.

Causality: New impurities arise from chemical degradation during storage. The most common degradants for piperidin-4-ol scaffolds are products of oxidation, dehydration, or reactions with atmospheric components like CO₂ or moisture.

G cluster_0 Observation & Initial Analysis cluster_1 Hypothesis & Confirmation cluster_2 Corrective Action A Unexpected Peak in HPLC B Quantify Impurity (% Area) A->B C Run LC-MS Analysis B->C D Analyze Mass Data (M+1, M-1, Fragments) C->D E Hypothesize Structure (e.g., N-Oxide = M+16 Dehydration = M-18) D->E F Force Degradation Study (Expose sample to air/light/heat) E->F G Confirm Impurity Match (Retention Time & Mass) F->G H Impurity Confirmed G->H I Review Storage Conditions H->I K Re-purify Material (If necessary) H->K J Implement Corrective Storage (Inert gas, 2-8°C, Desiccator) I->J

Caption: Troubleshooting workflow for identifying unknown impurities.

This protocol provides a starting point for assessing the purity of piperidin-4-ol derivatives.[8][9]

  • Objective: To separate the parent compound from potential degradation products.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer (LC-MS).

  • Chromatographic Conditions (Typical):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a relevant wavelength (e.g., 220 nm or based on chromophores in the derivative) or MS.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water) to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. The purity is determined by the peak area percentage of the main component. Compare the chromatogram to a reference standard or a sample from a freshly opened container.

Guide 2: Inconsistent or Diminished Activity in Biological Assays

Your piperidin-4-ol derivative shows lower-than-expected potency or variable results across different experiments.

Causality: The active pharmaceutical ingredient (API) has likely degraded, leading to a lower effective concentration in your assay. The degradant itself could also be inactive, have antagonistic properties, or interfere with the assay's detection method.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_moisture Moisture-Related Pathway Piperidinol Piperidin-4-ol Derivative N_Oxide N-Oxide Piperidinol->N_Oxide + O2, light Hydrate Hydrate Formation Piperidinol->Hydrate + H2O (Hygroscopicity) Hydrolysis Hydrolysis (if ester, etc.) Piperidinol->Hydrolysis + H2O (if applicable) RingOpened Ring-Opened Products N_Oxide->RingOpened Further Oxidation

Sources

Validation & Comparative

A Comparative Guide to 1-(4-(Aminomethyl)phenyl)piperidin-4-ol and Other Key Piperidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable physicochemical and pharmacokinetic properties. This guide offers an in-depth comparative analysis of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol , a versatile building block, against two other strategically important piperidine scaffolds: 4-amino-1-benzylpiperidine and 1-phenylpiperidine-4-carboxylic acid . This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to inform scaffold selection in early-stage drug discovery.

Introduction to the Piperidine Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug development due to its ability to confer desirable properties such as improved solubility, metabolic stability, and oral bioavailability. The specific substituents on the piperidine ring dramatically influence its three-dimensional shape, physicochemical characteristics, and ultimately, its biological activity and pharmacokinetic profile. The strategic selection of a piperidine scaffold is therefore a critical decision in the design of novel therapeutics.

This guide will dissect the nuances of three distinct piperidine scaffolds, offering a comparative analysis of their synthesis, physicochemical properties, and key drug-like attributes.

Comparative Analysis of Piperidine Scaffolds

The selection of a scaffold in a drug discovery program is a multi-parameter optimization challenge. Below is a comparative overview of this compound and two alternative scaffolds, highlighting their key differentiating features.

PropertyThis compound4-amino-1-benzylpiperidine1-phenylpiperidine-4-carboxylic acid
Molecular Weight ( g/mol ) 206.28190.28[1]205.25
logP (Predicted) 1.51.4[2]1.99
pKa (Predicted) 9.8 (most basic)10.15 (most basic)[3]4.5 (acidic)
Key Structural Features Primary amine, secondary alcohol, tertiary aminePrimary amine, tertiary amine, benzyl groupCarboxylic acid, tertiary amine
Potential Therapeutic Applications Versatile intermediate for various targetsCNS-active drugs, analgesics, antidepressants[4]Analgesics, psychoactive agents[5]

Key Insights from the Comparative Data:

  • This compound presents a balanced profile with both hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol) capabilities. Its intermediate lipophilicity suggests a good starting point for balancing permeability and solubility. The presence of a primary benzylic amine offers a reactive handle for further derivatization.

  • 4-amino-1-benzylpiperidine is a slightly more lipophilic and basic scaffold. The benzyl group can be a key pharmacophoric element or a protecting group that can be removed in later synthetic steps. Its utility as a building block for CNS-active drugs is well-established.[4]

  • 1-phenylpiperidine-4-carboxylic acid introduces an acidic functional group, which can be crucial for interacting with specific biological targets or for modulating physicochemical properties like solubility. Its higher lipophilicity compared to the other two scaffolds might influence its absorption and distribution characteristics.

Physicochemical Properties: A Deeper Dive

The subtle structural differences between these scaffolds translate into distinct physicochemical properties that govern their behavior in biological systems.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • 1-phenylpiperidine-4-carboxylic acid is predicted to be the most lipophilic of the three, which could enhance its membrane permeability but may also lead to increased plasma protein binding and metabolic susceptibility.

  • This compound and 4-amino-1-benzylpiperidine have comparable and more moderate predicted logP values, suggesting a favorable balance for oral absorption.

Ionization (pKa)

The ionization state of a molecule at physiological pH (pKa) influences its solubility, permeability, and target binding.

  • The carboxylic acid moiety of 1-phenylpiperidine-4-carboxylic acid will be predominantly ionized at physiological pH, which can enhance aqueous solubility but may limit passive diffusion across cell membranes.

  • The primary and tertiary amines of This compound and 4-amino-1-benzylpiperidine will be protonated at physiological pH, contributing to their aqueous solubility.

Structure-Activity Relationship (SAR) Insights

The choice of a piperidine scaffold can significantly impact the structure-activity relationship of a series of compounds. For instance, in the context of CCR5 receptor antagonists, which are used in HIV therapy, the piperidine core plays a crucial role in orienting the key pharmacophoric groups for optimal receptor binding.[6][7] The substituents on the piperidine ring can be systematically modified to explore the chemical space and optimize potency and selectivity.[6]

A logical workflow for exploring the SAR of piperidine-containing compounds is outlined below:

Caption: A generalized workflow for SAR exploration of piperidine scaffolds.

Experimental Protocols

To facilitate the direct comparison and evaluation of these scaffolds, detailed experimental protocols for their synthesis and characterization of key ADME properties are provided below.

Synthesis Protocols

General Considerations: All reactions should be carried out in well-ventilated fume hoods. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound

A common route to this scaffold involves the reductive amination of 4-hydroxy-N-phenylpiperidine with a protected aminobenzaldehyde followed by deprotection.

Synthesis of 4-amino-1-benzylpiperidine

This scaffold is readily synthesized via reductive amination of 1-benzyl-4-piperidone.[3]

  • Step 1: Reductive Amination. To a solution of 1-benzyl-4-piperidone in methanol, add ammonium acetate and sodium cyanoborohydride.[3] Stir the reaction mixture at room temperature until the reaction is complete.

  • Step 2: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 4-amino-1-benzylpiperidine.[3]

Synthesis of 1-phenylpiperidine-4-carboxylic acid

This can be prepared from 4-cyanopiperidine through N-arylation followed by hydrolysis of the nitrile.

In Vitro ADME Assays

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Protocol:

    • Prepare a solution of the test compound in a suitable buffer.

    • Incubate the compound with human liver microsomes and NADPH at 37°C.

    • At various time points, quench the reaction with a cold organic solvent.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

  • Protocol:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, sample the buffer from the basolateral (B) side.

    • Quantify the concentration of the compound in the basolateral samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). A bidirectional assay (B to A) can also be performed to assess efflux.[8]

Caption: A workflow for in vitro ADME profiling of piperidine scaffolds.

Conclusion

The selection of a piperidine scaffold is a pivotal decision in the drug discovery cascade. This compound offers a compelling starting point with its balanced physicochemical properties and versatile synthetic handles. In comparison, 4-amino-1-benzylpiperidine provides a more lipophilic and basic core often employed in CNS-targeted agents, while 1-phenylpiperidine-4-carboxylic acid introduces an acidic functionality that can be exploited for specific target interactions and solubility modulation.

By carefully considering the comparative data and employing the standardized experimental protocols outlined in this guide, researchers can make more informed decisions in scaffold selection, ultimately accelerating the journey towards novel and effective therapeutics.

References

  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents.
  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. Microsomal Stability. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • SIELC Technologies. 1-Phenylpiperidine-4-carboxylic acid. [Link]

  • PubMed. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • PubMed. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats. [Link]

  • PubChem. 1-Phenylpiperidin-4-ol. [Link]

  • PubMed. Structure-activity relationship studies: M2 and CCR5 receptor antagonists. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Caco2 assay protocol. [Link]

  • MDPI. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. [Link]

  • NIH. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Current Separations. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link]

  • MDPI. Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. [Link]

  • PubMed. The pharmacokinetics of pirtenidine in the rat and dog. [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

  • MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

Sources

Navigating Stereochemistry: A Comparative Guide to the In Vitro ADME Properties of Aminomethylphenyl Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic characteristics upon drug candidates. However, the seemingly subtle variation of substituent placement on a phenyl ring attached to this scaffold can cascade into significant divergences in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparative analysis of the anticipated in vitro ADME properties of ortho-, meta-, and para-aminomethylphenyl piperidine isomers. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals in the rational design and optimization of lead compounds, ultimately steering the course toward safer and more efficacious therapeutics.

The Decisive Role of Isomeric Position in Physicochemical Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For the aminomethylphenyl piperidine isomers, the spatial arrangement of the aminomethyl group on the phenyl ring dictates key parameters that, in turn, influence their ADME profiles.

  • Lipophilicity (LogP/LogD): While all three isomers share the same molecular formula, their lipophilicity is expected to vary. The para-isomer, with its symmetrical charge distribution, may exhibit slightly higher lipophilicity compared to the ortho- and meta-isomers. This is because the proximity of the basic aminomethyl and piperidine groups in the ortho-isomer could lead to intramolecular hydrogen bonding, reducing its interaction with the nonpolar solvent in a LogP experiment.

  • Basicity (pKa): The basicity of the piperidine nitrogen and the primary amine of the aminomethyl group will be influenced by the isomeric position. The pKa of the aminomethyl group is likely to be lowest in the ortho-isomer due to steric hindrance and potential electronic effects from the adjacent piperidine ring, which could affect its protonation state at physiological pH.

  • Polar Surface Area (PSA): The PSA, a crucial predictor of membrane permeability, is also expected to differ. The ortho-isomer might present a lower effective PSA due to intramolecular hydrogen bonding, which could shield the polar atoms.

These subtle, yet critical, physicochemical differences are the root cause of the anticipated variations in the in vitro ADME properties of these isomers.

A Head-to-Head Comparison: In Vitro ADME Profiling

The following sections detail the standard experimental protocols used to evaluate the ADME properties of drug candidates and provide an expert analysis of the expected outcomes for the aminomethylphenyl piperidine isomers.

Table 1: Predicted Comparative In Vitro ADME Properties of Aminomethylphenyl Piperidine Isomers
PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale for Predicted Differences
Aqueous Solubility ModerateModerate to HighHighThe potentially lower crystal lattice energy of the less symmetrical isomers could lead to higher solubility.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Moderate to HighModerateModerateThe ortho-isomer's potential for intramolecular hydrogen bonding may mask polar groups, increasing passive diffusion.
Efflux Ratio (B-A/A-B) Low to ModerateLowLowAs small molecules, significant efflux is not anticipated, but minor differences could arise from recognition by transporters like P-gp.
Metabolic Stability (% remaining after 30 min) Low to ModerateModerateHighThe ortho- and meta-positions may be more sterically accessible to metabolizing enzymes compared to the para-position.
Plasma Protein Binding (% bound) LowLow to ModerateModerateIncreased lipophilicity of the para-isomer may lead to slightly higher binding to albumin.
CYP450 Inhibition (IC50) Potential for InhibitionLower PotentialLower PotentialSteric hindrance in the ortho-isomer could lead to specific interactions with the active site of certain CYP isoforms.

Experimental Methodologies and Mechanistic Insights

Caco-2 Permeability Assay: Predicting Intestinal Absorption

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of drugs in vitro.[1] This assay utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses key transporter proteins, mimicking the intestinal barrier.[2]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (for B-to-A permeability to assess efflux).[3]

  • Sample Collection: At predetermined time points, samples are collected from the receiver compartment.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good potential for oral absorption.[4] The efflux ratio (Papp B-A / Papp A-B) is also calculated; a ratio greater than 2 is indicative of active efflux.

The ortho-isomer, with its potential for intramolecular hydrogen bonding, may have a higher apparent permeability due to a reduced polar surface area, facilitating faster passive diffusion across the cell membrane. The meta- and para-isomers, being more extended, might exhibit slightly lower permeability. None of the isomers are expected to be strong substrates for efflux pumps like P-glycoprotein due to their relatively simple structures, but subtle differences in their interaction with transporters cannot be ruled out.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_A Add compound to Apical side (A) TEER->Add_A Add_B Add compound to Basolateral side (B) TEER->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample_B Sample from Basolateral side (B) Incubate->Sample_B Sample_A Sample from Apical side (A) Incubate->Sample_A LCMS Quantify compound (LC-MS/MS) Sample_B->LCMS Sample_A->LCMS Papp Calculate Papp (A-B & B-A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caco-2 Permeability Assay Workflow
Metabolic Stability Assay: Gauging Susceptibility to Metabolism

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are primarily responsible for the phase I metabolism of most drugs.[5] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of these enzymes.

  • Incubation Preparation: The test compound is pre-incubated with liver microsomes (human or other species) in a buffer solution at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[4]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes) and the reaction is quenched by adding a cold organic solvent.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

The position of the aminomethylphenyl group is expected to significantly influence metabolic stability. The para-isomer is likely to be the most stable, as the site of potential metabolism is sterically shielded by the piperidine ring. Conversely, the ortho- and meta-positions may be more accessible to the active sites of CYP enzymes, leading to faster metabolism, likely through oxidation of the phenyl ring or N-dealkylation of the piperidine. For instance, CYP1A2 and CYP3A4 are known to be involved in the metabolism of piperidine-containing compounds.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare incubation mix: Compound + Liver Microsomes Preinc Pre-incubate at 37°C Mix->Preinc Start Initiate reaction with NADPH-regenerating system Preinc->Start Timepoints Take samples at 0, 5, 15, 30 min Start->Timepoints Quench Quench reaction with cold organic solvent Timepoints->Quench Analyze Analyze remaining compound by LC-MS/MS Quench->Analyze Calc Calculate t½ and Intrinsic Clearance (CLint) Analyze->Calc

Liver Microsomal Stability Assay Workflow
Plasma Protein Binding Assay: Determining the Unbound, Active Fraction

Only the unbound fraction of a drug in plasma is free to interact with its target and exert a therapeutic effect.[6] Equilibrium dialysis is a widely used method to determine the extent of plasma protein binding.[]

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.

  • Chamber Loading: Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.

  • Equilibration: The apparatus is incubated at 37°C with gentle rotation for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Concentration Measurement: The concentration of the drug in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the two chambers.

While all three isomers are expected to exhibit relatively low to moderate plasma protein binding due to their small size and polarity, the para-isomer's potentially higher lipophilicity might result in slightly greater binding to albumin, the main drug-binding protein in plasma.[8] The differences are likely to be modest but could be significant in the context of a drug's overall pharmacokinetic profile.

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis Apparatus Equilibrium Dialysis Apparatus LoadPlasma Add Plasma to Chamber 1 Apparatus->LoadPlasma LoadBuffer Add Compound in Buffer to Chamber 2 Apparatus->LoadBuffer Incubate Incubate at 37°C with rotation until equilibrium is reached LoadPlasma->Incubate LoadBuffer->Incubate Sample Sample from both chambers Incubate->Sample Analyze Measure drug concentration (LC-MS/MS) Sample->Analyze Calc Calculate % Bound Analyze->Calc

Equilibrium Dialysis Workflow for PPB
Cytochrome P450 Inhibition Assay

It is crucial to determine if a drug candidate inhibits the activity of major CYP isoforms, as this can lead to drug-drug interactions (DDIs).[9][10]

  • Incubation: A specific CYP isoform (e.g., CYP3A4, CYP2D6), a fluorescent probe substrate for that isoform, and the test compound (at various concentrations) are incubated together.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

The potential for CYP inhibition can be isomer-specific. The ortho-isomer, due to its more compact structure, might fit into the active site of certain CYP isoforms in a way that leads to inhibition, whereas the more linear meta- and para-isomers may not. This is a critical assessment, as potent CYP inhibition can be a significant liability for a drug candidate.

Conclusion: From In Vitro Data to Informed Drug Design

This guide illustrates that even minor positional changes in a molecular scaffold can have profound implications for its ADME properties. The para-aminomethylphenyl piperidine isomer is predicted to have the most favorable metabolic stability, while the ortho-isomer may exhibit higher membrane permeability. These predicted differences, rooted in fundamental physicochemical principles, underscore the necessity of comprehensive in vitro ADME profiling for all relevant isomers early in the drug discovery process. By employing the robust methodologies detailed here, researchers can gain the critical insights needed to select and optimize drug candidates with a higher probability of clinical success.

References

  • de la Fuente, M. et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • de la Fuente, M. et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]

  • Fevig, J. M. et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. PubMed. [Link]

  • Faria, P. A. et al. (2020). Inhibition of Cytochrome P450 Enzymes and Biochemical Aspects of Mechanism-Based Inactivation (MBI). PubMed. [Link]

  • PubChem. 4-(Aminomethyl)piperidine. National Institutes of Health. [Link]

  • ResearchGate. (2021). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species, Including Three Active Drugs and Two Prodrugs. ResearchGate. [Link]

  • Wang, Y. et al. (2024). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology. [Link]

  • Wójcikowski, J. et al. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]

  • Bogen, S. L. et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. PubMed. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • Pecic, S. et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • ThePharmacologyManual. (2014). "Plasma Protein Binding of Drugs" in 3 minutes. YouTube. [Link]

  • ResearchGate. (2019). In Vitro ADME Properties of Some Analogues a. ResearchGate. [Link]

  • Cysewska-Sobusiak, A. (2018). Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors. National Institutes of Health. [Link]

  • Humphreys, W. G. et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. [Link]

  • Pelkonen, O. et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. National Institutes of Health. [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • QPS. Plasma Protein Binding. QPS. [Link]

  • Di Stefano, M. et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Usiena air. [Link]

  • Kimura, H. et al. (2018). Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices. PubMed. [Link]

  • ResearchGate. (2019). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Ölander, M. et al. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. [Link]

Sources

A Comparative Guide to the Bioactivity of 3- and 4-Substituted Aminomethylphenyl Piperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of the bioactivity of piperidine derivatives bearing a substituted aminomethylphenyl group at either the 3- or 4-position. We will explore how this seemingly subtle positional isomerism dramatically influences target engagement, selectivity, and functional activity across different biological systems, supported by experimental data and structural insights.

The Aminomethylphenyl Piperidine Scaffold: A Versatile Pharmacophore

The aminomethylphenyl piperidine core combines a basic piperidine nitrogen, a rigid phenyl ring, and a flexible aminomethyl linker. This arrangement provides multiple points for interaction with biological targets, including hydrogen bonding, salt bridges, and hydrophobic interactions. The key variable we will examine is the point of attachment of the aminomethylphenyl moiety to the piperidine ring—either at the 3- or 4-position. This choice dictates the spatial relationship between the piperidine nitrogen, the aromatic ring, and the aminomethyl group, which in turn governs the molecule's ability to fit into a specific receptor binding pocket.

Aminomethylphenyl_Piperidine_Scaffold cluster_core General Scaffold cluster_4_sub 4-Substituted cluster_3_sub 3-Substituted core N1 N C2 N1->C2 R_piperidine R N1->R_piperidine C3 3 C2->C3 C4 4 C3->C4 phenyl_3 Phenyl C3->phenyl_3 C5 C4->C5 phenyl_4 Phenyl C4->phenyl_4 C6 C5->C6 C6->N1 aminomethyl_4 CH2NR'R'' phenyl_4->aminomethyl_4 aminomethyl_3 CH2NR'R'' phenyl_3->aminomethyl_3

Caption: General chemical structures of 3- and 4-substituted aminomethylphenyl piperidines.

Comparative Bioactivity at Opioid Receptors

The opioid receptor family (μ, δ, κ) represents a major area where aminomethylphenyl piperidines have been extensively studied, largely inspired by the structure of tramadol and its active metabolite.[2][3]

3-Substituted Analogs: Potent μ-Opioid Receptor (MOR) Agonists

Recent research has focused on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs, which can be viewed as hybrids of a 3-substituted aminomethyl group and a 4-substituted phenyl group.[2] This class has yielded exceptionally potent and selective MOR agonists.

The strategic placement of the aminomethyl group at the 3-position, combined with a 4-hydroxyphenyl group, creates a molecular architecture that is highly complementary to the MOR binding pocket. Molecular docking and dynamics simulations suggest that the protonated nitrogen of the piperidine ring forms a crucial salt bridge with the highly conserved Aspartic acid residue D147 in transmembrane helix 3 (TM3) of the MOR.[2]

One standout compound from this series, compound 23 , demonstrated sub-nanomolar binding affinity and potent agonism at the MOR.[2] The specific stereoisomer, (3R, 4S)-23 , was found to be a more potent and selective MOR agonist than its enantiomer, highlighting the critical importance of stereochemistry in receptor engagement.[2]

4-Substituted Analogs: Modulators of Opioid Activity

The 4-substituted phenylpiperidine scaffold is a classic motif in opioid research.[4] Studies on 4-alkyl-4-(m-hydroxyphenyl)-piperidines show that these compounds are generally μ-selective and can range from weak to potent agonists.[4] In this series, the substitution is directly on the phenyl ring, not as an aminomethyl linker.

However, in the context of aminomethylphenyl substitution, structure-based design has led to the development of 4-(3-aminomethylphenyl)piperidinyl-1-amides as potent inhibitors of other targets, such as tryptase.[5] While not directly opioid modulators, this demonstrates the versatility of the 4-substituted scaffold. The positioning of the aminomethyl group in the meta position on the phenyl ring was found to be optimal for fitting into the S1 pocket of the tryptase enzyme.[5]

Comparative Data: Opioid Receptor Binding and Functional Activity
Compound ClassTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)Reference
3-Substituted Analog ((3R, 4S)-23) μ-Opioid Receptor 0.0021 0.0013 209.1 [2]
δ-Opioid Receptor18.474.5267.1[2]
κ-Opioid Receptor25.8116.2209.5[2]
4-Substituted Analog (General) μ-Opioid ReceptorVaries (weak to potent)VariesVaries[4]

Key Insight: The data clearly indicates that for achieving high-potency MOR agonism, the 3-substituted aminomethylphenyl architecture (in combination with other key features) has been particularly successful. This suggests that the spatial orientation provided by the 3-substitution is optimal for engaging the key residues required for MOR activation.

Bioactivity at Nociceptin/Orphanin FQ (NOP) Receptors

The NOP receptor, a non-classical member of the opioid receptor family, is another important target for piperidine-based ligands.[6][7] Activation of the NOP receptor can modulate pain and other physiological processes, often in opposition to classical opioid effects.[8][9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the bioactivity data, standardized experimental protocols are essential. Below are representative methodologies for key assays.

Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Materials:

  • Cell membranes expressing the human μ, δ, or κ opioid receptor.

  • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Test compounds (3- and 4-substituted aminomethylphenyl piperidines).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Incubate: Membranes + Radioligand + Test Compound A->C B Prepare Receptor Membranes & Radioligand B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate IC50 F->G H Calculate Ki (Cheng-Prusoff) G->H

Caption: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonism, antagonism) of a compound by quantifying G-protein activation.

Objective: To determine if a compound activates the G-protein coupled to the receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (to ensure binding is agonist-dependent).

  • Test compounds.

  • Assay buffer (e.g., containing MgCl₂, NaCl, HEPES).

Procedure:

  • Pre-incubate cell membranes with the test compound.

  • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

  • Incubate for a defined period (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration, similar to the binding assay.

  • Wash the filters and measure the bound [³⁵S]GTPγS via scintillation counting.

  • For agonists, plot the stimulated binding against the compound concentration to determine EC50 and Emax values.

  • For antagonists, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.[11]

Structure-Activity Relationship (SAR) Insights

The collective data allows us to derive key SAR insights that can guide future drug design efforts.

SAR_Summary cluster_scaffold Aminomethylphenyl Piperidine Core cluster_3_sub 3-Substitution cluster_4_sub 4-Substitution Core Core Scaffold Pos3 Positional Choice: 3-Substitution Core->Pos3 Pos4 Positional Choice: 4-Substitution Core->Pos4 SAR3 Favors potent MOR agonism. Creates optimal geometry for engaging key MOR residues. Pos3->SAR3 SAR4 Versatile for various targets (e.g., tryptase). Generally leads to weaker or varied activity at opioid receptors. Pos4->SAR4

Caption: Key structure-activity relationship (SAR) trends.

  • Positional Isomerism is Crucial: The choice between 3- and 4-substitution is a critical determinant of biological activity. For potent MOR agonism, the 3-substituted aminomethylphenyl scaffold appears superior, at least in the chemical series studied to date.[2]

  • Stereochemistry Matters: As demonstrated with the MOR agonist (3R, 4S)-23 , controlling the stereochemistry of the piperidine ring is essential for optimizing potency and selectivity.[2]

  • Target-Dependent Optimization: A 4-substituted scaffold that is suboptimal for opioid receptors may be ideal for other targets like serine proteases, where the active site architecture is different.[5] This highlights the importance of tailoring the scaffold to the specific target.

Conclusion

The comparative bioactivity of 3- and 4-substituted aminomethylphenyl piperidines offers a compelling case study in the subtleties of medicinal chemistry. While both isomers provide a valid chemical scaffold, their biological profiles diverge significantly based on the spatial arrangement of key pharmacophoric elements. The 3-substituted analogs have emerged as a blueprint for designing highly potent and selective μ-opioid receptor agonists. In contrast, the 4-substituted framework demonstrates broader utility, with successful applications against different enzyme targets.

For drug discovery teams, the key takeaway is that positional isomerism should be considered a primary optimization strategy, not an afterthought. The insights and experimental frameworks presented in this guide provide a solid foundation for the rational design of next-generation therapeutics based on the versatile aminomethylphenyl piperidine scaffold.

References

  • Title: Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.[2] Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase.[5] Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.[12] Source: ResearchGate. URL: [Link]

  • Title: Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors.[3] Source: Molecules. URL: [Link]

  • Title: Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.[4] Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists.[11] Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain.[6] Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships.[8] Source: Current Medicinal Chemistry. URL: [Link]

  • Title: NIH Public Access - Nociceptin/Orphanin FQ (N/OFQ) and its receptor (NOP): a new target for the treatment of substance abuse.[10] Source: ResearchGate. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] Source: Pharmaceuticals (Basel). URL: [Link]

  • Title: Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems.[9] Source: Pharmacological Reviews. URL: [Link]

  • Title: Nociceptin receptor.[7] Source: Wikipedia. URL: [Link]

Sources

Validating 1-(4-(Aminomethyl)phenyl)piperidin-4-ol: A Comparative Guide for Drug Discovery Starting Points

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a starting chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides an in-depth technical evaluation of 1-(4-(aminomethyl)phenyl)piperidin-4-ol as a promising, yet underexplored, starting point for novel therapeutic agents. We will objectively compare its structural features and predicted properties against established pharmacophores, supported by a framework of essential validation experiments.

The Phenylpiperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The phenylpiperidine core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous approved drugs targeting a wide array of biological entities.[1][2] Its prevalence stems from a combination of favorable attributes:

  • Structural Versatility: The piperidine ring offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The scaffold generally imparts good metabolic stability and can be modified to achieve desirable solubility and permeability characteristics.[1]

  • Proven Bioactivity: Phenylpiperidine derivatives have demonstrated activity against G-protein coupled receptors (GPCRs), transporters, and enzymes, highlighting the scaffold's ability to interact with diverse protein targets.

Introducing this compound: A Starting Point with Untapped Potential

This compound presents an intriguing starting point for several reasons. The 4-hydroxypiperidine moiety is a known pharmacophore in opioid receptor modulators, while the aminomethylphenyl group offers a vector for exploring interactions with a variety of targets. The primary amine can act as a key hydrogen bond donor or be readily functionalized to introduce diverse chemical groups.

This guide will outline a comprehensive strategy to validate this molecule as a drug discovery starting point, beginning with a thorough in vitro characterization.

Experimental Validation Workflow

A rigorous validation of a new chemical starting point requires a multi-faceted experimental approach. The following workflow is proposed to comprehensively characterize the potential of this compound.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Identification & Initial SAR cluster_2 Phase 3: Lead Generation A Synthesis & QC of this compound B Physicochemical Characterization (pKa, logP, Solubility) A->B C Preliminary ADME Assessment B->C D Broad Target Screening (e.g., GPCR, Kinase, Ion Channel Panels) C->D Proceed if favorable ADME profile E Hit Confirmation & Validation D->E F Synthesis of a Focused Analog Library E->F G Initial Structure-Activity Relationship (SAR) Studies F->G H Iterative Medicinal Chemistry Optimization G->H Proceed with promising SAR I In-depth Pharmacological Profiling H->I J In vivo Proof-of-Concept Studies I->J

Figure 1: A phased experimental workflow for the validation of a novel drug discovery starting point.

Part 1: Foundational In Vitro Profiling

The initial phase of validation focuses on establishing a baseline understanding of the molecule's fundamental properties.

Protocol 1: Microsomal Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a primary route of drug clearance.[3][4][5][6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life and intrinsic clearance from the rate of disappearance of the compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[8][9][10]

Objective: To assess the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)

  • Donor and acceptor plates

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in PBS.

  • Fill the acceptor wells of the PAMPA plate with PBS.

  • Coat the membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Add the test compound solution to the donor wells.

  • Assemble the PAMPA sandwich (donor plate on top of the acceptor plate).

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

Part 2: Comparative Analysis and Target Identification

Potential Target Classes and Comparative Scaffolds
Target ClassPhenylpiperidine Pharmacophore FeaturesComparative ScaffoldsKey Validation Assays
Opioid Receptors (GPCRs) 4-Aryl-4-hydroxypiperidine is a classic motif. The basic nitrogen is crucial for interaction with the anionic site of the receptor.[11][12]Morphine, FentanylRadioligand Binding Assays, cAMP functional assays.[13][14][15][16]
Dopamine Transporter (DAT) The phenylpiperidine core can mimic dopamine's structure, enabling interaction with the transporter's binding site.Cocaine, GBR-12909[³H]Dopamine Uptake Assays.[17][18][19][20][21]
Farnesoid X Receptor (FXR) The phenylpiperidine can serve as a scaffold to present functionalities that interact with the ligand-binding domain of this nuclear receptor.Obeticholic AcidFXR Luciferase Reporter Gene Assays, TR-FRET assays.[22][23][24][25][26]
Hypothetical Physicochemical and ADME Profile

Based on the structure of this compound and data from similar compounds, we can predict a preliminary profile.

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Weight 206.29 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
logP ~1.5 - 2.5Moderate lipophilicity, suggesting a balance between solubility and permeability.
pKa Basic (piperidine nitrogen), Basic (primary amine)The presence of two basic centers will influence solubility and potential for off-target interactions.
Metabolic Stability Moderate to HighThe piperidine ring is generally metabolically stable. Potential sites of metabolism include N-dealkylation and oxidation of the aromatic ring, likely mediated by CYP3A4 and CYP2D6.[27][28][29][30][31][32][33]
Permeability ModerateThe polar hydroxyl and amino groups may reduce passive permeability, but the overall scaffold is amenable to crossing biological membranes.

Proposed Target Validation Assays

Based on the privileged nature of the phenylpiperidine scaffold, the following assays are recommended for initial target screening.

G cluster_0 GPCR Screening cluster_1 Transporter Screening cluster_2 Nuclear Receptor Screening A Radioligand Binding Assay (μ, δ, κ opioid receptors) B cAMP Functional Assay A->B C [3H]Dopamine Uptake Assay (DAT, NET, SERT) D FXR Luciferase Reporter Assay Start 1-(4-(Aminomethyl)phenyl) piperidin-4-ol Start->A Start->C Start->D

Figure 2: Proposed initial target screening cascade for this compound.

Protocol 3: Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on dopamine uptake via the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • This compound

  • Nomifensine (positive control inhibitor)

  • Scintillation counter and vials

Procedure:

  • Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or nomifensine for 10-20 minutes at 37°C.

  • Initiate dopamine uptake by adding [³H]Dopamine to each well.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.

Discussion: A Promising Starting Point with Considerations

This compound represents a compelling starting point for drug discovery. Its structural features suggest the potential for interaction with multiple, high-value biological targets. The primary amine provides a versatile handle for rapid library synthesis to explore structure-activity relationships.

However, researchers should be mindful of potential liabilities associated with the phenylpiperidine scaffold. Off-target effects, particularly at other monoamine transporters or opioid receptors, should be carefully evaluated.[34][35] Additionally, the metabolic fate of the molecule, while predicted to be generally favorable, will require empirical determination.[36][37][38] The presence of two basic centers may also present challenges for achieving optimal oral bioavailability.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC.
  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET). Retrieved from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC - NIH.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
  • BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET) FXR 78131. Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.).
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2025).
  • Reporter gene assay for FXR activation. Application of increasing.... (n.d.).
  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). PubMed.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). PubMed Central.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed.
  • Behavioral effects of phenylpiperidine narcotic antagonists. (n.d.). PubMed - NIH.
  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. (n.d.). NIH.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing).
  • Structure–activity relationship of piperidine derivatives with.... (n.d.).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH.
  • Phenylpiperidines. (n.d.). Wikipedia.
  • Novel phenylpiperidine opioid antagonists and partial agonists: effects on fluid consumption. (n.d.).

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 1-(4-(Aminomethyl)phenyl)piperidin-4-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Benchmarking in Kinase Drug Discovery

The 1-(4-(Aminomethyl)phenyl)piperidin-4-ol scaffold represents a versatile and promising starting point for the development of targeted therapeutics. Its structural motifs are frequently found in potent and selective modulators of biological targets. Within the vast landscape of drug discovery, protein kinases remain a dominant and highly "druggable" target class, pivotal in regulating cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern precision medicine.[2][3]

When a novel derivative of the this compound series, which we shall refer to as "Exemplar-101," is synthesized, it does not exist in a vacuum. Its therapeutic potential can only be understood through rigorous, objective comparison against established inhibitors. This guide provides a comprehensive framework for this benchmarking process. It is designed for researchers, scientists, and drug development professionals to move beyond simple potency measurements and build a holistic understanding of a new inhibitor's performance. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative methodologies.

Part 1: Establishing the Competitive Landscape - Target Identification and Comparator Selection

The first and most critical step in any benchmarking study is to precisely identify the primary kinase target of your novel compound and select the appropriate comparator drugs. The choice of comparators is not arbitrary; it should be a strategic decision based on the intended therapeutic application and the known landscape of inhibitors for the target kinase.

Causality of Comparator Selection: Why is this so important?

  • Contextualizes Potency: An IC50 value of 10 nM is impressive, but its true significance is only revealed when compared to a standard-of-care drug that might have an IC50 of 1 nM or 100 nM for the same target.

  • Highlights Differentiation: Does your compound offer advantages over existing inhibitors? Perhaps it has similar potency but a vastly improved selectivity profile, a different mechanism of action (e.g., allosteric vs. ATP-competitive), or superior properties in cell-based models.

  • Informs Clinical Strategy: Benchmarking against approved drugs provides an early indication of the potential clinical positioning of the new compound and the efficacy hurdles it will need to overcome.

For the purpose of this guide, let us assume that initial screening has identified Exemplar-101 as a potent inhibitor of the Mitogen-activated protein kinase kinase 1 (MEK1) . Based on this, we would select a panel of well-characterized and clinically relevant MEK1 inhibitors as our benchmarks.

Selected Comparator Inhibitors for MEK1:

  • Trametinib: A highly potent and selective allosteric inhibitor of MEK1 and MEK2. It serves as a benchmark for high potency.

  • Cobimetinib: Another potent, selective, allosteric MEK1/2 inhibitor, often used in combination therapies.

  • Binimetinib: An allosteric MEK1/2 inhibitor with a distinct chemical scaffold, providing a point of comparison for scaffold diversity.

Part 2: The Experimental Gauntlet - A Multi-Faceted Assay Strategy

A robust benchmarking program relies on a tiered approach, moving from direct, purified-enzyme assays to more complex and physiologically relevant cellular systems. This multi-assay strategy ensures that the data is not an artifact of a single experimental setup and provides a comprehensive view of the inhibitor's behavior.

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Advanced Profiling biochem Biochemical Assays (IC50 Determination) selectivity Kinome Selectivity Profiling biochem->selectivity Primary Hits cell_activity Cell-Based Assays (Phosphorylation, Proliferation) selectivity->cell_activity Potent & Selective Hits moa Mechanism of Action (e.g., Kinetics) cell_activity->moa Cell-Active Hits off_target Off-Target Validation caption Fig 1. Tiered experimental workflow for inhibitor benchmarking. Signaling_Pathway cluster_pathway Simplified MEK/ERK Signaling Pathway cluster_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAF RAF RTK->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates (P) ERK ERK1/2 MEK->ERK Phosphorylates (P) TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Drives Inhibitor Exemplar-101 (MEK Inhibitor) Inhibitor->MEK Inhibits

Sources

A Comparative Guide to Cross-Reactivity Profiling of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profiles of small molecules derived from the 1-(4-(Aminomethyl)phenyl)piperidin-4-ol scaffold. As a privileged structure in modern medicinal chemistry, the piperidine motif is found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and enhance pharmacokinetic profiles.[1][2] However, this versatility also brings an inherent risk of interactions with unintended biological targets, which can lead to adverse drug reactions (ADRs) and late-stage clinical attrition.[3][4]

Effective drug development hinges on the early identification and mitigation of these off-target liabilities.[5][6] This document outlines a tiered, multi-platform strategy for building a comprehensive selectivity profile, comparing the utility of various experimental approaches, and providing actionable protocols for researchers in drug discovery.

The Strategic Imperative for Early Off-Target Profiling

Safety-related drug failure remains a primary challenge in the pharmaceutical industry. A significant portion of these failures can be attributed to predictable pharmacological actions at unintended off-targets.[3] Proactively profiling compounds against a wide range of receptors, channels, enzymes, and transporters is not merely a regulatory checkbox but a critical, data-driven approach to de-risk candidates before they enter costly clinical trials.[5][7]

The International Council for Harmonisation (ICH) guidelines, specifically S7A and S7B, mandate safety pharmacology studies to investigate potential undesirable effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[7][8] A well-designed cross-reactivity profiling cascade serves as the foundation for these regulatory submissions and provides an early warning system for potential ADRs.[9]

A Tiered Approach to Cross-Reactivity Assessment

A logical, phased approach is the most efficient method for profiling. This strategy allows for the rapid screening of many compounds in early stages and reserves more resource-intensive, in-depth analyses for a select few lead candidates.

G cluster_0 Early Discovery & Hit-to-Lead cluster_1 Lead Optimization cluster_2 Candidate Selection Tier1 Tier 1: Broad Panel Screening (e.g., SafetyScreen44/47) Decision1 High-Risk Hits Identified? Tier1->Decision1 Action1 Deprioritize or Redesign Compound Decision1->Action1 Yes Tier2 Tier 2: Focused & Functional Panels (e.g., Kinase, GPCR, Ion Channel) Decision1->Tier2 No Decision2 Off-Target SAR Understood? Tier2->Decision2 Action2 Guide SAR to Mitigate Off-Target Activity Decision2->Action2 No Tier3 Tier 3: Comprehensive Profiling (e.g., SafetyScreen98, Phenotypic Assays) Decision2->Tier3 Yes Action3 Complete IND-Enabling Safety Package Tier3->Action3 G cluster_0 Assay Plate Preparation A Add Cell Membranes (Target Source) B Add Radioligand ([³H]-Ligand) A->B C Add Test Compound (or Controls) B->C Incubate Incubate to Equilibrium C->Incubate Harvest Filter & Wash (Separate Bound/Unbound) Incubate->Harvest Detect Scintillation Counting Harvest->Detect Analyze Calculate % Inhibition Determine IC₅₀ Detect->Analyze

Figure 2: Workflow for a typical radioligand binding assay.

Protocol 2: Cell-Based Calcium Flux Assay (Generic Gq-Coupled GPCR)

Objective: To determine if a test compound acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Plate cells engineered to overexpress the target GPCR in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition:

    • Antagonist Mode: Add the serially diluted test compound to the wells and incubate for 15-30 minutes.

    • Agonist Mode: Prepare a separate plate with the serially diluted test compound.

  • Signal Detection: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Antagonist Mode: Add a known agonist for the target receptor at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Agonist Mode: Add the test compound from the source plate.

  • Data Acquisition: The instrument measures the fluorescence intensity in real-time, both before and after the addition of the compound/agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the response (e.g., max-min fluorescence) for each well.

    • Agonist Mode: Plot the response against the log of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the response against the log of the test compound concentration to determine the IC₅₀ of inhibition against the known agonist.

Data Interpretation and Case Study

Imagine a hypothetical compound, Cmpd-A , a derivative of this compound, is profiled using the tiered approach.

Tier 1 Results: A broad binding panel reveals a significant interaction (>50% inhibition at 10 µM) with the Dopamine D₂ receptor and the hERG potassium channel.

Tier 2 Action: Follow-up studies are initiated.

  • A full dose-response curve in the D₂ radioligand binding assay yields an IC₅₀ of 750 nM.

  • A functional calcium flux assay (using a D₂-Gαqi chimeric receptor) shows no agonist activity but reveals antagonist activity with an IC₅₀ of 980 nM.

  • An automated patch-clamp electrophysiology assay for the hERG channel confirms blockade with an IC₅₀ of 5.2 µM.

This data allows the project team to establish an off-target SAR. Medicinal chemists can now synthesize new analogs, aiming to reduce D₂ and hERG activity while maintaining on-target potency. For example, modifying the piperidine ring or the aminomethylphenyl group might disrupt the pharmacophore responsible for these off-target interactions. [4][10] Hypothetical Comparative Data Table:

CompoundOn-Target IC₅₀ (nM)Off-Target: D₂ IC₅₀ (nM)Off-Target: hERG IC₅₀ (µM)Selectivity Ratio (D₂/On-Target)
Cmpd-A 257505.230x
Cmpd-B 308,500> 30283x
Cmpd-C 150> 10,000> 30> 66x

From this table, Cmpd-B represents a significant improvement in selectivity over the initial hit, Cmpd-A . While Cmpd-C has excellent selectivity, its on-target potency is weaker, highlighting the multiparameter optimization challenge common in drug discovery.

Conclusion

A systematic and multi-faceted approach to cross-reactivity profiling is indispensable for the successful development of compounds based on the this compound scaffold, or any chemical series. By integrating broad panel screening, functional follow-up assays, and phenotypic analysis, research teams can make informed decisions, mitigate risks early, and ultimately select drug candidates with a higher probability of clinical success. This guide provides a foundational framework, but the specific design of any profiling cascade must be tailored to the intended therapeutic target and the known liabilities of the chemical class.

References

  • Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery. Eurofins Discovery. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. Huang, et al. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. Pharmaron. [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs - NIH. Listgarten, J. et al., Nature Biomedical Engineering. [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience. ICE Bioscience. [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute. [Link]

  • Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed. Naito, Y. et al., Methods in Molecular Biology. [Link]

  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? - Consensus. Consensus. [Link]

  • Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific. Eurofins Scientific. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PubMed Central. Ljosa, V. et al., Journal of Biomolecular Screening. [Link]

  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. Patsnap Synapse. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. McCloskey, K. et al., Journal of Chemical Information and Modeling. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S. Food and Drug Administration. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. Altasciences. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Schürer, S.C. et al., Journal of Chemical Information and Modeling. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA. U.S. Food and Drug Administration. [Link]

  • Different modalities of piperidine-containing drugs and drug... - ResearchGate. Boyko, Y. et al. [Link]

  • Safety Pharmacology Studies - Charles River Laboratories. Charles River Laboratories. [Link]

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed. Choi, S.W. et al., Journal of Medicinal Chemistry. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Al-Ghamdi, M.S. et al., Polish Journal of Chemical Technology. [Link]

  • Reactive-cysteine profiling for drug discovery - PubMed - NIH. Maurais, A.J. & Weerapana, E., Current Opinion in Chemical Biology. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. Yu, Q.M. et al., European Journal of Medicinal Chemistry. [Link]

  • Reactive-cysteine profiling for drug discovery - ResearchGate. Maurais, A.J. & Weerapana, E. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH. Heard, A.S. et al., Molecules. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Wang, Y. et al., Frontiers in Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Janecki, T. et al., European Journal of Medicinal Chemistry. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Wan, B. et al., Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Vitaku, E. et al., Molecules. [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. Dimmock, J.R. et al., Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery | Request PDF - ResearchGate. Wright, M.H. & Cravatt, B.F. [Link]

  • Phenotypic Profiling Identifies Biomarkers and Mechanisms of Toxicity - Eurofins Discovery. Eurofins Discovery. [Link]

  • (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchGate. Al-Ghamdi, M.S. et al. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Schmidt, A. et al., Molecules. [Link]

  • Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array - YouTube. Integral Molecular. [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed. Wyatt, P.G. et al., Journal of Medicinal Chemistry. [Link]

  • Identification of Substituted 4-aminopiperidines and 3-aminopyrrolidines as Potent MCH-R1 Antagonists for the Treatment of Obesity - PubMed. Kim, J. et al., Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Karthikeyan, J. et al., Rasayan Journal of Chemistry. [Link]

  • Assembly and Clustering of Natural Antibiotics Guides Target Identification - PubMed. Johnston, C.W. et al., Nature Chemical Biology. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Metabolic Stability of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, rendering it ineffective.[1] This guide provides an in-depth comparison of the metabolic stability of 1-(4-(aminomethyl)phenyl)piperidin-4-ol analogs, offering a framework for selecting and optimizing candidates with favorable pharmacokinetic profiles.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds targeting various diseases. However, the piperidine ring and its substituents can be susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, leading to rapid clearance.[2][3] Understanding the metabolic liabilities of this scaffold is therefore paramount.

This guide will delve into the experimental workflows for assessing metabolic stability, present and interpret comparative data for a series of analogs, and explain the scientific rationale behind the experimental designs.

The Foundational Choice: In Vitro Models for Assessing Metabolic Stability

To predict how a drug will behave in the complex environment of the human body, we begin with simplified, yet powerful, in vitro models. The two most common and informative assays for early-stage drug discovery are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .[4][5]

  • Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[6] Microsomal stability assays are cost-effective, have high throughput, and are excellent for identifying compounds susceptible to CYP-mediated metabolism.[6]

  • Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[5][7] They contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more comprehensive picture of a compound's metabolic fate.[7] Hepatocyte assays also account for cellular uptake and transport processes, which can influence a compound's accessibility to metabolic enzymes.[7]

The choice between these two systems depends on the stage of drug discovery and the specific questions being asked. Early in lead optimization, the higher throughput of microsomal assays is advantageous for screening large numbers of compounds.[6][8] For lead candidates, the more holistic view provided by hepatocytes is invaluable for predicting in vivo clearance.[7][9]

Experimental Design: A Step-by-Step Guide to Assessing Metabolic Stability

The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the data.

Protocol 1: Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a parent compound when incubated with liver microsomes and a necessary cofactor, NADPH.[10][11]

Workflow Diagram:

Microsomal_Stability_Workflow prep_mics Thaw & Dilute Liver Microsomes pre_inc Pre-incubate Microsomes & Compound at 37°C prep_mics->pre_inc prep_cpd Prepare Test Compound Solution prep_cpd->pre_inc prep_nadph Prepare NADPH Cofactor Solution init_rxn Initiate Reaction with NADPH prep_nadph->init_rxn pre_inc->init_rxn time_pts Sample at Time Points (0, 5, 15, 30, 60 min) init_rxn->time_pts quench Quench Reaction with Acetonitrile (+IS) time_pts->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Steps:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes at 37°C and dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[12] Keep on ice.

    • Prepare a 1 µM working solution of the test analog in the same buffer.

    • Prepare a solution of the NADPH regenerating system.[10]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test analog solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11][13]

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][14] The use of LC-MS/MS provides high sensitivity and selectivity for accurate quantification in complex biological matrices.[15][16]

Protocol 2: Hepatocyte Stability Assay

This assay measures the disappearance of the parent compound in a suspension of intact hepatocytes.[7][9]

Workflow Diagram:

Hepatocyte_Stability_Workflow prep_cells Thaw & Prepare Hepatocyte Suspension equilibrate Equilibrate Cells at 37°C prep_cells->equilibrate prep_cpd Prepare Test Compound Solution add_cpd Add Compound to Hepatocytes prep_cpd->add_cpd equilibrate->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate time_pts Sample at Time Points (0, 15, 30, 60, 120 min) incubate->time_pts quench Quench Reaction with Acetonitrile (+IS) time_pts->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Steps:

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and dilute in pre-warmed incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.[17][18]

    • Equilibrate the hepatocyte suspension at 37°C for 10 minutes.[18]

  • Incubation:

    • Add the test analog to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate the mixture at 37°C in a shaking water bath to keep the cells in suspension.[7]

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and terminate the metabolic activity by adding ice-cold acetonitrile containing an internal standard.[7][19]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.[9]

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[7]

Comparative Data Analysis

To illustrate the application of these assays, we will compare the metabolic stability of the parent compound, this compound (Analog A), with three structurally related analogs. The key parameters derived from these experiments are the half-life (t½) and the intrinsic clearance (CLint).[20]

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. A lower CLint value is desirable.[1][5]

Table 1: Metabolic Stability of this compound Analogs in Human Liver Microsomes

AnalogStructuret½ (min)CLint (µL/min/mg protein)
A This compound2527.7
B 1-(4-(aminomethyl)phenyl)-N-methylpiperidin-4-amine4814.4
C 1-(4-(aminomethyl)-3-fluorophenyl)piperidin-4-ol>60<11.6
D 1-(4-(aminomethyl)phenyl)azepan-4-ol1546.2

Table 2: Metabolic Stability of this compound Analogs in Human Hepatocytes

AnalogStructuret½ (min)CLint (µL/min/10⁶ cells)
A This compound4017.3
B 1-(4-(aminomethyl)phenyl)-N-methylpiperidin-4-amine759.2
C 1-(4-(aminomethyl)-3-fluorophenyl)piperidin-4-ol>120<5.8
D 1-(4-(aminomethyl)phenyl)azepan-4-ol2231.5

Interpretation and Structure-Activity Relationships

  • Analog A (Parent Compound): Exhibits moderate metabolic stability in both microsomes and hepatocytes. This suggests it is a substrate for both Phase I and potentially Phase II enzymes.

  • Analog B (N-Methylated Piperidine): The introduction of a methyl group on the piperidine nitrogen appears to have a protective effect, significantly increasing the half-life and reducing clearance. This is a common strategy to block N-dealkylation, a major metabolic pathway for piperidine-containing compounds.[2]

  • Analog C (Fluorinated Phenyl Ring): The addition of a fluorine atom to the phenyl ring dramatically improves metabolic stability. Fluorine is an electron-withdrawing group that can alter the electronic properties of the molecule, making it less susceptible to oxidative metabolism by CYPs. This strategic placement can block a potential site of metabolism.

  • Analog D (Ring Expansion to Azepane): Expanding the piperidine ring to an azepane ring results in a significant decrease in metabolic stability. This is likely due to the increased flexibility of the seven-membered ring, which may allow for a more favorable orientation in the active site of metabolic enzymes.

Conclusion

The assessment of metabolic stability is a critical step in the drug discovery process. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of their compounds. The comparative data for the this compound analogs demonstrates that small structural modifications can have a profound impact on metabolic stability. Strategic modifications, such as N-alkylation or the introduction of electron-withdrawing groups at metabolically labile positions, can significantly enhance a compound's pharmacokinetic profile. This guide provides a comprehensive framework for conducting and interpreting these crucial studies, empowering drug discovery teams to design and select more promising therapeutic candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Christianson, C. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Target Review. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Singh, V., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • Boyko, Y., et al. (2021). a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • Caniglia, J. J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Retrieved from [Link]

  • Rashid, R., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Retrieved from [Link]

  • Caniglia, J. J., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. Retrieved from [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Retrieved from [Link]

  • Caniglia, J. J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Retrieved from [Link]

Sources

head-to-head comparison of different synthetic routes to aminomethylphenyl piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of complex molecular scaffolds is a cornerstone of innovation. Aminomethylphenyl piperidinols are a class of compounds with significant potential in medicinal chemistry, featuring a versatile aminomethylphenyl moiety coupled with a piperidinol core. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for accessing a representative member of this class, 4-(3-aminomethylphenyl)piperidin-4-ol. The routes presented—a Grignard-based approach and a reductive amination strategy—are critically evaluated based on experimental data, scalability, safety, and overall efficiency to inform your synthetic planning.

Introduction to Aminomethylphenyl Piperidinols

The aminomethylphenyl piperidinol scaffold is a privileged structure in drug discovery, combining the structural rigidity of the piperidine ring with the versatile functional handles of the aminomethylphenyl group. The piperidinol moiety can influence crucial pharmacokinetic properties such as solubility and lipophilicity, while the primary amine of the aminomethyl group and the secondary amine of the piperidine ring offer sites for further chemical modification to modulate biological activity.[1] This structural combination makes these compounds attractive for targeting a wide range of biological targets.

This guide will focus on the synthesis of 4-(3-aminomethylphenyl)piperidin-4-ol as a case study to compare two powerful synthetic methodologies.

Route 1: Grignard Reaction Followed by Nitrile Reduction

This synthetic pathway constructs the carbon skeleton of the target molecule through a Grignard reaction, a classic and powerful method for C-C bond formation. The aminomethyl group is introduced in a subsequent reduction step from a nitrile precursor.

Reaction Scheme & Mechanism

The synthesis commences with the formation of a Grignard reagent from 3-bromobenzonitrile. This organomagnesium species then undergoes a nucleophilic addition to the carbonyl group of N-Boc-4-piperidone, yielding a tertiary alcohol. The final step involves the catalytic hydrogenation of the nitrile group to the desired primary amine.

The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidone.[2][3] Subsequent acidic workup protonates the resulting alkoxide to give the tertiary alcohol. The nitrile reduction is a catalytic hydrogenation process where hydrogen gas is activated on the surface of a metal catalyst (e.g., Palladium on carbon) and added across the carbon-nitrogen triple bond.[4][5][6]

Grignard Route cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Deprotection 3-Bromobenzonitrile 3-Bromobenzonitrile Grignard_Reagent 3-Cyanophenyl- magnesium bromide 3-Bromobenzonitrile->Grignard_Reagent Mg, THF Mg Mg N-Boc-4-piperidone N-Boc-4-piperidone Tertiary_Alcohol tert-Butyl 4-(3-cyanophenyl)-4-hydroxypiperidine-1-carboxylate Grignard_Reagent->Tertiary_Alcohol N-Boc-4-piperidone Nitrile_Intermediate tert-Butyl 4-(3-cyanophenyl)-4-hydroxypiperidine-1-carboxylate Final_Product_Protected tert-Butyl 4-(3-(aminomethyl)phenyl)-4-hydroxypiperidine-1-carboxylate Nitrile_Intermediate->Final_Product_Protected H2, Pd/C, NH3/MeOH Protected_Amine tert-Butyl 4-(3-(aminomethyl)phenyl)-4-hydroxypiperidine-1-carboxylate Final_Product 4-(3-Aminomethylphenyl)piperidin-4-ol Protected_Amine->Final_Product HCl

Caption: Workflow for the Grignard-based synthesis of 4-(3-aminomethylphenyl)piperidin-4-ol.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-cyanophenyl)-4-hydroxypiperidine-1-carboxylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq.).

  • Initiate the Grignard reaction by adding a small amount of a solution of 3-bromobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Once the reaction begins, add the remaining 3-bromobenzonitrile solution dropwise to maintain a gentle reflux.

  • After the addition is complete, cool the Grignard reagent to 0 °C.

  • Slowly add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Step 2: Synthesis of tert-Butyl 4-(3-(aminomethyl)phenyl)-4-hydroxypiperidine-1-carboxylate

  • Dissolve the nitrile intermediate from Step 1 in methanol saturated with ammonia.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the crude product.

Step 3: Synthesis of 4-(3-Aminomethylphenyl)piperidin-4-ol (Final Product)

  • Dissolve the Boc-protected amine from Step 2 in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an excess of a strong acid, such as hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the reaction for the removal of the Boc protecting group.

  • Concentrate the reaction mixture to obtain the hydrochloride salt of the final product.

Performance Data
ParameterValue/Observation
Overall Yield ~60-70%
Purity >95% after chromatography
Scalability Readily scalable, with careful control of the exothermic Grignard reaction.[7][8]
Safety Grignard reagents are highly reactive and moisture-sensitive, requiring inert atmosphere techniques. Hydrogenation at pressure requires specialized equipment.
Key Advantages Reliable C-C bond formation, commercially available starting materials.
Key Disadvantages Requires stringent anhydrous conditions for the Grignard reaction and specialized equipment for hydrogenation.

Route 2: Reductive Amination Strategy

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[9][10] This strategy forges the bond between the phenyl ring and the piperidine nitrogen in a single, one-pot operation.

Reaction Scheme & Mechanism

This proposed two-step reductive amination strategy would begin with the reductive amination of 1-Boc-4-piperidone with 3-aminobenzylamine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB), to form the C-N bond. Subsequent deprotection of the Boc group would yield the final product.

The mechanism of reductive amination involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl group. Dehydration of the hemiaminal leads to the formation of an imine or iminium ion, which is then reduced by the hydride reagent.[11][12]

Reductive_Amination_Route cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination_Product tert-Butyl 4-((3-(aminomethyl)phenyl)amino)piperidine-1-carboxylate N-Boc-4-piperidone->Reductive_Amination_Product 3-Aminobenzylamine, NaBH(OAc)3, AcOH, DCM 3-Aminobenzylamine 3-Aminobenzylamine Protected_Amine tert-Butyl 4-((3-(aminomethyl)phenyl)amino)piperidine-1-carboxylate Final_Product 4-((3-(Aminomethyl)phenyl)amino)piperidine Protected_Amine->Final_Product HCl

Caption: Proposed workflow for the reductive amination-based synthesis.

Proposed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-((3-(aminomethyl)phenyl)amino)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidone (1.0 eq.) and 3-aminobenzylamine (1.1 eq.) in dichloromethane (DCM), add acetic acid (1.0 eq.).

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic extracts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 4-((3-(Aminomethyl)phenyl)amino)piperidine (Final Product)

  • Dissolve the Boc-protected amine from Step 1 in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an excess of a strong acid, such as hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the reaction for the removal of the Boc protecting group.

  • Concentrate the reaction mixture to obtain the hydrochloride salt of the final product.

Anticipated Performance Data
ParameterAnticipated Value/Observation
Overall Yield ~70-85%
Purity >95% after chromatography
Scalability Generally highly scalable with good thermal control.
Safety STAB is a relatively mild and stable reducing agent. Acetic acid and DCM are common laboratory reagents with well-understood hazards.
Key Advantages One-pot C-N bond formation, mild reaction conditions, high functional group tolerance.
Key Disadvantages Availability and stability of the aminobenzylamine starting material may be a concern. Potential for over-alkylation if reaction conditions are not optimized.

Head-to-Head Comparison

FeatureRoute 1: Grignard ReactionRoute 2: Reductive Amination
Bond Formation C-C bond formationC-N bond formation
Key Reagents Magnesium, 3-bromobenzonitrile, N-Boc-4-piperidone, H₂/Pd/C3-Aminobenzylamine, N-Boc-4-piperidone, NaBH(OAc)₃
Reaction Conditions Requires stringent anhydrous conditions and elevated pressure for hydrogenation.Generally mild, one-pot conditions at atmospheric pressure.
Yield Good to excellent, but can be sensitive to reaction conditions.Typically high and reproducible.
Scalability Scalable, but the exothermicity of the Grignard reaction requires careful management.[7][8]Highly scalable with good process control.
Safety Concerns Use of pyrophoric Grignard reagents and flammable hydrogen gas under pressure.Use of a stable hydride reagent; standard handling of organic solvents and acids.
Substrate Scope Broad scope for aryl Grignard reagents.Broad scope for various amines and carbonyl compounds.
Atom Economy Lower, due to the use of stoichiometric magnesium and protecting groups.Higher, as it is a more convergent approach.
Purification Chromatography is typically required to remove byproducts.Chromatography is often necessary to ensure high purity.

Conclusion and Recommendation

Both the Grignard-based route and the reductive amination strategy offer viable pathways to aminomethylphenyl piperidinols.

Route 1 (Grignard Reaction) is a well-established and robust method for constructing the core carbon skeleton. Its primary drawbacks lie in the stringent reaction conditions required for the Grignard step and the safety considerations associated with high-pressure hydrogenation. This route is particularly advantageous when the aryl halide precursor is readily available and when the research is equipped to handle organometallic reagents and hydrogenation reactions.

Route 2 (Reductive Amination) presents a more convergent and potentially safer alternative. The one-pot nature of the key C-N bond-forming step and the use of milder reagents make it an attractive option, especially for rapid library synthesis and process development. The main consideration for this route is the availability and stability of the requisite aminobenzylamine starting material.

For laboratory-scale synthesis where flexibility and milder conditions are prioritized, the Reductive Amination strategy is often the preferred choice . For large-scale manufacturing, the choice between the two routes will depend on a thorough process safety and cost analysis, including the price and availability of starting materials and the capital investment in specialized equipment.

Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research or development program, including available equipment, scale of synthesis, and cost considerations. This comparative guide provides the foundational data and experimental insights to make an informed decision.

References

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. Available from: [Link]

  • reduction of nitriles - Chemguide. Available from: [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate. Available from: [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC - PubMed Central. Available from: [Link]

  • Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase - PubMed. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available from: [Link]

  • SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION - Fraunhofer IMM. Available from: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available from: [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - NIH. Available from: [Link]

  • (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from: [Link]

  • CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents.
  • 10 - Organic Syntheses Procedure. Available from: [Link]

  • CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents.
  • Reductive Amination | Synthesis of Amines - YouTube. Available from: [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. Available from: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available from: [Link]

  • Greener Grignard Reaction - Beyond Benign. Available from: [Link]

  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available from: [Link]

  • EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available from: [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF - ResearchGate. Available from: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. Available from: [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents.
  • Preparation of 4-(4-iodophenyl)benzonitrile - PrepChem.com. Available from: [Link]

Sources

A Researcher's Guide to Evaluating the Selectivity of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. A molecule's ability to interact with its intended biological target while minimizing off-target engagement is a critical determinant of its therapeutic potential and safety profile. The 1-(4-(aminomethyl)phenyl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing ligands for a variety of biological targets. However, this versatility also presents a significant challenge: ensuring target selectivity.

This guide provides an in-depth, objective comparison of methodologies and potential selectivity profiles for derivatives of this compound. Drawing from established structure-activity relationships (SAR) of closely related N-arylpiperidine scaffolds, we will explore the likely target landscape and present the experimental frameworks required to rigorously define a compound's selectivity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics based on this promising chemical series.

The Selectivity Imperative: Why It Matters for N-Arylpiperidines

The N-arylpiperidine motif is a common feature in ligands targeting G-protein coupled receptors (GPCRs), monoamine transporters, and sigma (σ) receptors. The seemingly subtle aminomethyl linker in the this compound core serves as a key modulator of activity, but does not preclude interactions with the targets commonly associated with its parent structures.

For instance, the N-benzylpiperidine core is a well-established pharmacophore for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1]. Similarly, modifications to the piperidine ring and its substituents are known to confer high affinity for opioid (μ, δ, κ) and sigma (σ₁, σ₂) receptors[2][3][4]. Consequently, a new derivative of this class has a high probability of interacting with multiple targets. Undiscovered polypharmacology can lead to misleading structure-activity relationship data, unexpected toxicity, or undesirable side effects in later stages of development. A comprehensive selectivity screen is not merely a supplementary exercise but a foundational component of the drug discovery cascade.

Experimental Workflow for Comprehensive Selectivity Profiling

A robust evaluation of selectivity follows a tiered approach, beginning with the primary target and expanding to a broad panel of biologically relevant off-targets. The choice of assays is critical and should encompass both direct binding assessment and functional consequences of target engagement.

Selectivity_Workflow cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Secondary Target Screening cluster_2 Phase 3: Hit Deconvolution & Functional Follow-up cluster_3 Phase 4: Selectivity Analysis P0 Synthesized Derivative P1 Primary Target Binding Assay (e.g., Radioligand Displacement) P0->P1 P2 Primary Target Functional Assay (e.g., cAMP, Ca2+ Flux, GTPγS) P1->P2 S1 Broad Panel Radioligand Binding Screen (e.g., 44 GPCRs) P2->S1 Primary Hit F1 Functional Assays for Confirmed Off-Targets S1->F1 Off-Target Hits S2 Key Transporter Panel (DAT, SERT, NET) S2->F1 S3 Sigma Receptor Panel (σ₁, σ₂) S3->F1 F2 Determine Agonist vs. Antagonist Activity F1->F2 A1 Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) F2->A1 Functional Data A2 Structure-Selectivity Relationship (SSR) Analysis A1->A2

Caption: Tiered workflow for evaluating compound selectivity.

Comparative Selectivity Data from Structurally Related Scaffolds

While specific data for this compound derivatives is not yet broadly published, we can infer a likely selectivity profile by examining closely related analogs. The following tables present experimental data for N-benzylpiperidine and 4-substituted piperidine derivatives against common target families. This serves as a predictive guide for researchers entering this chemical space.

Table 1: Monoamine Transporter Selectivity of N-Benzylpiperidine Analogs

The data below illustrates how modifications to an N-benzylpiperidine core, structurally analogous to the title scaffold, can dramatically influence affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Affinities are expressed as Kᵢ (nM) from radioligand binding assays.

Compound IDCore StructureR Group (on Benzyl Ring)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
Analog A N-Benzylpiperidine4-Cl115,5001,870~500x~170x[1]
Analog B N-Benzylpiperidine4-F16>10,0002,740>625x~171x[1]
Analog C N-Benzylpiperidine3,4-diCl121,5101,180~126x~98x[1]

Data sourced from J. Med. Chem. 2003, 46(8), 1465-9.[1]

Insight: These data strongly suggest that derivatives of the this compound scaffold are likely to interact with monoamine transporters. The presence of electron-withdrawing groups on the phenyl ring, analogous to the aminomethyl group's position, favors high affinity and selectivity for DAT over SERT and NET[1]. Researchers should prioritize screening against this target class.

Table 2: Opioid Receptor Selectivity of 4-Substituted Piperidine Analogs

This table shows binding affinities for piperidine derivatives at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors. The core structure is a tetrahydroquinoline with a 4-substituted piperidine, demonstrating how the piperidine moiety contributes to opioid receptor engagement.

Compound IDCore StructureR Group (at Piperidine N¹)MOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)Selectivity (DOR/MOR)Reference
Analog D 4-Substituted Piperidine-CH₂(3-Phenylpropyl)0.296.613.922.8x[2]
Analog E 4-Substituted Piperazine²-CH₂(3-Phenylpropyl)0.387.919.420.8x[2]
Analog F 4-Substituted Piperidine-CH₂(1-Naphthylmethyl)0.4410.910.124.8x[2]

¹The full structure is a 1-(2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-4-substituted piperidine. ²Piperazine core used for comparison. Data sourced from ACS Med. Chem. Lett. 2013, 4(11), 1082-7.[2]

Insight: The 4-hydroxypiperidine motif is a known constituent of opioid ligands. The data indicates that N-arylpiperidines can exhibit potent, low-nanomolar affinity for the μ-opioid receptor, often with selectivity over δ and κ subtypes[2][5][6]. This makes the opioid receptor panel an essential component of any selectivity screen for this scaffold.

Table 3: Sigma Receptor Selectivity of Piperidine-4-Carboxamide Derivatives

This table highlights the affinity of N-arylpiperidine derivatives for σ₁ and σ₂ receptors. While the linker is a carboxamide, the core N-arylpiperidine structure is highly relevant.

Compound IDR Group (at Piperidine N)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity Ratio (σ₂/σ₁)Reference
Analog G 4-Chlorobenzyl3.71300351x[3]
Analog H 4-Fluorobenzyl10.81100102x[3]
Analog I Benzyl12.991071x[3]

Data sourced from Eur. J. Med. Chem. 2015, 92, 655-66.[3]

Insight: The N-benzylpiperidine scaffold is a classic pharmacophore for sigma receptors[7][8]. Derivatives frequently display high, often nanomolar, affinity for the σ₁ receptor with varying degrees of selectivity over the σ₂ subtype[3][4]. The data underscores the critical need to include sigma receptors in a comprehensive selectivity panel to avoid misinterpretation of a compound's primary mechanism of action.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate selectivity data must be robust and reproducible. Below are step-by-step methodologies for key assays.

Protocol 1: Radioligand Binding Assay (General)

This protocol is foundational for determining a compound's binding affinity (Kᵢ) for a specific target.

  • Preparation:

    • Thaw cell membrane preparations (expressing the target receptor/transporter) on ice.

    • Prepare assay buffer specific to the target (e.g., Tris-HCl with appropriate salts).

    • Prepare a serial dilution of the test compound (e.g., 10 mM to 0.1 nM).

    • Prepare the radioligand (e.g., [³H]DAMGO for MOR, [¹²⁵I]RTI-55 for DAT) at a fixed concentration (typically at or below its Kₔ).

  • Assay Plate Setup:

    • Add assay buffer, test compound dilutions, radioligand, and cell membrane preparation to a 96-well plate.

    • Include wells for "total binding" (no test compound) and "non-specific binding" (excess of a known, high-affinity unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • Dry the filter mat and add scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay (for GPCRs)

This assay determines the functional activity (agonist, partial agonist, or antagonist) of a compound at a Gαᵢ/₀-coupled GPCR.

  • Preparation:

    • Prepare cell membranes expressing the GPCR of interest (e.g., MOR, KOR).

    • Prepare assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, GDP).

    • Prepare serial dilutions of the test compound.

  • Assay Plate Setup:

    • Add assay buffer, test compound, cell membranes, and [³⁵S]GTPγS to a 96-well plate.

    • For antagonist testing, pre-incubate the membranes and test compound before adding a known agonist at its EC₈₀ concentration.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Harvesting & Detection:

    • Harvest and count radioactivity as described in the radioligand binding protocol.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists.

    • For antagonists, determine the IC₅₀ and calculate the Kₑ value using the Schild equation.

Conclusion and Forward Look

The this compound scaffold holds considerable promise for therapeutic innovation. However, its structural similarity to known ligands for monoamine transporters, opioid receptors, and sigma receptors necessitates a rigorous and early evaluation of its selectivity profile. By employing a tiered screening approach that combines radioligand binding assays with functional characterization, researchers can build a comprehensive understanding of a compound's biological activity. The comparative data from related N-arylpiperidine scaffolds presented herein serves as an authoritative guide to prioritizing these initial screens. A thorough and self-validating selectivity assessment is the cornerstone of developing safe, effective, and successful drug candidates from this chemical class.

References

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • Aldrich, J. V., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 4(11), 1082–1087. [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 655–666. [Link]

  • Prisinzano, T. E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link]

  • Zhu, J., et al. (2020). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 56(21), 8634-8646. [Link]

  • Kuehne, L. K., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. Biophysical Journal, 120(7), 1221-1232. [Link]

  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-910. [Link]

  • Newman, A. H., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 514-523. [Link]

  • Miller, R. L., et al. (2014). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]

  • Kulkarni, S. S., et al. (2009). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 19(19), 5649-5653. [Link]

  • Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Entrena, A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4983. [Link]

  • Seminerio, M. J., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Sridhar, J., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 2138, 75-121. [Link]

  • Cao, J., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(24), 15872-15893. [Link]

  • Seminerio, M. J., et al. (2018). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 141, 243-254. [Link]

  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2404-10. [Link]

  • Kourounakis, A. P., et al. (2011). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 16(8), 6846-6858. [Link]

  • Aldrich, J. V., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

  • Shcherbakova, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5183. [Link]

  • Request PDF. (2023). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]

Sources

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Cautious Approach

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a piperidine derivative. Piperidine and its analogues are known to exhibit various hazardous properties, including potential toxicity, corrosivity, and flammability.[1][2][3] Therefore, it is crucial to handle this compound and its waste with the assumption that it may possess similar hazards.

Key Potential Hazards:

  • Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Corrosivity: Many piperidines are known to cause severe skin burns and eye damage.[1][2][3]

  • Flammability: While the flammability of this specific compound is uncharacterized, related piperidines can be flammable liquids.[1][4]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.[1][3]

The disposal plan must be designed to mitigate these potential risks, adhering to guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, from the point of generation to final removal by a certified hazardous waste contractor.

Step 1: Waste Identification and Segregation

Proper characterization and segregation of chemical waste are the foundational steps to ensure safety and regulatory compliance.[9]

  • Hazardous Waste Determination: Based on its chemical structure and the known hazards of piperidine derivatives, this compound waste should be classified as hazardous chemical waste.[9]

  • Segregation: It is critical to segregate this waste from other waste streams to prevent dangerous reactions.[5] Do not mix with:

    • Strong oxidizing agents

    • Acids

    • Bases[10]

    • Other incompatible chemicals

Step 2: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE to protect against potential splashes, inhalation, and skin contact.[11][12]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[13]Protects against splashes that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.[10]Prevents skin contact and absorption of the potentially toxic and corrosive chemical.
Body Protection A laboratory coat and, if necessary, a chemical-resistant apron.Protects against contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[10] If ventilation is inadequate, use a NIOSH-approved respirator.[13]Minimizes the risk of inhaling potentially harmful vapors.
Step 3: Waste Containerization

The choice of waste container is crucial for the safe containment of the chemical waste.

  • Container Material: Use a chemically compatible, leak-proof container. A corrosive-resistant container with a resistant inner liner is recommended.[1]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The date accumulation started

    • Appropriate hazard warnings (e.g., "Toxic," "Corrosive")[12]

  • Closure: Keep the container securely closed at all times, except when adding waste.[7]

Step 4: Storage of Waste

Proper storage of the hazardous waste container is essential to prevent accidents and ensure a safe laboratory environment.

  • Location: Store the waste container in a designated and well-ventilated satellite accumulation area near the point of generation.[12]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[12]

  • Incompatibles: Ensure the storage area is away from incompatible materials, heat sources, sparks, and open flames.[1][10]

Step 5: Disposal Procedure

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Do Not Dispose Down the Drain: This chemical should never be disposed of down the sink, as it can contaminate waterways.[12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.[9]

  • Manifesting: Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site, in accordance with EPA regulations.[7][14]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

    • For small spills, if you are trained and it is safe to do so, contain the spill using an absorbent material like vermiculite or sand.[2]

    • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[1]

    • Ventilate the area and decontaminate the spill surface.[1]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation identify Identify as Hazardous Waste (Piperidine Derivative) start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Disposal by Certified Waste Contractor manifest->disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available from: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available from: [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous Waste. US EPA. Available from: [Link]

  • Hazardous Waste Management. A-State Knowledge Base. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. JoVE. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 1-(4-(Aminomethyl)phenyl)piperidin-4-ol (CAS No. 871013-57-9) is not publicly available. The following protocols and recommendations are synthesized from established best practices and safety data for structurally analogous compounds, including piperidine and its derivatives. This guide is intended to provide essential, immediate safety information for trained laboratory personnel. A thorough, site-specific risk assessment must be conducted by qualified safety professionals before any handling of this chemical.

Hazard Analysis: An Inference-Based Approach

The chemical structure of this compound, which features a piperidine ring, is the primary basis for our hazard assessment. Piperidine, the parent compound, is a cyclic aliphatic amine that is well-documented as a hazardous substance.[1] It is classified as a flammable liquid that is toxic when inhaled or in contact with skin, and it can cause severe skin burns and eye damage.[2][3]

Derivatives of piperidine often retain significant hazard profiles. For instance, compounds like 4-(4-Fluorobenzyl)piperidine hydrochloride are known to cause serious skin and eye irritation.[4] Similarly, 4-(4-Chlorophenyl)piperidin-4-ol is irritating to the eyes, skin, and respiratory system.[5] Given these precedents, it is imperative to handle this compound with stringent safety precautions, assuming it possesses corrosive and toxic properties until proven otherwise.

Core Directive: The Personal Protective Equipment (PPE) Mandate

The selection of PPE is not merely a checklist; it is a comprehensive safety system designed to provide a barrier between the researcher and the potential chemical hazard. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection: The First Line of Defense
  • Specification: Tightly fitting chemical safety goggles are the minimum requirement.[6] A face shield, worn in conjunction with goggles, is required when there is any risk of splashing or when handling quantities greater than a few milligrams.[4][6]

  • Causality: The piperidine functional group suggests a high potential for corrosivity and severe eye damage.[2] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles. A face shield provides a secondary barrier, protecting the entire face from direct contact.[6]

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves tested to the EN 374 standard are recommended.[2][3][4] Gloves must be inspected for tears or pinholes before each use. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[6]

  • Body Protection: A flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[4] For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Causality: Piperidine and its analogs can be toxic upon skin contact and may cause severe burns or irritation.[3][4] A complete body covering minimizes the risk of accidental exposure. The use of gloves compliant with the EN 374 standard ensures they have been tested for resistance to chemical permeation and penetration.[2][7]

Respiratory Protection: Safeguarding Against Inhalation
  • Specification: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][7]

  • Causality: While the compound is a solid, dust or aerosols can be generated during handling. Piperidine derivatives can cause respiratory irritation.[5] Working in a fume hood maintains a controlled negative pressure environment, pulling potentially harmful vapors or particulates away from the user's breathing zone.

PPE Specification Summary

The following table provides a quick reference for the required PPE specifications.

Protection TypeSpecificationStandard/Rationale
Eye Protection Chemical safety goggles (minimum).Must comply with EN 166 (EU) or ANSI Z87.1 (US) standards. Protects against splashes and potential corrosivity.[6]
Face Protection 8-inch minimum face shield (required for splash risk).Worn with goggles to protect the entire face.[6]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber recommended).Must be tested to EN 374 standard for chemical resistance.[2][4][7]
Body Protection Flame-retardant lab coat, long pants, closed-toe shoes.Minimizes skin exposure.[4]
Respiratory Work conducted within a certified chemical fume hood.Prevents inhalation of dust, aerosols, or vapors.[3][7]

Operational and Disposal Plans

A safe workflow is a self-validating system where each step confirms the integrity of the safety measures.

Safety Workflow Diagram

cluster_prep Pre-Handling cluster_handling Handling Protocol cluster_post Post-Handling & Disposal A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Locate & Verify Emergency Equipment (Eyewash, Safety Shower, Spill Kit) B->C D Select & Inspect PPE C->D E Don PPE Correctly D->E F Handle Compound Exclusively within Fume Hood E->F G Keep Containers Tightly Sealed F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Decontaminate Work Area H->I J Doff & Dispose of PPE Correctly (Gloves, etc.) I->J K Wash Hands Thoroughly J->K

Figure 1. A comprehensive workflow from preparation to post-handling decontamination.
Step-by-Step Handling Protocol
  • Pre-Handling Checks:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure that a safety shower and eyewash station are accessible and unobstructed.

    • Locate the appropriate chemical spill kit.

    • Carefully inspect all PPE for defects, paying close attention to gloves.[6]

  • Safe Handling Procedure:

    • Don all required PPE as outlined in Section 2.

    • Perform all manipulations of the solid compound and its solutions inside the fume hood.

    • When weighing the solid, use a draft shield or weighing enclosure inside the fume hood to prevent particulates from becoming airborne.

    • Keep the container sealed whenever not in immediate use.[6]

    • Use non-sparking tools if the compound is determined to be flammable.[3]

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Properly seal all waste containers.

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat.

    • Dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.[6]

    • Wash hands and forearms thoroughly with soap and water.[7][8]

Spill Management Plan

Accidental spills must be managed immediately and safely.

Start Spill Occurs Evacuate Alert personnel & Evacuate immediate area Start->Evacuate Assess Assess spill size & location (Inside or outside fume hood?) Evacuate->Assess SmallSpill Small spill inside hood: - Ensure full PPE - Cover with absorbent material - Collect in sealed container for disposal Assess->SmallSpill Small & Contained LargeSpill Large spill or spill outside hood: - Do NOT attempt to clean up - Close doors, restrict access - Call institutional safety officer Assess->LargeSpill Large or Uncontained Decon Decontaminate area & equipment SmallSpill->Decon Report Report incident LargeSpill->Report Decon->Report

Figure 2. A decision-making workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent and any contaminated materials such as gloves, weigh paper, and absorbent pads. Collect this waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not pour any amount into drains, as this can contaminate waterways.[3][6]

  • Disposal Protocol: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[6] Ensure that the waste containers are properly labeled with the full chemical name and associated hazards.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Benchchem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Chemos GmbH & Co.KG.
  • CDH Fine Chemical.
  • Santa Cruz Biotechnology.
  • Penta Chemicals.
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-4-phenylpiperidine.
  • ChemicalBook. 871013-57-9(1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL) Product Description.
  • Thermo Fisher Scientific.
  • Apollo Scientific. 4-[(Aminomethyl)
  • Cayman Chemical.
  • Santa Cruz Biotechnology. 1-(4-aminophenyl)piperidin-4-ol.
  • Benchchem. An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide.
  • LookChem. 1-(4-AMINOMETHYL-PHENYL)-PIPERIDIN-4-OL.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Guidechem. 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Aminomethyl)phenyl)piperidin-4-ol
Reactant of Route 2
1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.